SB-269970
描述
Structure
3D Structure
属性
IUPAC Name |
3-[(2R)-2-[2-(4-methylpiperidin-1-yl)ethyl]pyrrolidin-1-yl]sulfonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-7-11-19(12-8-15)13-9-16-4-3-10-20(16)24(22,23)18-6-2-5-17(21)14-18/h2,5-6,14-16,21H,3-4,7-13H2,1H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWKROQUZSKPIKQ-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCN(CC1)CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90942127 | |
| Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201038-74-6 | |
| Record name | 3-[[(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl]sulfonyl]phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201038-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | SB 269970 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201038746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SB-269970 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13988 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-({(2R)-2-[2-(4-Methyl-1-piperidinyl)ethyl]-1-pyrrolidinyl}sulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90942127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SB-269970 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KC8KP5XU6F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of SB-269970
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-269970 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a wide range of physiological and pathological processes.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its binding characteristics, functional effects on intracellular signaling, and its pharmacological profile in various experimental models. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of the 5-HT7 receptor and the development of novel therapeutics targeting this system.
Core Mechanism of Action: 5-HT7 Receptor Antagonism
This compound, developed by GlaxoSmithKline, is a research chemical that primarily functions as a high-affinity, selective antagonist for the 5-HT7 receptor.[1][2] Its chemical name is (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine.[1] While its primary classification is as an antagonist, some studies suggest it may also exhibit inverse agonist properties, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[1][2][3]
The selectivity of this compound for the 5-HT7 receptor is a key feature. It displays significantly lower affinity for other serotonin receptor subtypes and other neurotransmitter receptors, making it a valuable tool for elucidating the specific functions of the 5-HT7 receptor.[2][4] However, it is worth noting that at very high concentrations (e.g., 10 μM), it has been shown to block the α2-adrenergic receptor in guinea pig tissues, though the substantial difference in potency underscores its selectivity for the 5-HT7 receptor.[1]
Quantitative Data: Binding Affinity and Functional Potency
The interaction of this compound with the 5-HT7 receptor has been extensively characterized through radioligand binding assays and functional assays. The following tables summarize the key quantitative data from these studies.
Table 1: Radioligand Binding Affinity of this compound
| Parameter | Receptor/Tissue | Radioligand | Value | Reference |
| pKi | Human 5-HT7(a) | [3H]-5-CT | 8.9 ± 0.1 | [2] |
| pKi | Guinea-pig cortex 5-HT7 | [3H]-5-CT | 8.3 ± 0.2 | [2] |
| pKi | h5-HT7(a)/293 membranes | [3H]-SB-269970 | 8.61 ± 0.10 | [5] |
| KD | h5-HT7(a)/293 membranes | [3H]-SB-269970 | 1.25 ± 0.05 nM | [5][6] |
| KD | Guinea-pig cortex membranes | [3H]-SB-269970 | 1.7 ± 0.3 nM | [5][6] |
| Bmax | h5-HT7(a)/293 membranes | [3H]-SB-269970 | 5780 ± 380 fmol/mg protein | [6] |
| Bmax | Guinea-pig cortex membranes | [3H]-SB-269970 | 125 ± 8.2 fmol/mg protein | [6] |
Table 2: Functional Antagonist Potency of this compound
| Parameter | Assay | Agonist | Tissue/Cell Line | Value | Reference |
| pA2 | Adenylyl Cyclase | 5-CT | 5-HT7(a)/HEK293 membranes | 8.5 ± 0.2 | [2] |
| pKB | Adenylyl Cyclase | 5-CT | Guinea-pig hippocampus | 8.3 ± 0.1 | [2] |
| EC50 (Antagonist) | - | - | Human 5-HT7 Receptor | 1.25 nM | [1] |
Signaling Pathways
The 5-HT7 receptor is known to couple to multiple G-proteins, primarily Gs and G12, initiating distinct downstream signaling cascades.[7][8] this compound, as an antagonist, blocks the activation of these pathways by serotonin and other 5-HT7 agonists.
Gs-cAMP Pathway
The canonical signaling pathway for the 5-HT7 receptor involves its coupling to the stimulatory G-protein, Gs.[7][9] Activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[7][9] This pathway is crucial for many of the physiological roles attributed to the 5-HT7 receptor.
Caption: 5-HT7 Receptor Gs-cAMP Signaling Pathway and Site of this compound Action.
G12-RhoGTPase Pathway
In addition to the Gs pathway, the 5-HT7 receptor can also couple to the G12 protein.[7][8] This interaction leads to the activation of small GTPases of the Rho family, such as RhoA and Cdc42.[7] This pathway is primarily involved in regulating cell morphology, including neurite outgrowth and the formation of dendritic spines.[7][8]
Caption: 5-HT7 Receptor G12-Rho GTPase Signaling Pathway and Site of this compound Action.
Experimental Protocols
The characterization of this compound has relied on a variety of well-established experimental protocols. Below are detailed methodologies for the key experiments cited.
Radioligand Binding Assays
These assays are used to determine the affinity (Ki, KD) and density (Bmax) of a ligand for a specific receptor.
-
Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT7(a) receptor or guinea-pig cerebral cortex tissue are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer.[5]
-
-
Saturation Binding:
-
Membranes are incubated with increasing concentrations of the radioligand (e.g., [3H]-SB-269970 or [3H]-5-CT) to determine total binding.
-
Non-specific binding is determined in a parallel set of tubes containing a high concentration of a non-labeled competing ligand (e.g., 10 μM 5-HT).
-
Specific binding is calculated as the difference between total and non-specific binding.
-
Incubation is typically carried out at 37°C for 60 minutes.
-
The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.[5]
-
-
Competition Binding:
-
Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of the competing non-labeled ligand (e.g., this compound).
-
The IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[2][5]
-
Caption: General Workflow for Radioligand Binding Assays.
Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to modulate the production of cAMP, providing a functional readout of receptor activation or inhibition.
-
Membrane Preparation: Similar to the radioligand binding assays, membranes from cells expressing the 5-HT7 receptor are prepared.
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing ATP, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
For antagonist studies, membranes are pre-incubated with various concentrations of the antagonist (e.g., this compound) before the addition of a fixed concentration of an agonist (e.g., 5-CT).
-
The reaction is initiated by the addition of the agonist and incubated, typically at 37°C for a defined period.
-
The reaction is terminated by heating or the addition of a stop solution.
-
The amount of cAMP produced is quantified using a variety of methods, such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
The antagonist's potency is often expressed as a pA2 or pKB value, which is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold rightward shift in the agonist's concentration-response curve.[2]
-
GTPγS Binding Assay
This functional assay measures the initial step of G-protein activation, the binding of GTP to the Gα subunit.[10]
-
Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used to trap the G-protein in its active state.[10]
-
Assay Procedure:
-
Membranes are incubated with the test compound (agonist or antagonist), GDP, and [35S]GTPγS.
-
The amount of [35S]GTPγS incorporated into the membranes is measured, typically by scintillation counting after filtration.[10]
-
Agonists stimulate [35S]GTPγS binding, while antagonists block the agonist-induced stimulation. Inverse agonists can decrease basal [35S]GTPγS binding.
-
In Vivo Pharmacology
This compound has been evaluated in a variety of animal models to assess its potential therapeutic effects. These studies have provided valuable insights into the role of the 5-HT7 receptor in complex behaviors.
Table 3: Summary of In Vivo Effects of this compound
| Animal Model | Species | Doses | Observed Effects | Potential Indication | Reference |
| Vogel Drinking Test | Rat | 0.5 - 1 mg/kg | Anxiolytic-like effects | Anxiety | [11] |
| Elevated Plus-Maze | Rat | 0.5 - 1 mg/kg | Anxiolytic-like effects | Anxiety | [11] |
| Four-Plate Test | Mouse | 0.5 - 1 mg/kg | Anxiolytic-like effects | Anxiety | [11] |
| Forced Swimming Test | Mouse | 5 - 10 mg/kg | Antidepressant-like effects | Depression | [11] |
| Tail Suspension Test | Mouse | 5 - 10 mg/kg | Antidepressant-like effects | Depression | [11] |
| Amphetamine-induced Hyperactivity | Mouse/Rat | 3 - 30 mg/kg | Attenuation of hyperactivity | Psychosis | [4][12][13] |
| Ketamine-induced Hyperactivity | Mouse | 3 - 30 mg/kg | Attenuation of hyperactivity | Psychosis | [4][13] |
| Novel Object Recognition | Rat | 30 mg/kg | Improvement in recognition memory | Cognitive Deficits | [12][14] |
| 5-CT-induced Hypothermia | Guinea-pig | 1 - 30 mg/kg | Blockade of hypothermia | - | [2] |
Conclusion
This compound is a well-characterized, potent, and selective 5-HT7 receptor antagonist. Its mechanism of action involves the competitive blockade of serotonin and other agonists at the 5-HT7 receptor, thereby inhibiting downstream signaling through both the Gs-cAMP and G12-RhoGTPase pathways. The extensive in vitro and in vivo data available for this compound have been instrumental in advancing our understanding of the physiological and pathophysiological roles of the 5-HT7 receptor. This compound continues to be an invaluable pharmacological tool for researchers in neuroscience and drug discovery. The information compiled in this guide provides a solid foundation for further investigation into the therapeutic potential of targeting the 5-HT7 receptor.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
SB-269970: A Technical Guide to a Selective 5-HT₇ Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-269970, a potent and selective antagonist for the serotonin 7 (5-HT₇) receptor. Developed by GlaxoSmithKline, this compound serves as a critical research tool for elucidating the physiological roles of the 5-HT₇ receptor and exploring its therapeutic potential in various central nervous system (CNS) disorders.[1]
Chemical and Pharmacological Profile
This compound, with the IUPAC name (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine, is a well-characterized small molecule with high affinity and selectivity for the 5-HT₇ receptor.[1][2]
Chemical Properties:
Mechanism of Action: this compound acts as a competitive, surmountable antagonist at the 5-HT₇ receptor.[4] It potently inhibits the functional activity of agonists like 5-carboxamidotryptamine (5-CT).[4] Furthermore, several studies have demonstrated that this compound exhibits inverse agonist properties, meaning it can inhibit the constitutive, agonist-independent activity of the 5-HT₇ receptor.[4][5][6] This action reduces the basal signaling of the receptor in the absence of an agonist.[4][5]
Binding Affinity and Functional Potency
This compound's utility is defined by its high-affinity binding to the 5-HT₇ receptor and its potent functional antagonism. All quantitative data are summarized in the tables below for clarity and comparison.
Table 1: Radioligand Binding Affinity of this compound This table outlines the binding affinity of this compound for the 5-HT₇ receptor from different species and preparations, as determined by radioligand binding assays.
| Target | Preparation | Radioligand | Affinity Value | Reference |
| Human 5-HT₇₍ₐ₎ | HEK293 Cell Membranes | [³H]-5-CT | pKᵢ = 8.9 ± 0.1 | [4][7] |
| Guinea-pig 5-HT₇ | Cerebral Cortex Membranes | [³H]-5-CT | pKᵢ = 8.3 ± 0.2 | [4][7] |
Table 2: Functional Antagonist Potency of this compound This table presents the functional potency of this compound in assays measuring the inhibition of agonist-stimulated adenylyl cyclase activity, a key downstream effect of 5-HT₇ receptor activation.
| Assay System | Agonist | Potency Metric | Potency Value | Reference |
| Human 5-HT₇₍ₐ₎ in HEK293 Membranes | 5-CT | pA₂ | 8.5 ± 0.2 | [4][7] |
| Guinea-pig Hippocampal Membranes | 5-CT | pKₑ | 8.3 ± 0.1 | [4] |
Table 3: Selectivity Profile of this compound this compound demonstrates high selectivity for the 5-HT₇ receptor over a wide range of other serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (pKᵢ) | Selectivity vs. 5-HT₇₍ₐ₎ | Reference |
| Human 5-HT₇₍ₐ₎ | 8.9 | - | [3] |
| Human 5-HT₅ₐ | 7.2 | ~50-fold | [3][4] |
| Human 5-HT₁ₑ | < 6.0 | >100-fold | |
| Human 5-HT₁ₐ, 1B, 1D, 1F | < 6.0 | >800-fold | |
| Human 5-HT₂ₐ, 2B, 2C | < 6.0 | >800-fold | |
| Human 5-HT₄, 5-HT₆ | < 6.0 | >800-fold |
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting in vivo experiments. The compound is brain penetrant but is cleared rapidly.
Table 4: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Condition | Reference | | --- | --- | --- | | Brain:Blood Ratio | ~0.83 : 1 | Steady-state, i.v. infusion |[4][7] | | Blood Clearance (CLb) | ~140 ml min⁻¹ kg⁻¹ | i.v. infusion |[4][7] | | Brain Concentration | 87 nM | 30 min post 3 mg/kg i.p. dose |[4][7] | | Brain Concentration | 58 nM | 60 min post 3 mg/kg i.p. dose |[4][7] |
5-HT₇ Receptor Signaling Pathways
The 5-HT₇ receptor modulates neuronal function through at least two distinct G-protein-mediated signaling cascades. This compound antagonizes both of these pathways by blocking the initial receptor activation.
Canonical Gαs Pathway: The primary and most well-characterized pathway involves the coupling of the 5-HT₇ receptor to the stimulatory G-protein, Gαs.[8] Activation of Gαs stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP).[8] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including the ERK and Akt kinases, to regulate cellular processes.[9]
Caption: Canonical Gs-protein mediated signaling pathway of the 5-HT₇ receptor.
Non-Canonical Gα₁₂ Pathway: The 5-HT₇ receptor can also couple to Gα₁₂, initiating a distinct signaling cascade.[8][10][11] This pathway involves the activation of small GTPases from the Rho family, such as RhoA and Cdc42.[8][10] Activation of these molecules influences the cytoskeleton, leading to changes in neuronal morphology, including neurite outgrowth and the formation of dendritic spines.[11][12]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential inverse agonist efficacies of SB-258719, SB-258741 and this compound at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. jneurosci.org [jneurosci.org]
- 11. 5-HT7 receptor is coupled to G alpha subunits of heterotrimeric G12-protein to regulate gene transcription and neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-HT7R/G12 Signaling Regulates Neuronal Morphology and Function in an Age-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of SB-269970: A Selective 5-HT7 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SB-269970, chemically identified as (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol, is a potent and selective antagonist and inverse agonist of the serotonin 7 (5-HT7) receptor. Developed by SmithKline Beecham (now GlaxoSmithKline), this compound has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the 5-HT7 receptor.[1][2][3] This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, including detailed experimental protocols and data presented for researchers, scientists, and drug development professionals.
Discovery and Pharmacological Profile
This compound was identified as a potent and selective 5-HT7 receptor antagonist through systematic medicinal chemistry efforts.[1][2][3] It exhibits high affinity for the human cloned 5-HT7a receptor, with pKi values reported to be approximately 8.9.[4][5] The compound demonstrates significant selectivity (>50-fold) for the 5-HT7 receptor over a wide range of other serotonin receptor subtypes and other neurotransmitter receptors.[4][6][7]
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT7 receptor, effectively blocking the binding of serotonin and other agonists.[4] Furthermore, studies have demonstrated that this compound exhibits inverse agonist properties, reducing the constitutive, agonist-independent activity of the 5-HT7 receptor.[8] This dual mechanism of action makes it a powerful tool for probing the functional significance of both agonist-stimulated and basal 5-HT7 receptor signaling.
In Vitro and In Vivo Pharmacology
The pharmacological effects of this compound have been extensively characterized in a variety of in vitro and in vivo models. In vitro, it has been shown to inhibit 5-HT-stimulated adenylyl cyclase activity, a key downstream signaling event of 5-HT7 receptor activation.[4][9] In vivo studies in animal models have demonstrated its potential utility in treating a range of central nervous system disorders, including psychosis, cognitive deficits, anxiety, and depression.[7][10][11]
Data Presentation
Receptor Binding Affinities
The following table summarizes the binding affinities of this compound for various serotonin receptor subtypes.
| Receptor Subtype | pKi |
| 5-HT7a | 8.9 ± 0.1 |
| 5-HT1A | < 6.0 |
| 5-HT1B | 6.0 |
| 5-HT1D | < 6.0 |
| 5-HT2A | < 6.0 |
| 5-HT2C | < 6.0 |
| 5-HT5A | 7.2 |
| 5-HT6 | < 6.0 |
Data compiled from Hagan et al., 2000 and other sources.
Functional Activity
The functional potency of this compound has been determined in various assays.
| Assay | Species | Parameter | Value |
| [3H]-5-CT Binding (Cortex) | Guinea Pig | pKi | 8.3 ± 0.2 |
| 5-CT-stimulated Adenylyl Cyclase | HEK293 (human 5-HT7a) | pA2 | 8.5 ± 0.2 |
| 5-CT-stimulated Adenylyl Cyclase | Guinea Pig Hippocampus | pKB | 8.3 ± 0.1 |
Data compiled from Hagan et al., 2000.[4][5]
Pharmacokinetic Properties
| Species | Parameter | Value |
| Rat | Brain:Blood Ratio (steady-state) | ~0.83:1 |
| Rat | Blood Clearance (CLb) | ~140 ml min-1 kg-1 |
| Rat | Brain Concentration (3 mg/kg, 30 min) | 87 nM |
| Rat | Brain Concentration (3 mg/kg, 60 min) | 58 nM |
| Guinea Pig | Brain Concentration (3 mg/kg, 30 min) | 31 nM |
| Guinea Pig | Brain Concentration (3 mg/kg, 60 min) | 51 nM |
Data compiled from Hagan et al., 2000.[4][5]
Experimental Protocols
Synthesis of this compound
The synthesis of (R)-3-(2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (this compound) is a multi-step process. The following is a representative synthetic scheme based on the original disclosure by Lovell et al. and related synthetic methodologies.
Step 1: Synthesis of (R)-1-Boc-2-(2-hydroxyethyl)pyrrolidine
(R)-1-Boc-pyrrolidine-2-methanol is oxidized to the corresponding aldehyde, for example using Dess-Martin periodinane in dichloromethane. The resulting aldehyde is then subjected to a Wittig reaction with methyltriphenylphosphonium bromide and a strong base like n-butyllithium in THF to yield the vinyl intermediate. Hydroboration-oxidation of the vinyl group, using borane-tetrahydrofuran complex followed by treatment with hydrogen peroxide and sodium hydroxide, affords (R)-1-Boc-2-(2-hydroxyethyl)pyrrolidine.
Step 2: Synthesis of (R)-1-Boc-2-(2-(tosyloxy)ethyl)pyrrolidine
The primary alcohol of (R)-1-Boc-2-(2-hydroxyethyl)pyrrolidine is converted to a good leaving group by reaction with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine in dichloromethane at 0°C to room temperature.
Step 3: Synthesis of (R)-1-Boc-2-(2-(4-methylpiperidin-1-yl)ethyl)pyrrolidine
The tosylated intermediate is then reacted with 4-methylpiperidine in a suitable solvent like acetonitrile or DMF, often with heating, to displace the tosylate and form the tertiary amine.
Step 4: Deprotection of the Boc Group
The Boc protecting group is removed from the pyrrolidine nitrogen by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane, to yield (R)-4-methyl-1-(2-(pyrrolidin-2-yl)ethyl)piperidine.
Step 5: Sulfonylation
The deprotected pyrrolidine is reacted with 3-(benzyloxy)benzene-1-sulfonyl chloride in the presence of a base like triethylamine or diisopropylethylamine in a solvent such as dichloromethane to form the sulfonamide.
Step 6: Debenzylation to Yield this compound
The final step involves the removal of the benzyl protecting group from the phenol. This is typically achieved by catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere in a solvent like ethanol or methanol to afford the final product, this compound.
Radioligand Binding Assay
Materials:
-
HEK293 cell membranes expressing the human 5-HT7a receptor
-
[3H]-SB-269970 (Radioligand)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.5 mM EDTA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Serotonin
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail and counter
Procedure:
-
Prepare cell membrane homogenates from HEK293 cells stably expressing the 5-HT7a receptor.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-SB-269970 (at a final concentration of ~1 nM), and 50 µL of either buffer (for total binding), competing ligand (for competition assays), or non-specific control.
-
Add 50 µL of the membrane homogenate (typically 10-20 µg of protein).
-
Incubate the plate at 37°C for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding. For competition assays, calculate the Ki values using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay
Materials:
-
HEK293 cell membranes expressing the human 5-HT7a receptor
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM ATP, 1 mM GTP, 1 mM IBMX, 10 mM phosphocreatine, and 50 U/mL creatine phosphokinase.
-
5-Carboxamidotryptamine (5-CT) (Agonist)
-
This compound (Antagonist)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit)
Procedure:
-
Prepare cell membrane homogenates as described for the binding assay.
-
In a 96-well plate, add 25 µL of assay buffer, 25 µL of this compound at various concentrations (for antagonist mode), and 25 µL of membrane homogenate.
-
Pre-incubate for 15 minutes at room temperature.
-
Add 25 µL of 5-CT at various concentrations.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction and measure the amount of cAMP produced according to the instructions of the cAMP assay kit.
-
For antagonist studies, construct concentration-response curves for 5-CT in the presence of different concentrations of this compound and perform a Schild analysis to determine the pA2 value.
Visualizations
Signaling Pathway
References
- 1. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. The effect of this compound, a 5-HT7 receptor antagonist, on 5-HT release from serotonergic terminals and cell bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Growth and Growth Disorders - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Pharmacological Profile of SB-269970
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
SB-269970 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, a G-protein coupled receptor implicated in a variety of central nervous system functions.[1][2][3] Developed by GlaxoSmithKline, this compound has become a critical research tool for elucidating the physiological and pathophysiological roles of the 5-HT7 receptor.[2][3] Its high affinity and selectivity, coupled with its ability to penetrate the blood-brain barrier, make it a valuable pharmacological agent for in vitro and in vivo studies.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, pharmacokinetic properties, and effects in various preclinical models. Detailed experimental protocols and signaling pathway diagrams are also provided to facilitate further research and drug development efforts.
Receptor Binding Affinity
This compound exhibits high affinity for the human 5-HT7 receptor. Radioligand binding studies have been instrumental in characterizing this interaction. The tritiated form of the compound, [³H]-SB-269970, has been used to determine its binding kinetics and affinity for both recombinant and native 5-HT7 receptors.[5][6]
Table 1: Binding Affinity of this compound at the 5-HT7 Receptor
| Preparation | Radioligand | Affinity (pKi) | Affinity (Ki, nM) | Reference |
| Human 5-HT7(a) Receptors in HEK293 Cells | [³H]-5-CT | 8.9 ± 0.1 | ~0.126 | [4][7] |
| Guinea-Pig Cortex | [³H]-5-CT | 8.3 ± 0.2 | ~0.501 | [4][7] |
| Human 5-HT7(a) Receptors in HEK293 Cells | [³H]-SB-269970 | 8.61 ± 0.10 | ~0.245 | [5] |
Table 2: Dissociation and Association Constants for [³H]-SB-269970 Binding
| Parameter | Value | Unit | Reference |
| Association Rate Constant (k+1) | 0.05 | nM⁻¹min⁻¹ | [5][6] |
| Dissociation Rate Constant (k-1) | 0.05 | min⁻¹ | [5][6] |
| Dissociation Constant (KD) from kinetics | 1.0 | nM | [5][6] |
| Dissociation Constant (KD) from saturation | 1.25 ± 0.05 | nM | [6] |
Receptor Selectivity
A key feature of this compound is its high selectivity for the 5-HT7 receptor over other serotonin receptor subtypes and other neurotransmitter receptors.[1] This selectivity is crucial for attributing its pharmacological effects specifically to the blockade of 5-HT7 receptors.
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Binding Affinity (pKi) | Selectivity vs. 5-HT7A (fold) | Reference |
| 5-HT7A | 8.9 | - | |
| 5-HT5A | 7.2 | ~50 | [7] |
| 5-HT1B | 6.0 | >100 | |
| 5-HT1A | < 6.0 | >100 | |
| 5-HT1D | < 6.0 | >100 | |
| 5-HT1E | < 6.0 | >100 | |
| 5-HT1F | < 6.0 | >100 | |
| 5-HT2A | < 6.0 | >100 | |
| 5-HT2B | < 6.0 | >100 | |
| 5-HT2C | < 6.0 | >100 | |
| 5-HT4 | < 6.0 | >100 | |
| 5-HT6 | < 6.0 | >100 | |
| α2-adrenergic receptor | Blockade at 10 µM | - | [2] |
Note: A subsequent study in guinea pig at a concentration of 10 μM showed that it also blocks the α2-adrenergic receptor. The large difference in test concentrations however confirms the selectivity of this compound for the 5-HT7 receptor.[2]
Functional Activity
This compound acts as a competitive antagonist at the 5-HT7 receptor.[4][7] It has also been suggested to exhibit inverse agonist properties, meaning it can reduce the basal or constitutive activity of the receptor in the absence of an agonist.[2][3][7] This functional activity has been primarily characterized through adenylyl cyclase assays, as the 5-HT7 receptor is positively coupled to adenylyl cyclase via a Gs protein.
Table 4: Functional Antagonist Activity of this compound
| Assay | Agonist | Potency (pA2/pKB) | Reference |
| Adenylyl Cyclase in h5-HT7(a)/HEK293 membranes | 5-CT | 8.5 ± 0.2 (pA2) | [4][7] |
| Adenylyl Cyclase in guinea-pig hippocampal membranes | 5-CT | 8.3 ± 0.1 (pKB) | [4][7] |
Signaling Pathway
The 5-HT7 receptor primarily signals through the Gs-alpha subunit of its associated G-protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This compound competitively blocks the binding of serotonin (5-HT) to the receptor, thereby inhibiting this signaling cascade.
Caption: 5-HT7 Receptor Gs Signaling Pathway and Site of this compound Action.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound is capable of penetrating the central nervous system, a critical characteristic for a drug targeting brain receptors.[4][7] However, it is also characterized by rapid clearance.
Table 5: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Unit | Reference |
| Brain:Blood Ratio (steady-state) | ~0.83 : 1 | - | [4][7] |
| Blood Clearance (CLb) | ~140 | ml min⁻¹ kg⁻¹ | [4][7] |
| Brain Concentration (30 min post 3 mg/kg i.p.) | 87 | nM | [4][7] |
| Brain Concentration (60 min post 3 mg/kg i.p.) | 58 | nM | [4][7] |
In Vivo Effects
This compound has been evaluated in a range of animal models, demonstrating its potential to modulate behaviors relevant to psychiatric and neurological disorders.
-
Antipsychotic-like Activity: this compound has been shown to block hyperactivity induced by amphetamine and ketamine in mice.[1][8] It also significantly reversed phencyclidine-induced hyperlocomotion in rats.[9]
-
Pro-cognitive Effects: The compound has demonstrated the ability to attenuate temporal deficits in novel object recognition, suggesting an improvement in recognition memory.[9][10]
-
Anxiolytic and Antidepressant-like Effects: Studies have indicated that this compound can produce anxiolytic-like effects in the Vogel drinking test and elevated plus-maze test in rats, as well as in the four-plate test in mice.[11] Furthermore, it has shown antidepressant-like activity in the forced swimming and tail suspension tests in mice.[11]
-
Regulation of Sleep: Administration of this compound has been found to reduce the time spent in Paradoxical Sleep (REM sleep) in rats.[4][12]
-
Thermoregulation: this compound can block the hypothermia induced by the 5-HT receptor agonist 5-CT in guinea pigs, suggesting a role for 5-HT7 receptors in temperature regulation.[4][7]
Experimental Protocols
Radioligand Binding Assay for 5-HT7 Receptors
This protocol describes a method for determining the binding affinity of this compound for the 5-HT7 receptor using a competitive binding assay with a radiolabeled ligand.
Caption: Workflow for a Competitive Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT7(a) receptor are cultured and harvested.
-
The cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.[5]
-
-
Binding Assay:
-
A constant concentration of the radioligand (e.g., 1 nM [³H]-SB-269970) is incubated with the cell membranes.[5]
-
Increasing concentrations of the unlabeled competitor (this compound) are added to displace the radioligand.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (e.g., 40 minutes).[5][6]
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM methiothepin).[5]
-
-
Separation and Quantification:
-
The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioactivity.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to fit a one-site competition model.
-
The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined.
-
The Ki (inhibition constant) is calculated from the IC50 using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Functional Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated adenylyl cyclase activity.
Caption: Workflow for an Adenylyl Cyclase Functional Assay.
Methodology:
-
Membrane Preparation:
-
Assay Procedure:
-
The membranes are pre-incubated with varying concentrations of this compound.[4][7]
-
The reaction is initiated by adding a constant concentration of the 5-HT7 receptor agonist (e.g., 5-CT) and ATP.
-
The mixture is incubated at a controlled temperature (e.g., 30°C) for a defined period to allow for the enzymatic conversion of ATP to cAMP by adenylyl cyclase.
-
-
Termination and Measurement:
-
The reaction is terminated, for example, by heating or the addition of an acidic solution.
-
The amount of cAMP produced is quantified using a suitable method, such as a competitive enzyme immunoassay (EIA) or a fluorescence-based detection kit.[1]
-
-
Data Analysis:
Conclusion
This compound is a highly potent and selective 5-HT7 receptor antagonist with demonstrated central nervous system activity. Its well-characterized pharmacological profile, including its high binding affinity, functional antagonism, and in vivo efficacy in various preclinical models, has established it as an indispensable tool for investigating the role of the 5-HT7 receptor in health and disease. The detailed protocols and data presented in this guide are intended to support further research into the therapeutic potential of 5-HT7 receptor modulation and the development of novel therapeutics targeting this important receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 11. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
SB-269970: A Technical Guide for Studying Serotonin 5-HT7 Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
SB-269970 is a potent and selective antagonist of the serotonin 5-HT7 receptor, widely utilized as a critical research tool to elucidate the physiological and pathological roles of this receptor subtype.[1][2] Developed by GlaxoSmithKline, this compound has been instrumental in exploring the involvement of the 5-HT7 receptor in a variety of central nervous system processes, including anxiety, depression, and psychosis.[1][3][4][5] Some studies also suggest that this compound may act as an inverse agonist, reducing the constitutive activity of the receptor.[1][6] Its high selectivity and brain-penetrant properties make it an invaluable asset for both in vitro and in vivo investigations.[2][7] This guide provides a comprehensive overview of this compound, including its pharmacological properties, detailed experimental protocols for its use, and a summary of key quantitative data.
Mechanism of Action and Pharmacological Properties
This compound acts as a high-affinity, selective antagonist at the 5-HT7 receptor.[1] It exhibits competitive, surmountable antagonism of 5-HT7 receptor-mediated responses.[7] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. By blocking the binding of serotonin and other agonists, this compound inhibits this signaling cascade. Evidence also suggests that this compound can exhibit inverse agonism, thereby reducing the basal, agonist-independent activity of the 5-HT7 receptor.[7]
Pharmacokinetic studies have demonstrated that this compound is capable of penetrating the central nervous system, with a steady-state brain-to-blood ratio of approximately 0.83:1 in rats.[7][8] However, it is also characterized by rapid clearance from the blood.[7][8]
Data Presentation: Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, facilitating comparison across different experimental paradigms.
Table 1: Binding Affinity of this compound
| Receptor/Tissue | Radioligand | Parameter | Value | Reference |
| Human cloned 5-HT7(a) receptor | [3H]-5-CT | pKi | 8.9 ± 0.1 | [8] |
| Guinea-pig cerebral cortex | [3H]-5-CT | pKi | 8.3 ± 0.2 | [7] |
| Human cloned 5-HT7(a) receptor | [3H]-SB-269970 | KD | 1.25 ± 0.05 nM | [9] |
| Guinea-pig cerebral cortex | [3H]-SB-269970 | KD | 1.7 ± 0.3 nM | [9] |
| Human cloned 5-HT7(a) receptor | [3H]-SB-269970 | pKi | 8.61 ± 0.10 | [10] |
Table 2: Functional Antagonist Potency of this compound
| System | Agonist | Parameter | Value | Reference |
| 5-HT7(a)/HEK293 membranes (adenylyl cyclase assay) | 5-CT | pA2 | 8.5 ± 0.2 | [8] |
| Guinea-pig hippocampal membranes (adenylyl cyclase assay) | 5-CT | pKB | 8.3 ± 0.1 | [7] |
Table 3: Receptor Density (Bmax) Determined with [3H]-SB-269970
| Tissue/Cell Line | Bmax (fmoles/mg protein) | Reference |
| h5-HT7(a)/293 membranes | 5780 ± 380 | [9] |
| Guinea-pig cerebral cortex membranes | 125 ± 8.2 | [9] |
Table 4: Selectivity Profile of this compound
| Receptor | pKi | Reference |
| 5-HT7A | 8.9 | |
| 5-HT5A | 7.2 | |
| 5-HT1B | 6.0 | |
| 5-HT1A, 5-HT1D, 5-HT1E, 5-HT1F, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT6 | < 6.0 |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on published literature.
Radioligand Binding Assay ([3H]-SB-269970)
This protocol is adapted from studies characterizing [3H]-SB-269970 binding to human cloned and native 5-HT7 receptors.[9][10]
Objective: To determine the affinity (KD) and density (Bmax) of 5-HT7 receptors in a given tissue or cell membrane preparation.
Materials:
-
HEK293 cells stably expressing the human 5-HT7(a) receptor or guinea-pig cerebral cortex membranes.
-
[3H]-SB-269970 (specific activity ~70-85 Ci/mmol).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Methiothepin.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare well-washed cell membranes from HEK293 cells expressing the h5-HT7(a) receptor or from guinea-pig cerebral cortex.
-
Incubation: In a final volume of 500 µL, incubate 8-10 µg of membrane protein with varying concentrations of [3H]-SB-269970 (e.g., 0.1–10 nM).
-
Determination of Non-specific Binding: For each concentration of radioligand, run parallel incubations in the presence of 10 µM methiothepin to determine non-specific binding.
-
Equilibrium: Incubate for 40 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters under vacuum.
-
Washing: Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the saturation data using non-linear regression to determine KD and Bmax values.
Functional Assay: Adenylyl Cyclase Activity
This protocol is based on the methodology used to assess the antagonist properties of this compound at the 5-HT7 receptor.[7]
Objective: To determine the functional potency (pA2 or pKB) of this compound by measuring its ability to inhibit agonist-stimulated adenylyl cyclase activity.
Materials:
-
Membranes from 5-HT7(a)/HEK293 cells or guinea-pig hippocampus.
-
Assay Buffer: 50 mM Tris-HCl containing 100 µM GTP, 3 mM MgSO4, 0.5 mM EGTA, 1 mM ATP, 10 mM phosphocreatine, and 50 U/mL creatine phosphokinase.
-
5-Carboxamidotryptamine (5-CT) as the agonist.
-
This compound at various concentrations (e.g., 0.03, 0.1, 0.3, 1 µM).
-
cAMP assay kit (e.g., radioimmunoassay or enzyme-linked immunosorbent assay).
Procedure:
-
Pre-incubation: Pre-incubate the membranes with various concentrations of this compound or vehicle for 15-20 minutes at room temperature.
-
Stimulation: Initiate the adenylyl cyclase reaction by adding the assay buffer containing a range of concentrations of the agonist 5-CT.
-
Incubation: Incubate the reaction mixture for 15-30 minutes at 37°C.
-
Termination: Stop the reaction by placing the tubes in a boiling water bath for 3-5 minutes.
-
Centrifugation: Centrifuge the tubes to pellet the membrane debris.
-
cAMP Measurement: Quantify the amount of cAMP in the supernatant using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Construct concentration-response curves for 5-CT in the absence and presence of different concentrations of this compound. Perform a Schild analysis to calculate the pA2 or pKB value for this compound, which represents its antagonist potency.
Mandatory Visualizations
Signaling Pathway of the 5-HT7 Receptor
Caption: Canonical Gs signaling pathway of the 5-HT7 receptor.
Experimental Workflow for this compound Characterization
Caption: Workflow for the pharmacological characterization of this compound.
Conclusion
This compound remains a cornerstone for the pharmacological investigation of the 5-HT7 receptor. Its high affinity and selectivity, coupled with its utility in a range of experimental models, have significantly advanced our understanding of the role of this receptor in health and disease. This guide provides the essential technical information and protocols to effectively utilize this compound in research settings, thereby facilitating further discoveries in the field of serotonin pharmacology and drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
In-Vitro Characterization of SB-269970: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro characterization of SB-269970, a potent and selective 5-HT7 receptor antagonist. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary data and methodologies to effectively study this compound.
Introduction
This compound is a well-established research tool used in scientific studies to investigate the physiological and pathological roles of the 5-HT7 receptor.[1] It is recognized for its high affinity and selectivity for the 5-HT7 receptor, acting as a competitive antagonist and, in some systems, an inverse agonist.[1][2] This guide details its binding affinity, functional antagonism, and the experimental protocols used for its characterization.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's in-vitro activity, collated from various studies.
Table 1: Receptor Binding Affinity of this compound
| Radioligand | Preparation | Parameter | Value |
| [³H]-5-CT | Human cloned 5-HT₇₍ₐ₎ receptor (HEK293 cells) | pKi | 8.9 ± 0.1 |
| [³H]-5-CT | Guinea-pig cortex membranes | pKi | 8.3 ± 0.2 |
| [³H]-SB-269970 | Human cloned 5-HT₇₍ₐ₎ receptor (HEK293 cells) | Kₑ | 1.25 ± 0.05 nM |
| [³H]-SB-269970 | Guinea-pig cortex membranes | Kₑ | 1.7 ± 0.3 nM |
Table 2: Functional Antagonism of this compound
| Assay System | Agonist | Parameter | Value |
| Adenylyl cyclase activity in human 5-HT₇₍ₐ₎/HEK293 membranes | 5-CT | pA₂ | 8.5 ± 0.2 |
| Adenylyl cyclase activity in guinea-pig hippocampal membranes | 5-CT | pKₑ | 8.3 ± 0.1 |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by blocking the canonical signaling pathway of the 5-HT7 receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the stimulatory G-protein (Gs).[3] Activation of the 5-HT7 receptor by an agonist, such as serotonin (5-HT) or 5-carboxamidotryptamine (5-CT), leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[3] this compound, as a competitive antagonist, binds to the same site as the agonist but does not activate the receptor, thereby preventing the downstream signaling cascade. Some studies also suggest that this compound can act as an inverse agonist, reducing the basal activity of the receptor in the absence of an agonist.[2]
Experimental Protocols
Detailed methodologies for the key in-vitro experiments used to characterize this compound are provided below.
This assay quantifies the affinity of this compound for the 5-HT7 receptor by measuring its ability to displace a radiolabeled ligand.
-
Objective: To determine the inhibition constant (Ki) of this compound at the 5-HT7 receptor.
-
Materials:
-
Membrane preparations from HEK293 cells stably expressing the human 5-HT7(a) receptor or from guinea-pig cerebral cortex.
-
Radioligand: [³H]-5-CT or [³H]-SB-269970.
-
Non-specific binding control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM 5-HT).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-radiolabeled ligand.
-
Incubate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[4]
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]
-
This assay measures the ability of this compound to antagonize the agonist-induced stimulation of adenylyl cyclase activity.
-
Objective: To determine the functional potency (pA₂ or pKₑ) of this compound.
-
Materials:
-
Membrane preparations from HEK293 cells expressing the 5-HT7(a) receptor or from guinea-pig hippocampus.
-
Agonist: 5-CT.
-
Antagonist: this compound.
-
[α-³³P]-ATP.
-
Assay buffer (e.g., 40 mM Tris buffer, pH 7.4 at 37°C, containing 0.5 mM ascorbic acid).[2]
-
Dowex and alumina columns for cAMP separation.
-
Scintillation counter.
-
-
Procedure:
-
Pre-incubate the membrane preparation with varying concentrations of this compound.
-
Add a range of concentrations of the agonist (5-CT) to stimulate adenylyl cyclase activity.
-
Initiate the enzymatic reaction by adding [α-³³P]-ATP.
-
Incubate at 37°C for a defined period.
-
Terminate the reaction.
-
Isolate the produced [³³P]-cAMP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³³P]-cAMP using a scintillation counter.
-
-
Data Analysis (Schild Analysis):
-
Construct concentration-response curves for the agonist (5-CT) in the absence and presence of different concentrations of this compound.
-
Determine the EC₅₀ values for the agonist from each curve.
-
Calculate the dose ratio (DR), which is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ in the absence of the antagonist.
-
Create a Schild plot by plotting log(DR-1) against the log of the antagonist concentration.
-
The x-intercept of the linear regression of the Schild plot provides the pA₂ value, which is the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist's concentration-response curve. A slope of the Schild plot close to 1 is indicative of competitive antagonism.[5]
-
Experimental Workflow
The following diagram illustrates a typical workflow for the in-vitro characterization of a compound like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
SB-269970 binding affinity and selectivity
An In-depth Technical Guide to the Binding Affinity and Selectivity of SB-269970 For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, or (R)-3-(2-(2-(4-Methyl-piperidin-1-yl)ethyl)-pyrrolidine-1-sulphonyl)-phenol, is a potent and selective antagonist of the serotonin 7 (5-HT₇) receptor.[1][2] Developed by GlaxoSmithKline, it has become an indispensable pharmacological tool for investigating the physiological and pathological roles of the 5-HT₇ receptor, which is implicated in processes such as circadian rhythm, thermoregulation, learning, memory, and mood disorders.[3] Some studies also suggest it may act as an inverse agonist, reducing the constitutive activity of the receptor.[4][5] This guide provides a comprehensive overview of its binding profile, the experimental methods used for its characterization, and the primary signaling pathways it modulates.
Binding Affinity and Selectivity Profile
This compound exhibits high affinity for the 5-HT₇ receptor, with reported pKᵢ values at the human recombinant receptor consistently in the high nanomolar range. Its selectivity is a key feature, showing significantly lower affinity for other serotonin receptor subtypes and a wide panel of other neurotransmitter receptors.
Quantitative Binding Data
The binding affinity of this compound has been characterized in various systems, primarily using radioligand binding assays with membrane preparations from cells expressing the recombinant human 5-HT₇ receptor or from native tissues like the guinea pig cortex.[4][6]
| Target Receptor | Preparation | Radioligand | Affinity (pKᵢ) | Affinity (Kᵢ, nM) | Reference |
| Human 5-HT₇₍ₐ₎ | HEK293 Cell Membranes | [³H]-5-CT | 8.9 ± 0.1 | ~1.26 | [4][6] |
| Human 5-HT₇₍ₐ₎ | HEK293 Cell Membranes | [³H]-SB-269970 | 8.61 ± 0.10 | ~2.45 | [1] |
| Guinea Pig 5-HT₇ | Cerebral Cortex Membranes | [³H]-5-CT | 8.3 ± 0.2 | ~5.01 | [4][6] |
Table 1: Summary of this compound Binding Affinity for the 5-HT₇ Receptor.
Receptor Selectivity Profile
The utility of this compound as a research tool is underscored by its high selectivity for the 5-HT₇ receptor. It generally displays over 100-fold selectivity against a broad range of other receptors.[1][4] The notable exception is the human 5-HT₅ₐ receptor, where its affinity, while significantly lower, is still notable.[1][4]
| Receptor Subtype | Selectivity Fold (vs. 5-HT₇) | Reference |
| Serotonin Receptors | ||
| 5-HT₅ₐ | >50 | [1][4] |
| Other 5-HT Subtypes | >100 | [1][4] |
| Other Receptors | ||
| Adrenergic α₁, D₂, D₃ | >100 | [7] |
| Adrenergic α₂ | Low (Affinity at 10 µM) | [3] |
Table 2: Selectivity of this compound against other receptors.
Signaling Pathways Modulated by this compound
This compound exerts its effects by blocking the downstream signaling cascades initiated by 5-HT₇ receptor activation. The canonical pathway involves Gαs-protein coupling, leading to the stimulation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[8][9] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various cellular substrates.[8] Additionally, the 5-HT₇ receptor can couple to Gα₁₂ to activate small GTPases like RhoA and Cdc42, influencing cytoskeletal dynamics.[8][10]
Canonical 5-HT₇ Receptor Gs Signaling Pathway and this compound's point of action.
Experimental Protocols
The characterization of this compound's binding properties relies heavily on competitive radioligand binding assays.[11] Below is a detailed methodology representative of the experiments cited.
Competitive Radioligand Binding Assay
This protocol is designed to determine the affinity (Kᵢ) of a test compound (e.g., this compound) by measuring its ability to displace a specific radioligand from the target receptor.
1. Membrane Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT₇ receptor are cultured and harvested.
-
Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) with protease inhibitors.[12]
-
The homogenate is centrifuged at low speed to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[12]
-
The membrane pellet is washed, resuspended in a buffer, and stored at -80°C. Protein concentration is determined using a standard method like the BCA assay.[12]
2. Binding Assay:
-
The assay is performed in 96-well plates in a final volume of 250 µL.[12]
-
Reagents:
- Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1 mM Pargyline, 0.5 mM Ascorbic Acid, pH 7.4 at 37°C.[1]
- Radioligand: A fixed concentration of [³H]-5-CT (e.g., 0.5 nM) or [³H]-SB-269970 (e.g., 1 nM).[1]
- Test Compound: this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M) to generate a competition curve.
- Non-specific Binding: Defined using a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).[1]
-
Procedure:
3. Separation and Counting:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.[12]
-
The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.[12]
-
Filters are dried, and a scintillation cocktail is added.
-
The radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.[12]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The IC₅₀ value is converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]
Workflow for a competitive radioligand binding assay to determine Kᵢ values.
Conclusion
This compound is a highly potent and selective antagonist for the 5-HT₇ receptor, making it an invaluable pharmacological probe. Its well-characterized binding affinity and selectivity profile, determined through rigorous radioligand binding assays, allow researchers to confidently investigate the receptor's role in the central nervous system and its potential as a therapeutic target for a variety of disorders.
References
- 1. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Role of 5-HT7 Receptors with SB-269970: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of SB-269970, a potent and selective antagonist of the 5-hydroxytryptamine-7 (5-HT7) receptor. It is designed to equip researchers and drug development professionals with the essential knowledge to effectively utilize this tool in investigating the physiological and pathological roles of the 5-HT7 receptor. This document covers the mechanism of action of this compound, its pharmacological data, detailed experimental protocols, and the key signaling pathways associated with the 5-HT7 receptor.
Introduction to this compound and the 5-HT7 Receptor
The 5-HT7 receptor, a G-protein coupled receptor (GPCR), is one of the most recently identified members of the serotonin receptor family.[1] It is widely expressed in the central nervous system (CNS), particularly in regions like the thalamus, hypothalamus, hippocampus, and cortex, as well as in peripheral tissues such as the gastrointestinal tract and various blood vessels.[2][3] The 5-HT7 receptor is implicated in a diverse range of physiological processes, including thermoregulation, circadian rhythm, learning and memory, sleep, and mood regulation.[2][4]
This compound, with the IUPAC name (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine, is a research chemical developed by GlaxoSmithKline.[5] It acts as a selective and potent 5-HT7 receptor antagonist, and some studies suggest it may also function as an inverse agonist.[5][6] Its high affinity and selectivity make it an invaluable tool for elucidating the specific functions of the 5-HT7 receptor in both in vitro and in vivo models.
Pharmacological Profile of this compound
This compound exhibits high affinity for the 5-HT7 receptor with excellent selectivity over other serotonin receptor subtypes and other neurotransmitter receptors.[7][8] This selectivity is crucial for attributing observed pharmacological effects directly to the blockade of the 5-HT7 receptor.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species/System | Value | Reference |
| pKi | Human cloned 5-HT7(a) receptor | 8.9 ± 0.1 | [7][9] |
| pKi | Guinea-pig cortex 5-HT7 receptors | 8.3 ± 0.2 | [7][9] |
| Ki | Human 5-HT7 receptor | 1.25 nM | [5] |
| pA2 | Human cloned 5-HT7(a) receptor (vs. 5-CT) | 8.5 ± 0.2 | [7][9] |
| pKB | Guinea-pig hippocampal membranes (vs. 5-CT) | 8.3 ± 0.1 | [7][9] |
| KD | Human 5-HT7(a)/HEK293 membranes ([³H]-SB-269970) | 1.25 ± 0.05 nM | [10][11] |
| KD | Guinea-pig cortex membranes ([³H]-SB-269970) | 1.7 ± 0.3 nM | [10][11] |
Table 2: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Dose Range | Effect | Reference |
| 5-CT-induced hypothermia | Guinea-pig | ED50 = 2.96 mg/kg, i.p. | Blockade of hypothermic effect | [7][9] |
| Paradoxical Sleep | Rat | 30 mg/kg | Reduction in time spent in paradoxical sleep | [7][9] |
| Amphetamine-induced hyperactivity | Rat | 3-30 mg/kg, i.p. | Significant blockade of hyperactivity | |
| Ketamine-induced hyperactivity | Rat | 3-30 mg/kg, i.p. | Significant blockade of hyperactivity | [8] |
| Ketamine-induced cognitive deficits | Rat | 1 mg/kg, i.p. | Amelioration of cognitive inflexibility and novel object recognition deficit | [12] |
| Ketamine-induced social interaction deficits | Rat | 0.3 and 1 mg/kg, i.p. | Attenuation of social withdrawal | [12] |
| Vogel drinking test (anxiety) | Rat | 0.5 or 1 mg/kg | Anxiolytic-like effect | [13] |
| Elevated plus-maze test (anxiety) | Rat | 0.5 or 1 mg/kg | Anxiolytic-like effect | [13][14] |
| Four-plate test (anxiety) | Mouse | 0.5 or 1 mg/kg | Anxiolytic-like effect | [13] |
| Forced swimming test (depression) | Mouse | 5 or 10 mg/kg | Antidepressant-like activity | [13] |
| Tail suspension test (depression) | Mouse | 5 or 10 mg/kg | Antidepressant-like activity | [13] |
| Novel object recognition (cognition) | Rat | - | Attenuation of temporal deficit | [15] |
| Marble burying (obsessive-compulsive behavior) | Mouse | - | Decrease in the number of marbles buried | [14] |
| Formalin-induced flinching (pain) | Rat | - | Peripheral antinociceptive effect | [14] |
Signaling Pathways of the 5-HT7 Receptor
The 5-HT7 receptor is known to couple to at least two distinct G-protein signaling pathways, leading to a variety of cellular responses.
Canonical Gs Pathway
The primary and most well-characterized signaling cascade involves the coupling of the 5-HT7 receptor to a stimulatory Gs protein.[16] Activation of Gs leads to the stimulation of adenylyl cyclase (AC), which in turn increases the intracellular concentration of cyclic AMP (cAMP).[1][16] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, including the extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B), leading to diverse cellular effects.[1][16]
Caption: Canonical 5-HT7 Receptor Gs Signaling Pathway.
Non-Canonical G12 Pathway
In addition to the Gs pathway, the 5-HT7 receptor can also couple to G12 proteins.[16] This interaction activates small GTPases of the Rho family, such as Cdc42 and RhoA.[1] This pathway is involved in regulating cellular morphology, including neurite outgrowth and the formation of dendritic spines and filopodia.[1][16] Downstream effectors of this pathway include cyclin-dependent kinase 5 (Cdk5) and ERK.[1]
Caption: Non-Canonical 5-HT7 Receptor G12 Signaling Pathway.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound to characterize its interaction with the 5-HT7 receptor.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of this compound for the 5-HT7 receptor.
Objective: To determine the binding affinity (Ki or KD) of this compound for the 5-HT7 receptor.
Materials:
-
Membranes from HEK293 cells stably expressing the human 5-HT7(a) receptor or guinea-pig cerebral cortex membranes.[7][10][11]
-
This compound and other competing ligands.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl2 and 0.1% ascorbic acid).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in an appropriate buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the incubation buffer.
-
Incubation: In a multi-well plate, combine the cell membranes, radioligand (at a concentration near its KD), and varying concentrations of the competing ligand (this compound). For saturation binding, use increasing concentrations of the radioligand.
-
Non-specific Binding: To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).[11]
-
Incubation Conditions: Incubate the mixture for a specified time and temperature (e.g., 60 minutes at 37°C).[11]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Analyze the data using non-linear regression to determine KD, Bmax (for saturation assays), and Ki or IC50 (for competition assays).
Caption: Experimental Workflow for Radioligand Binding Assay.
Adenylyl Cyclase Activity Assay
This functional assay measures the ability of this compound to antagonize the agonist-induced activation of adenylyl cyclase via the 5-HT7 receptor.
Objective: To determine the functional potency (pA2 or pKB) of this compound as a 5-HT7 receptor antagonist.
Materials:
-
Membranes from cells expressing the 5-HT7 receptor (e.g., 5-HT7(a)/HEK293) or guinea-pig hippocampal membranes.[7]
-
5-HT7 receptor agonist (e.g., 5-CT).[7]
-
This compound.
-
Assay buffer (e.g., containing ATP, GTP, and a phosphodiesterase inhibitor).
-
[α-³³P]-ATP or other means of detecting cAMP.
-
Reagents for stopping the reaction and isolating cAMP (e.g., perchloric acid, alumina columns).
Procedure:
-
Membrane Preparation: Prepare membranes as described for the radioligand binding assay.
-
Incubation: Incubate the membranes with varying concentrations of the agonist (5-CT) in the presence of a fixed concentration of the antagonist (this compound). A control curve with the agonist alone is also generated.
-
Reaction Initiation: Start the reaction by adding [α-³³P]-ATP.
-
Incubation Conditions: Incubate at a specific temperature and for a set time (e.g., 37°C for 15 minutes).
-
Reaction Termination: Stop the reaction by adding a stopping solution (e.g., perchloric acid).
-
cAMP Isolation: Isolate the newly synthesized [³³P]-cAMP, for example, by sequential chromatography over Dowex and alumina columns.
-
Quantification: Measure the amount of [³³P]-cAMP produced using a scintillation counter.
-
Data Analysis: Plot the concentration-response curves for the agonist in the absence and presence of the antagonist. A rightward shift in the agonist's curve indicates competitive antagonism. The pA2 or pKB value can be calculated using the Schild equation.[7]
In Vivo 5-CT-Induced Hypothermia in Guinea Pigs
This in vivo model assesses the functional blockade of central 5-HT7 receptors by this compound.
Objective: To evaluate the in vivo antagonist activity of this compound at central 5-HT7 receptors.
Materials:
-
Male guinea pigs.
-
5-carboxamidotryptamine (5-CT).
-
This compound.
-
Vehicle for drug administration (e.g., saline, DMSO).
-
Rectal probe for temperature measurement.
Procedure:
-
Acclimatization: Acclimate the animals to the experimental room and handling procedures.
-
Baseline Temperature: Measure the baseline core body temperature of each animal.
-
Drug Administration: Administer this compound or its vehicle intraperitoneally (i.p.) at various doses.[7]
-
Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 60 minutes) for this compound to reach its target.[7]
-
Agonist Challenge: Administer 5-CT (e.g., 0.3 mg/kg, i.p.) to induce hypothermia.[7]
-
Temperature Monitoring: Measure the core body temperature at regular intervals (e.g., 55, 85, and 115 minutes after 5-CT administration).[7]
-
Data Analysis: Compare the change in body temperature in the this compound-treated groups to the vehicle-treated group. Calculate the ED50 for the blockade of 5-CT-induced hypothermia.[7]
Conclusion
This compound is a well-characterized, potent, and selective 5-HT7 receptor antagonist that has proven to be an indispensable tool in neuroscience research. Its utility spans from fundamental in vitro characterization of receptor pharmacology to complex in vivo behavioral studies. This guide provides a comprehensive foundation for researchers to design and execute robust experiments aimed at further unraveling the multifaceted roles of the 5-HT7 receptor in health and disease. The detailed protocols and summarized data serve as a practical resource for leveraging this compound to advance our understanding of serotonergic signaling and to explore the therapeutic potential of targeting the 5-HT7 receptor.
References
- 1. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders [frontiersin.org]
- 4. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 13. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The 5-HT7 receptor and disorders of the nervous system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to SB-269970: A Potent and Selective 5-HT7 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of SB-269970, a key research tool in the study of the serotonin 7 (5-HT7) receptor. Detailed experimental protocols for its characterization and visualization of its associated signaling pathways are included to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine, is a potent and selective antagonist of the 5-HT7 receptor.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-1-[(3-Hydroxyphenyl)sulfonyl]-2-[2-(4-methyl-1-piperidinyl)ethyl]pyrrolidine | [1][2] |
| Molecular Formula | C₁₈H₂₈N₂O₃S | [1][3] |
| Molecular Weight | 352.49 g/mol (free base) | [3][4] |
| 388.95 g/mol (hydrochloride salt) | [1][5] | |
| SMILES | CC1CCN(CC[C@H]2CCCN2S(=O)(=O)C3=CC=CC(O)=C3)CC1 | [6] |
| CAS Number | 201038-74-6 (free base) | [3][7] |
| 261901-57-9 (hydrochloride salt) | [1][4] | |
| Solubility | Soluble to 20 mM in water and to 100 mM in DMSO (hydrochloride salt) | [1][2] |
| Storage | Store at +4°C (hydrochloride salt) | [1][2] |
| Purity | ≥98% | [1] |
Pharmacological Properties
This compound is a highly potent and selective antagonist for the 5-HT7 receptor, demonstrating significantly lower affinity for other serotonin receptor subtypes and other G-protein coupled receptors. This selectivity makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the 5-HT7 receptor. The compound is also noted to be brain penetrant in vivo.[1][8]
Receptor Binding Affinity
The binding affinity of this compound for various receptors is typically determined through radioligand binding assays. The negative logarithm of the inhibitory constant (pKi) is used to express this affinity, with higher values indicating stronger binding.
| Receptor | pKi | Reference(s) |
| 5-HT7A | 8.9 | [1][2] |
| 5-HT5A | 7.2 | [1][2][8] |
| 5-HT1B | 6.0 | [1][2][8] |
| Other 5-HT Receptors (1A, 1D, 1E, 1F, 2A, 2B, 2C, 4, 6) | < 6.0 | [1][2] |
Functional Activity
This compound acts as a competitive antagonist at the 5-HT7 receptor, inhibiting the functional response induced by 5-HT7 agonists such as 5-carboxamidotryptamine (5-CT). This is commonly assessed through adenylyl cyclase functional assays, where this compound produces a concentration-dependent rightward shift of the agonist dose-response curve without affecting the maximum response.[5]
Signaling Pathways
The 5-HT7 receptor primarily signals through two distinct G-protein-mediated pathways: the canonical Gs-protein pathway and the G12-protein pathway.
Gs-Protein Signaling Pathway
Activation of the 5-HT7 receptor leads to the coupling and activation of the Gs alpha subunit (Gαs). This, in turn, stimulates adenylyl cyclase (AC) to increase the intracellular concentration of cyclic adenosine monophosphate (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cellular response.
G12-Protein Signaling Pathway
The 5-HT7 receptor can also couple to the G12-protein, leading to the activation of small GTPases such as RhoA.[1][6] This pathway is involved in the regulation of the actin cytoskeleton and can influence cell morphology and neuronal development.[1][6]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.
Radioligand Binding Assay
This protocol outlines the determination of the binding affinity of this compound for the 5-HT7 receptor using a competitive radioligand binding assay with [³H]-5-CT as the radioligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor
-
Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
[³H]-5-CT (specific activity ~30-60 Ci/mmol)
-
Unlabeled 5-CT
-
This compound
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B)
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture HEK293-h5-HT7 cells to ~90% confluency.
-
Wash cells with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 5 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store membrane preparations at -80°C until use.
-
-
Binding Assay:
-
In a 96-well microplate, add in the following order:
-
25 µL of binding buffer (for total binding) or 10 µM unlabeled 5-CT (for non-specific binding).
-
25 µL of various concentrations of this compound (typically ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
50 µL of [³H]-5-CT at a final concentration close to its Kd (e.g., 1 nM).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation fluid to each vial.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Adenylyl Cyclase Functional Assay
This protocol describes how to assess the antagonist activity of this compound by measuring its ability to inhibit 5-CT-stimulated cAMP production.
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor
-
Stimulation Buffer: HBSS or serum-free DMEM supplemented with 0.5 mM IBMX (a phosphodiesterase inhibitor)
-
5-CT
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or radioactive-based)
-
384-well white opaque microplates
Procedure:
-
Cell Preparation:
-
Seed HEK293-h5-HT7 cells into a 384-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
On the day of the assay, replace the culture medium with stimulation buffer and incubate for 30 minutes at 37°C.
-
-
Antagonist Pre-incubation:
-
Add various concentrations of this compound to the wells.
-
Incubate for 20-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add various concentrations of 5-CT to the wells (to generate a dose-response curve) in the presence of the fixed concentrations of this compound.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves for 5-CT in the absence and presence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA₂ value for this compound, which provides a measure of its antagonist potency. A linear Schild plot with a slope of 1 is indicative of competitive antagonism.
-
In Vivo Behavioral Assays
This compound has been evaluated in various animal models of neuropsychiatric disorders. Below are protocols for two common behavioral tests.
Apparatus:
-
A plus-shaped maze with two open arms and two closed arms of equal size, elevated from the floor (e.g., 50 cm for rats). The open arms have a small ledge to prevent falls.
Procedure:
-
Acclimatization: Allow the animals (e.g., adult male Wistar rats) to acclimatize to the testing room for at least 60 minutes before the experiment. The room should be dimly lit.
-
Drug Administration: Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle 30 minutes before the test.
-
Test:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
An anxiolytic-like effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms.
-
Apparatus:
-
An open-field arena (e.g., a 50x50x50 cm box).
-
A set of three distinct objects (two identical, one novel) that the animal cannot displace.
Procedure:
-
Habituation: On day 1, allow each rat to explore the empty arena for 10 minutes.
-
Familiarization (Training): On day 2, place two identical objects in the arena. Place the rat in the arena and allow it to explore the objects for 5 minutes.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the rat back in the arena and allow it to explore for 5 minutes.
-
Drug Administration: Administer this compound or vehicle at a specified time before the familiarization or testing phase, depending on the experimental question.
-
Data Analysis:
-
Measure the time the rat spends exploring each object (sniffing or touching with the nose or forepaws).
-
Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A DI significantly above zero indicates that the rat remembers the familiar object and has a preference for the novel one. Pro-cognitive effects of this compound would be indicated by an improvement in the DI in a model of cognitive impairment.
-
This in-depth guide provides a solid foundation for researchers and scientists working with this compound. The detailed information on its chemical and pharmacological properties, coupled with comprehensive experimental protocols and signaling pathway visualizations, will aid in the design and execution of future studies aimed at further understanding the role of the 5-HT7 receptor in health and disease.
References
- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 5-HT7 receptor is coupled to G alpha subunits of heterotrimeric G12-protein to regulate gene transcription and neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assay of adenylyl cyclase catalytic activity [pubmed.ncbi.nlm.nih.gov]
- 6. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human 5-HT7 Receptor-Induced Inactivation of Forskolin-Stimulated Adenylate Cyclase by Risperidone, 9-OH-Risperidone and Other “Inactivating Antagonists” - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Effects of SB-269970: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: SB-269970 is a potent and selective experimental drug developed by GlaxoSmithKline.[1][2] It is recognized primarily as a 5-HT₇ receptor antagonist, and some studies suggest it may also act as an inverse agonist.[1][2][3] This compound is brain-penetrant and has been instrumental as a research tool to elucidate the physiological roles of the 5-HT₇ receptor, particularly in the central nervous system (CNS).[4][5] Its high selectivity, with over 50-fold greater affinity for the 5-HT₇ receptor compared to other serotonin receptor subtypes, makes it a valuable agent for targeted studies.[4] Preliminary research has explored its potential therapeutic applications in treating anxiety, depression, and psychosis, as well as its effects on cognition and sleep cycles.[2][3][6]
Core Mechanism of Action & Signaling Pathway
This compound exerts its effects by competitively binding to the 5-HT₇ receptor. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), couples to the Gs alpha subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound blocks this signaling cascade. Some evidence also points towards inverse agonist properties, where this compound can inhibit the basal, ligand-independent activity of the 5-HT₇ receptor.[5]
Caption: 5-HT₇ receptor signaling cascade and its inhibition by this compound.
Quantitative Data Summary
The pharmacological profile of this compound has been characterized through various in vitro and in vivo assays.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Preparation | Radioligand | Affinity (pKi) | Reference |
| Human 5-HT₇₍ₐ₎ | HEK293 cell membranes | [³H]-5-CT | 8.9 ± 0.1 | [7] |
| Guinea Pig 5-HT₇ | Cerebral cortex membranes | [³H]-5-CT | 8.3 ± 0.2 | [5][7] |
Table 2: Functional Antagonism of this compound
| Assay | Preparation | Agonist | Potency Metric | Value | Reference |
| Adenylyl Cyclase | Human 5-HT₇₍ₐ₎/HEK293 membranes | 5-CT | pA₂ | 8.5 ± 0.2 | [5][7] |
| Adenylyl Cyclase | Guinea pig hippocampal membranes | 5-CT | pKₒ | 8.3 ± 0.1 | [5][7] |
Table 3: In Vivo Pharmacokinetics of this compound in Rat
| Parameter | Value | Administration | Reference |
| Steady-State Brain:Blood Ratio | ~0.83 : 1 | i.v. infusion | [5][7] |
| Blood Clearance (CLb) | ~140 ml min⁻¹ kg⁻¹ | i.v. infusion | [5][7] |
| Brain Concentration (30 min post-dose) | 87 nM | 3 mg kg⁻¹ i.p. | [7] |
| Brain Concentration (60 min post-dose) | 58 nM | 3 mg kg⁻¹ i.p. | [7] |
Table 4: In Vivo Efficacy of this compound in Animal Models
| Model | Species | Doses (mg/kg, i.p.) | Effect | Reference |
| 5-CT-Induced Hypothermia | Guinea Pig | ED₅₀ = 2.96 | Blocks hypothermic effect | [7] |
| Amphetamine-Induced Hyperactivity | Mouse | 3, 10, 30 | Significantly blocks hyperactivity | [8] |
| Ketamine-Induced Hyperactivity | Mouse | 3, 10, 30 | Significantly blocks hyperactivity | [4][8] |
| Ketamine-Induced Cognitive Deficits (NOR) | Rat | 1 | Ameliorates cognitive deficit | [9][10] |
| Paradoxical Sleep (REM) | Rat | 30 | Reduces time spent in REM sleep | [7] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT₇ receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human 5-HT₇₍ₐ₎ receptor or from guinea pig cerebral cortex tissue.[5][11]
-
Assay Conditions: Membranes are incubated with a specific concentration of the radioligand [³H]-5-CT (e.g., 0.4-0.7 nM) and varying concentrations of the competing ligand, this compound.[5]
-
Incubation: The reaction is carried out in a suitable buffer (e.g., Tris buffer) at a defined temperature and duration to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specific binding.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific [³H]-5-CT binding (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Adenylyl Cyclase Activity Assay
Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit agonist-stimulated cAMP production.
Methodology:
-
Membrane Preparation: Membranes from 5-HT₇₍ₐ₎/HEK293 cells or guinea pig hippocampus are used.[5]
-
Assay Cocktail: Membranes are incubated in a Tris buffer solution containing ATP, an ATP-regenerating system (e.g., creatine phosphokinase), GTP, and [α-³³P]-ATP as a tracer.
-
Drug Application: this compound (at various concentrations) is pre-incubated with the membranes before the addition of the agonist 5-CT.
-
Reaction: The reaction is initiated by the addition of the membranes and incubated at 37°C. The reaction is terminated by adding a stop solution (e.g., SDS).
-
cAMP Isolation: The produced [³³P]-cAMP is separated from unreacted [α-³³P]-ATP using sequential column chromatography over Dowex and alumina columns.[5] A [³H]-cAMP internal standard is used to correct for column recovery.[5]
-
Data Analysis: The amount of [³³P]-cAMP is quantified by scintillation counting. Antagonist potency is expressed as a pA₂ or pKₒ value, calculated from the rightward shift of the agonist (5-CT) concentration-response curve in the presence of the antagonist.[5]
In Vivo 5-CT-Induced Hypothermia Model
Objective: To evaluate the in vivo efficacy and duration of action of this compound by its ability to block 5-CT-induced hypothermia in guinea pigs, a functional response mediated by 5-HT₇ receptors.[5][7]
Caption: Experimental workflow for the 5-CT-induced hypothermia model.
Methodology:
-
Animals: Male guinea pigs are used for the study.
-
Baseline Measurement: Core body temperature is measured using a rectal probe before any drug administration.
-
Antagonist Administration: Animals are pre-treated with this compound (e.g., 1, 5, 10, 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[5]
-
Agonist Administration: After a set pre-treatment time (e.g., 60 minutes), the 5-HT₇ agonist 5-CT (e.g., 0.3 mg/kg, i.p.) is administered to induce a hypothermic response.[5]
-
Temperature Monitoring: Body temperature is recorded at regular intervals after the 5-CT injection (e.g., 55, 85, and 115 minutes).[5]
-
Data Analysis: The change in body temperature from baseline is calculated. The ability of this compound to block the 5-CT-induced temperature drop is assessed by comparing the treated groups to the vehicle-plus-5-CT control group. The ED₅₀ (the dose required to produce 50% of the maximal effect) can be calculated.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 10. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
SB-269970: In-Vivo Experimental Protocols and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-269970 is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1][2][3] Developed by GlaxoSmithKline, this compound has become a critical research tool for investigating the physiological and pathological roles of the 5-HT7 receptor in the central nervous system and periphery.[3][4] The 5-HT7 receptor, a G-protein coupled receptor, is implicated in a variety of processes including mood regulation, circadian rhythms, learning, and memory.[4][5] Consequently, this compound is widely used in pre-clinical in-vivo studies to explore its therapeutic potential for psychiatric and neurological disorders such as anxiety, depression, and psychosis.[3][6][7] This document provides detailed application notes and protocols for the in-vivo use of this compound, supported by quantitative data and visual diagrams to facilitate experimental design and execution.
Mechanism of Action
This compound acts as a selective antagonist or inverse agonist at the 5-HT7 receptor.[2] It exhibits high affinity for the human cloned 5-HT7 receptor and displays over 50-fold selectivity against other serotonin receptor subtypes.[8] The primary signaling pathway of the 5-HT7 receptor involves coupling to a Gs-protein, which stimulates adenylyl cyclase activity and leads to an increase in intracellular cyclic AMP (cAMP).[5] this compound competitively antagonizes this pathway. Additionally, the 5-HT7 receptor can also signal through a G12-protein pathway, influencing cellular morphology and development.[5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound from in-vitro and in-vivo studies.
Table 1: In-Vitro Receptor Binding and Functional Activity
| Parameter | Species/System | Value | Reference |
| pKi ([³H]-5-CT binding) | Human 5-HT7(a) receptor | 8.9 ± 0.1 | [1] |
| Guinea-pig cortex | 8.3 ± 0.2 | [1] | |
| pEC₅₀ (5-CT stimulated adenylyl cyclase) | 5-HT7(a)/HEK293 membranes | 7.5 ± 0.1 | [1] |
| Guinea-pig hippocampus | 8.4 ± 0.2 | [9] | |
| pA₂ (antagonism of 5-CT response) | 5-HT7(a)/HEK293 membranes | 8.5 ± 0.2 | [1] |
| pK₈ (antagonism of 5-CT response) | Guinea-pig hippocampus | 8.3 ± 0.1 | [9] |
Table 2: In-Vivo Pharmacokinetics
| Parameter | Animal Model | Dose & Route | Value | Reference |
| Brain:Blood Ratio (steady-state) | Rat | 0.5 mg/kg/h i.v. infusion | ~0.83 : 1 | [1] |
| Blood Clearance (CLb) | Rat | - | ~140 ml/min/kg | [1] |
| Peak Blood Concentration (30 min) | Rat | 3 mg/kg i.p. | 365 nM | [1] |
| Blood Concentration (2 h) | Rat | 3 mg/kg i.p. | 37 nM | [1] |
| Brain Concentration (30 min) | Rat | 3 mg/kg i.p. | 87 nM | [1] |
| Brain Concentration (60 min) | Rat | 3 mg/kg i.p. | 58 nM | [1] |
| Brain Concentration (30 min) | Guinea-pig | 3 mg/kg i.p. | 31 nM (average) | [1] |
| Brain Concentration (60 min) | Guinea-pig | 3 mg/kg i.p. | 51 nM (average) | [1] |
Table 3: In-Vivo Behavioral Efficacy
| Animal Model | Behavioral Test | Species | Dose Range (mg/kg, i.p.) | Effect | Reference |
| Anxiety | Vogel Drinking Test | Rat | 0.5 - 1 | Anxiolytic-like effect | [6] |
| Elevated Plus-Maze | Rat | 0.5 - 1 | Anxiolytic-like effect | [6] | |
| Four-Plate Test | Mouse | 0.5 - 1 | Anxiolytic-like effect | [6] | |
| Depression | Forced Swimming Test | Mouse | 5 - 10 | Antidepressant-like activity | [6] |
| Tail Suspension Test | Mouse | 5 - 10 | Antidepressant-like activity | [6] | |
| Psychosis | Amphetamine-induced Hyperactivity | Rat/Mouse | 3 - 30 | Attenuation of hyperactivity | [7][8] |
| Ketamine-induced Hyperactivity | Mouse | 3 - 30 | Attenuation of hyperactivity | [8][10] | |
| Amphetamine-induced PPI Deficit | Mouse | 3 - 30 | Reversal of deficit | [10] | |
| Cognition | Novel Object Recognition | Rat | 30 | Improved recognition memory | [7] |
| Thermoregulation | 5-CT-induced Hypothermia | Guinea-pig | ED₅₀ = 2.96 | Blockade of hypothermia | [9] |
| Sleep | EEG Recording | Rat | 30 | Reduced Paradoxical Sleep | [9] |
Signaling Pathway and Experimental Workflow
Caption: 5-HT7 Receptor Signaling Pathways and the Antagonistic Action of this compound.
Caption: General Experimental Workflow for an In-Vivo Behavioral Study with this compound.
Detailed Experimental Protocols
The following are detailed protocols for key in-vivo experiments using this compound. These protocols are synthesized from multiple sources and represent a standard approach. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Pharmacokinetic Studies in Rats
Objective: To determine the pharmacokinetic profile of this compound, including brain penetration and clearance.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., sterile saline, 1% Tween 80 in water)
-
Intravenous (i.v.) and intraperitoneal (i.p.) injection supplies
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue homogenization equipment
-
LC-MS/MS or other suitable analytical instrumentation
Procedure:
-
Animal Preparation: Acclimate rats to the housing facility for at least one week. For i.v. administration, cannulate the femoral vein and artery under anesthesia. Allow a recovery period of at least 3 days.
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentration.
-
Administration:
-
Intravenous (i.v.) Infusion: Infuse this compound at a constant rate (e.g., 0.5 mg/kg/h) to achieve steady-state concentrations.
-
Intraperitoneal (i.p.) Injection: Administer a single bolus dose (e.g., 3 mg/kg).
-
-
Sample Collection:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration, collect blood samples from the arterial cannula or via tail vein puncture.
-
At the end of the study, euthanize the animals and collect the brain.
-
-
Sample Processing:
-
Centrifuge blood samples to separate plasma.
-
Homogenize brain tissue in a suitable buffer.
-
-
Analysis: Determine the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life, clearance, volume of distribution, and brain-to-blood ratio.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior in Rats
Objective: To assess the anxiolytic-like effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording and analysis software
-
This compound
-
Vehicle
-
Positive control (e.g., diazepam)
Procedure:
-
Apparatus: The maze should be made of a non-porous material for easy cleaning. Typical dimensions for rats are arms of 50 cm in length and 10 cm in width, with the closed arms having walls of 40 cm in height. The maze should be elevated approximately 50 cm from the floor.
-
Habituation: Handle the rats for several days prior to the experiment. On the day of the experiment, allow the rats to acclimate to the testing room for at least 60 minutes.
-
Drug Administration: Administer this compound (e.g., 0.5-1 mg/kg, i.p.), vehicle, or a positive control 30-60 minutes before the test.
-
Test Procedure:
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Analyze the video recordings to score the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Interpretation: An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect. Total distance traveled can be used to assess for potential locomotor effects of the compound.
Forced Swim Test (FST) for Antidepressant-Like Activity in Mice
Objective: To evaluate the antidepressant-like properties of this compound.
Materials:
-
Male C57BL/6 or CD-1 mice (20-25 g)
-
Glass or plastic cylinders (e.g., 25 cm height, 10 cm diameter)
-
Water bath to maintain water temperature
-
Video recording equipment
-
This compound
-
Vehicle
-
Positive control (e.g., imipramine)
Procedure:
-
Apparatus: Fill the cylinders with water (23-25°C) to a depth of approximately 15 cm, such that the mouse cannot touch the bottom with its tail or paws.
-
Habituation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 5-10 mg/kg, i.p.), vehicle, or a positive control 30-60 minutes before the test.
-
Test Procedure:
-
Gently place each mouse into its respective cylinder.
-
The test duration is typically 6 minutes.
-
Record the session with a video camera.
-
-
Data Analysis: Score the duration of immobility during the last 4 minutes of the 6-minute test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
Interpretation: A significant reduction in the duration of immobility is indicative of an antidepressant-like effect.
Novel Object Recognition (NOR) Test for Cognitive Enhancement in Rats
Objective: To assess the effects of this compound on recognition memory.
Materials:
-
Male Lister Hooded or Sprague-Dawley rats (250-350 g)
-
Open-field arena (e.g., 50 cm x 50 cm x 50 cm)
-
A variety of objects that are different in shape, color, and texture, but similar in size and lacking any innate motivational significance.
-
Video recording and analysis software
-
This compound
-
Vehicle
Procedure:
-
Habituation:
-
On day 1, allow each rat to freely explore the empty arena for 10 minutes.
-
On day 2, repeat the habituation session.
-
-
Drug Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle 60 minutes before the familiarization phase.
-
Familiarization Phase (T1):
-
Place two identical objects in the arena.
-
Place the rat in the arena and allow it to explore the objects for a set period (e.g., 5 minutes).
-
Record the time the rat spends exploring each object (sniffing or touching with the nose).
-
-
Retention Interval: Return the rat to its home cage for a specific retention interval (e.g., 1 hour or 24 hours).
-
Test Phase (T2):
-
Replace one of the familiar objects with a novel object.
-
Place the rat back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
-
Data Analysis:
-
Calculate a discrimination index (DI): (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
-
Interpretation: A positive DI indicates that the rat remembers the familiar object and prefers to explore the novel one. An improvement in the DI in the this compound-treated group compared to the vehicle group suggests an enhancement of recognition memory.
Conclusion
This compound is an invaluable tool for elucidating the role of the 5-HT7 receptor in health and disease. The protocols outlined in this document provide a foundation for conducting robust and reproducible in-vivo studies. By carefully considering the experimental design, including animal model, dose, and behavioral paradigm, researchers can effectively utilize this compound to advance our understanding of 5-HT7 receptor pharmacology and its therapeutic potential.
References
- 1. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. The mouse forced swim test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for SB-269970 in Rodent Models of Depression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-269970 is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1] Emerging research has highlighted the potential of 5-HT7 receptor antagonists as a novel therapeutic avenue for the treatment of depression and anxiety.[2][3] In rodent models, this compound has demonstrated antidepressant-like effects, both when administered alone and in combination with established antidepressant medications.[3][4] These application notes provide a comprehensive overview of the use of this compound in preclinical depression research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its effects by selectively blocking the 5-HT7 receptor.[1] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that is primarily coupled to a stimulatory Gs-protein.[2] Activation of the 5-HT7 receptor by its endogenous ligand, serotonin (5-HT), initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] By antagonizing this receptor, this compound prevents this downstream signaling. The precise downstream effects of 5-HT7 receptor blockade that contribute to its antidepressant-like activity are still under investigation but are thought to involve modulation of neuronal function in key brain regions implicated in mood regulation, such as the hippocampus and prefrontal cortex.
Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of this compound in various rodent models of depression.
Table 1: Efficacy of this compound in the Forced Swim Test (FST) and Tail Suspension Test (TST)
| Species | Test | Dose (mg/kg) | Route | Effect on Immobility Time | Reference |
| Mice | FST | 5 | i.p. | Significant Reduction | [3] |
| Mice | FST | 10 | i.p. | Significant Reduction | [3] |
| Mice | TST | 5 | i.p. | Significant Reduction | [3] |
| Mice | TST | 10 | i.p. | Significant Reduction | [3] |
Table 2: Synergistic Effects of this compound with Other Antidepressants
| Species | Test | This compound Dose (mg/kg) | Co-administered Drug | Co-administered Drug Dose (mg/kg) | Effect on Immobility Time | Reference |
| Mice | TST | Ineffective dose | Citalopram | Ineffective dose | Significant Reduction | [4] |
| Mice | FST | Ineffective dose | Citalopram | Ineffective dose | Significant Reduction | [4] |
| Mice | FST | Ineffective dose | Imipramine | Ineffective dose | Significant Reduction | [4] |
| Mice | FST | Ineffective dose | Desipramine | Ineffective dose | Significant Reduction | [4] |
| Wistar Rats | FST | Ineffective dose | Imipramine | Ineffective dose | Significant Reduction | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to adhere to institutional and national guidelines for the ethical use of animals in research.
Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant efficacy. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds typically reduce the duration of this immobility.
Materials:
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter)
-
Water (23-25°C)
-
Video recording equipment
-
Animal-friendly towels for drying
Procedure:
-
Habituation (Day 1):
-
Fill the cylinder with water to a depth of 15 cm.
-
Gently place the rodent into the cylinder for a 15-minute pre-test session.
-
After 15 minutes, remove the animal, dry it thoroughly, and return it to its home cage.
-
This pre-test session increases the sensitivity of the test to antidepressant effects on the following day.
-
-
Test Session (Day 2):
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).
-
Fill the cylinder with fresh water (23-25°C) to a depth of 15 cm.
-
Gently place the animal in the water for a 5-minute test session.
-
Record the entire session using a video camera.
-
-
Data Analysis:
-
Score the video for the total time the animal spends immobile during the 5-minute test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep its head above water.
-
Compare the immobility time between the this compound-treated group and the vehicle-treated control group.
-
Sucrose Preference Test (SPT)
The SPT is used to measure anhedonia, a core symptom of depression, which is characterized by a reduced ability to experience pleasure. Rodents naturally prefer sweetened solutions over plain water. A decrease in this preference is interpreted as an anhedonic-like state.
Materials:
-
Two identical drinking bottles per cage
-
1% sucrose solution
-
Plain tap water
-
Scale for weighing bottles
Procedure:
-
Acclimation (48 hours):
-
House rodents individually to accurately measure fluid consumption.
-
For the first 24 hours, provide two bottles of plain tap water.
-
For the next 24 hours, provide two bottles of 1% sucrose solution.
-
-
Baseline Measurement (24 hours):
-
Deprive animals of water and food for a set period (e.g., 4 hours) to encourage drinking.
-
Provide one bottle of 1% sucrose solution and one bottle of plain water.
-
Weigh both bottles before placing them in the cage.
-
After 24 hours, re-weigh the bottles to determine the consumption of each liquid. The position of the bottles should be switched after 12 hours to avoid place preference.
-
-
Treatment and Testing:
-
Administer this compound or vehicle daily for the desired treatment period.
-
Repeat the 24-hour two-bottle choice test at regular intervals (e.g., weekly) to assess the effect of the treatment on sucrose preference.
-
-
Data Analysis:
-
Calculate the sucrose preference for each animal using the following formula:
-
Sucrose Preference (%) = (Sucrose solution consumed (g) / (Sucrose solution consumed (g) + Water consumed (g))) x 100
-
-
Compare the sucrose preference between the this compound-treated group and the control group.
-
Novelty-Suppressed Feeding Test (NSFT)
The NSFT assesses anxiety- and depression-like behavior by measuring the latency of a food-deprived rodent to begin eating in a novel and potentially anxiogenic environment. Antidepressants typically decrease this latency.
Materials:
-
Open-field arena (e.g., 50 x 50 cm with 30 cm high walls)
-
A small, familiar food pellet (e.g., a piece of their home cage chow)
-
Stopwatch
-
Video recording equipment
Procedure:
-
Food Deprivation:
-
Food deprive the rodents for 24 hours prior to the test, with free access to water.
-
-
Test Session:
-
Administer this compound or vehicle at a predetermined time before the test.
-
Place a single food pellet in the center of the open-field arena.
-
Gently place the rodent in a corner of the arena.
-
Start the stopwatch and/or video recording immediately.
-
Measure the latency (in seconds) for the animal to take its first bite of the food pellet.
-
The test session typically lasts for a maximum of 5-10 minutes. If the animal does not eat within this time, a maximum latency is recorded.
-
-
Home Cage Food Consumption:
-
Immediately after the test, return the animal to its home cage where a pre-weighed amount of food is available.
-
Measure the amount of food consumed in a set period (e.g., 5 minutes) to ensure that the treatment did not affect appetite.
-
-
Data Analysis:
-
Compare the latency to eat between the this compound-treated group and the control group.
-
Chronic Unpredictable Mild Stress (CUMS) Model
The CUMS model is a well-validated paradigm for inducing a depressive-like state in rodents by exposing them to a series of mild, unpredictable stressors over several weeks. This model is known for its high face and predictive validity.
Procedure:
-
Baseline Measurements:
-
Before starting the stress protocol, establish baseline measures for depressive-like behaviors (e.g., sucrose preference, body weight).
-
-
Stress Regimen (e.g., 4-8 weeks):
-
Expose the rodents to a variety of mild stressors in an unpredictable manner. The stressors should be varied daily to prevent habituation. Examples of stressors include:
-
Stroboscopic lighting
-
Tilted cage (45°)
-
Wet bedding
-
Reversed light/dark cycle
-
Social isolation or crowding
-
White noise
-
Predator odor
-
-
-
Treatment Administration:
-
This compound or vehicle can be administered throughout the CUMS protocol or during the final weeks to assess its preventative or therapeutic effects.
-
-
Behavioral and Physiological Assessments:
-
Monitor behavioral (e.g., sucrose preference, performance in the FST) and physiological (e.g., body weight, corticosterone levels) parameters weekly to track the development of the depressive-like phenotype and the effects of the treatment.
-
-
Data Analysis:
-
Compare the changes in behavioral and physiological measures between the stressed groups (with and without this compound) and a non-stressed control group.
-
References
- 1. The 5-HT7 receptor as a mediator and modulator of antidepressant-like behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT7 receptor and disorders of the nervous system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-269970 Administration in Behavioral Neuroscience
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of SB-269970, a potent and selective 5-HT7 receptor antagonist, for its use in behavioral neuroscience research. This document outlines the compound's mechanism of action, pharmacokinetic properties, and established protocols for its administration in various animal models of psychiatric and neurological disorders.
Introduction to this compound
This compound is a research chemical developed by GlaxoSmithKline that acts as a selective antagonist, and possibly an inverse agonist, at the serotonin 5-HT7 receptor.[1][2] Its high affinity and selectivity for the 5-HT7 receptor make it a valuable tool for elucidating the role of this receptor in brain function and behavior. The 5-HT7 receptor is implicated in a range of physiological and pathological processes, including mood regulation, cognitive function, and sleep.[1][2] Consequently, this compound is widely used in preclinical studies to investigate its potential as a therapeutic agent for conditions such as anxiety, depression, schizophrenia, and cognitive deficits.[1][3][4]
Mechanism of Action
This compound exerts its effects by binding to and blocking the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents the downstream signaling cascade initiated by serotonin binding. This modulation of the serotonergic system in specific brain regions, such as the hippocampus, thalamus, and ventral tegmental area, is thought to underlie its observed behavioral effects.[1]
Figure 1: this compound Mechanism of Action.
Quantitative Data
The following tables summarize key quantitative data for this compound, including its binding affinity, pharmacokinetic parameters, and effective doses in various behavioral models.
Table 1: Receptor Binding Affinity of this compound
| Receptor/Tissue | Ligand | Parameter | Value | Reference |
| Human 5-HT7(a) | [3H]-5-CT | pKi | 8.9 ± 0.1 | [5] |
| Human 5-HT7(a) | [3H]-SB-269970 | pKi | 8.61 ± 0.10 | [6] |
| Human 5-HT7 | This compound | pKi | 8.3 | [7] |
| Guinea-pig Cortex | [3H]-5-CT | pKi | 8.3 ± 0.2 | [5] |
| Human 5-HT7(a)/293 Membranes | [3H]-SB-269970 | KD | 1.0 nM | [6] |
| Human 5-HT7(a)/293 Membranes | [3H]-SB-269970 | KD | 1.25 ± 0.05 nM | [8] |
| Guinea-pig Cortex Membranes | [3H]-SB-269970 | KD | 1.7 ± 0.3 nM | [8] |
| Human 5-HT7(a) | This compound | pA2 | 8.5 ± 0.2 | [5] |
| Guinea-pig Hippocampus | This compound | pKB | 8.3 ± 0.1 | [9] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Route | Value | Reference |
| Brain:Blood Ratio (steady-state) | N/A | ~0.83 : 1 | [5][9] |
| Blood Clearance (CLb) | N/A | ~140 ml min⁻¹ kg⁻¹ | [5][9] |
| Brain Concentration (3 mg/kg) | i.p. | 87 nM at 30 min | [5][9] |
| Brain Concentration (3 mg/kg) | i.p. | 58 nM at 60 min | [5][9] |
Table 3: Effective Doses of this compound in Behavioral Models
| Model | Species | Dose Range (mg/kg) | Route | Observed Effect | Reference |
| Anxiety (Vogel drinking, elevated plus-maze) | Rat | 0.5 - 1 | i.p. | Anxiolytic-like effects | [3] |
| Anxiety (Four-plate test) | Mouse | 0.5 - 1 | i.p. | Anxiolytic-like effects | [3] |
| Depression (Forced swim, tail suspension) | Mouse | 5 - 10 | i.p. | Antidepressant-like effects | [3][10] |
| Psychosis (Amphetamine-induced hyperactivity) | Mouse | 3 - 30 | i.p. | Attenuation of hyperactivity | [11] |
| Psychosis (Ketamine-induced hyperactivity) | Mouse | 3 - 30 | i.p. | Attenuation of hyperactivity | [7][11] |
| Cognition (Novel Object Recognition) | Rat | 1 | i.p. | Amelioration of ketamine-induced deficits | [12] |
| Cognition (Attentional Set-Shifting Task) | Rat | 1 | i.p. | Amelioration of ketamine-induced deficits | [12][13] |
| Impulsivity (5-CSRTT, MK-801 induced) | Rat | 1 | i.p. | Attenuation of premature responding | [14] |
Experimental Protocols
Detailed methodologies for key behavioral experiments involving this compound are provided below.
Preparation and Administration of this compound
Materials:
-
This compound hydrochloride (or free base)
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Sterile syringes and needles
-
Vortex mixer and/or sonicator
Protocol:
-
Calculate the required amount of this compound based on the desired dose and the weight of the animals.
-
Prepare the vehicle solution. A common vehicle for in vivo studies is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7]
-
Dissolve the this compound in the vehicle. It may be necessary to first dissolve the compound in a small amount of DMSO before adding the other components of the vehicle.
-
Use a vortex mixer or sonicator to ensure complete dissolution. The final solution should be clear.
-
Administer the solution to the animals via the desired route, typically intraperitoneal (i.p.) injection. The volume of injection should be appropriate for the size of the animal (e.g., 10 ml/kg for mice).
-
Administer a vehicle-only solution to the control group.
-
The pre-treatment time (time between injection and behavioral testing) should be determined based on the pharmacokinetic profile of the compound and the specific experimental design. A pre-treatment time of 30-60 minutes is common.[9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 13. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the selective 5-HT7 receptor antagonist this compound on premature responding in the five-choice serial reaction time test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for [3H]-SB-269970 Radioligand Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the [3H]-SB-269970 radioligand binding assay, a critical tool for the characterization of the 5-HT7 receptor. SB-269970 is a potent and selective antagonist for the 5-HT7 receptor.[1][2][3] The tritiated form, [3H]-SB-269970, serves as a valuable radioligand for labeling and quantifying these receptors in various tissues and cell preparations.[4][5]
The 5-HT7 receptor, a G protein-coupled receptor (GPCR), is coupled to a stimulatory Gs-protein, leading to the activation of adenylyl cyclase and an increase in intracellular cAMP levels.[6][7] It is also coupled to the G12-protein to activate small GTPases of the Rho family.[6] These receptors are widely expressed in the central nervous system, including the thalamus, hypothalamus, hippocampus, and cortex, and are implicated in various physiological processes such as thermoregulation, circadian rhythm, learning, memory, and sleep.[2][7] Consequently, the 5-HT7 receptor is a significant target for the development of therapeutics for disorders like anxiety and depression.[2]
The following protocols and data are synthesized from established scientific literature to provide a comprehensive guide for researchers.
Quantitative Data Summary
The following tables summarize the binding affinities and receptor densities determined using the [3H]-SB-269970 radioligand binding assay in different receptor preparations.
Table 1: Binding Kinetics and Affinity of [3H]-SB-269970
| Receptor Source | Radioligand | K D (nM) | B max (fmol/mg protein) | Reference |
| Human 5-HT 7(a) in HEK293 cells | [ 3 H]-SB-269970 | 1.25 ± 0.05 | 5780 ± 380 | [5] |
| Guinea-pig cerebral cortex | [ 3 H]-SB-269970 | 1.7 ± 0.3 | 125 ± 8.2 | [5] |
| Human 5-HT 7(a) in HEK293 cells | [ 3 H]-5-CT | 0.42 ± 0.04 | 6190 ± 940 | [8] |
| Guinea-pig cerebral cortex | [ 3 H]-5-CT | - | 143 ± 19 | [5] |
Table 2: Inhibition of [3H]-5-CT and [3H]-SB-269970 Binding by Various Compounds
| Compound | Receptor Source | Radioligand | pK i | Reference |
| This compound | Human 5-HT 7(a) in HEK293 cells | [ 3 H]-5-CT | 8.9 ± 0.1 | [8] |
| This compound | Guinea-pig cerebral cortex | [ 3 H]-5-CT | 8.3 ± 0.2 | [8] |
| 5-CT | Human 5-HT 7(a) in HEK293 cells | [ 3 H]-SB-269970 | - | [4] |
| Risperidone | Human 5-HT 7(a) in HEK293 cells | [ 3 H]-SB-269970 | - | [4] |
| 8-OH-DPAT | Human 5-HT 7(a) in HEK293 cells | [ 3 H]-SB-269970 | - | [4] |
| Ketanserin | Human 5-HT 7(a) in HEK293 cells | [ 3 H]-SB-269970 | - | [4] |
| WAY-100635 | Guinea-pig cerebral cortex | [ 3 H]-SB-269970 | < 5.5 | [4] |
| GR-127935 | Guinea-pig cerebral cortex | [ 3 H]-SB-269970 | < 5.0 | [4] |
Experimental Protocols
This section details the methodologies for membrane preparation and the radioligand binding assay.
I. Materials and Reagents
-
Radioligand: [3H]-SB-269970
-
Receptor Sources:
-
HEK293 cells stably expressing the human 5-HT7(a) receptor.
-
Guinea-pig cerebral cortex.
-
-
Buffers:
-
Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with a protease inhibitor cocktail.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
-
Competing Ligands:
-
This compound (for non-specific binding).
-
Other compounds of interest for competition assays.
-
-
Scintillation Cocktail: Betaplate Scint or equivalent.
-
Equipment:
-
Homogenizer
-
Centrifuge
-
96-well plates
-
FilterMate™ harvester or equivalent vacuum filtration apparatus.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation counter (e.g., Wallac® TriLux 1450 MicroBeta counter).
-
Incubator
-
II. Membrane Preparation
A. From HEK293 Cells Expressing Human 5-HT7(a) Receptor
-
Culture HEK293 cells stably expressing the human 5-HT7(a) receptor to near confluence.
-
Harvest the cells and wash them with phosphate-buffered saline (PBS).
-
Homogenize the washed cells in 20 volumes of cold lysis buffer.[9]
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large cellular debris.[9]
-
Transfer the supernatant and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[9]
-
Resuspend the pellet in fresh lysis buffer and repeat the centrifugation step.[9]
-
Resuspend the final pellet in a buffer containing 10% sucrose as a cryoprotectant.[9]
-
Determine the protein concentration using a standard method such as the BCA assay.
-
Store the membrane aliquots at -80°C until use.
B. From Guinea-Pig Cerebral Cortex
-
Dissect the cerebral cortex from guinea pigs on ice.
-
Homogenize the tissue in 20 volumes of cold lysis buffer.[9]
-
Follow steps 4-9 from the HEK293 cell membrane preparation protocol.
III. Radioligand Binding Assay Protocol
This protocol is based on a filtration assay format.
-
Assay Setup:
-
Pipetting Scheme (per well):
-
Total Binding: 150 µL of membrane preparation (8-10 µg protein for HEK293 membranes), 50 µL of assay buffer, and 50 µL of [3H]-SB-269970 solution.[4][9]
-
Non-specific Binding (NSB): 150 µL of membrane preparation, 50 µL of a high concentration of unlabeled this compound (e.g., 10 µM), and 50 µL of [3H]-SB-269970 solution.
-
Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of the test compound, and 50 µL of [3H]-SB-269970 solution (at a fixed concentration, typically around its K D).[9]
-
-
Incubation:
-
Filtration:
-
Scintillation Counting:
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [3H]-SB-269970 to determine K D and B max values using non-linear regression analysis.
-
For competition binding experiments, plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC 50 value.
-
Calculate the K i value from the IC 50 using the Cheng-Prusoff equation: K i = IC 50 / (1 + ([L]/K D)), where [L] is the concentration of the radioligand and K D is its dissociation constant.
-
Visualizations
Signaling Pathway of the 5-HT7 Receptor
Caption: Signaling cascade of the 5-HT7 receptor.
Experimental Workflow for [3H]-SB-269970 Radioligand Binding Assay
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. SB 269970 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 4. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 8. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Application of SB-269970 in Schizophrenia Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-269970 is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1] In the context of schizophrenia research, this compound has emerged as a valuable pharmacological tool for investigating the role of the 5-HT7 receptor in the pathophysiology of the disorder, particularly concerning cognitive deficits and negative symptoms. Preclinical studies have demonstrated its potential to ameliorate certain behavioral and cognitive abnormalities in animal models relevant to schizophrenia. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in schizophrenia research.
Mechanism of Action
This compound exerts its effects by selectively blocking the 5-HT7 receptor, a G-protein coupled receptor that, upon activation by serotonin, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound modulates downstream signaling pathways and is hypothesized to influence the activity of key neurotransmitter systems implicated in schizophrenia, such as dopamine and glutamate. Blockade of 5-HT7 receptors has been shown to partially modulate glutamatergic and dopaminergic function, suggesting a potential mechanism for its antipsychotic-like and pro-cognitive effects observed in preclinical models.[2][3]
Data Presentation
Table 1: In Vitro Binding Affinities and Potency
| Compound | Receptor | Species | Assay Type | pKi | Ki (nM) | Notes |
| This compound | 5-HT7 | Human | Radioligand Binding ([³H]-5-CT) | 8.9 ± 0.1 | ~1.26 | Potent and selective antagonist. |
| This compound | 5-HT7 | Guinea Pig (Cortex) | Radioligand Binding ([³H]-5-CT) | 8.3 ± 0.2 | ~5.01 | High affinity for the native receptor. |
| Amisulpride | 5-HT7a | Human | Radioligand Binding ([³H]LSD) | - | 11.5 ± 0.7 | Atypical antipsychotic with high affinity for 5-HT7 receptors.[4][5] |
Table 2: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value | Route of Administration | Notes |
| Brain:Blood Ratio (Steady State) | ~0.83:1 | Intravenous Infusion | Demonstrates good CNS penetration. |
| Clearance (CLb) | ~140 ml/min/kg | Intravenous Infusion | Rapidly cleared from the blood. |
| Brain Concentration (30 min post-dose) | 87 nM | Intraperitoneal (3 mg/kg) | Achieves pharmacologically relevant concentrations in the brain. |
| Brain Concentration (60 min post-dose) | 58 nM | Intraperitoneal (3 mg/kg) | Concentration declines relatively quickly. |
Table 3: Effective Doses of this compound in Animal Models of Schizophrenia
| Animal Model | Species | Behavioral Test | Effective Dose (mg/kg, i.p.) | Effect |
| Ketamine-induced deficits | Rat | Novel Object Recognition | 1 | Ameliorated cognitive deficit.[6][7] |
| Ketamine-induced deficits | Rat | Attentional Set-Shifting Task | 1 | Improved cognitive flexibility.[6][7] |
| Ketamine-induced deficits | Rat | Social Interaction | 0.3 - 1 | Attenuated social withdrawal.[8] |
| Amphetamine-induced hyperlocomotion | Mouse | Locomotor Activity | 3, 10, 30 | Significantly blocked hyperactivity.[3] |
| Ketamine-induced hyperlocomotion | Mouse | Locomotor Activity | 3, 10, 30 | Significantly blocked hyperactivity.[3] |
| Amphetamine-induced PPI deficit | Mouse | Prepulse Inhibition | 10 | Reversed deficit in sensorimotor gating.[3] |
| Phencyclidine-induced hyperlocomotion | Rat | Locomotor Activity | Not specified | Significantly reversed hyperlocomotion.[9] |
| Temporal deficit in NOR | Rat | Novel Object Recognition | Not specified | Attenuated memory deficit.[9] |
Experimental Protocols
Novel Object Recognition (NOR) Test in Rats
Objective: To assess the effects of this compound on recognition memory, a cognitive domain often impaired in schizophrenia.
Materials:
-
Open field arena (e.g., 40x40x40 cm).
-
Two sets of identical objects (e.g., small plastic toys, metal blocks), ensuring they are heavy enough not to be displaced by the animals.
-
This compound solution.
-
Vehicle solution.
-
Video recording and analysis software.
Procedure:
-
Habituation:
-
Handle the rats for several days prior to testing to acclimate them to the experimenter.
-
On the day before the test, allow each rat to freely explore the empty open field arena for 5-10 minutes to habituate to the environment.
-
-
Drug Administration:
-
Administer this compound or vehicle intraperitoneally (i.p.) at the desired dose and pre-treatment time (e.g., 30 minutes before the acquisition trial).
-
-
Acquisition Trial (T1):
-
Place two identical objects in opposite corners of the arena.
-
Place the rat in the center of the arena and allow it to explore the objects for a set period (e.g., 3-5 minutes).
-
Record the time the rat spends exploring each object. Exploration is defined as sniffing or touching the object with the nose or forepaws.
-
Return the rat to its home cage.
-
-
Retention Interval:
-
A delay is imposed between the acquisition and test trials (e.g., 1 to 24 hours).
-
-
Test Trial (T2):
-
Replace one of the familiar objects with a novel object. The position of the novel and familiar objects should be counterbalanced across animals.
-
Place the rat back into the arena and allow it to explore for a set period (e.g., 3-5 minutes).
-
Record the time spent exploring the novel and familiar objects.
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A higher DI indicates better recognition memory.
-
Analyze the data using appropriate statistical tests (e.g., ANOVA, t-test).
-
Prepulse Inhibition (PPI) Test in Mice
Objective: To evaluate the effect of this compound on sensorimotor gating, a process that is deficient in individuals with schizophrenia.
Materials:
-
Startle response measurement system with a sound-attenuating chamber.
-
Animal holder.
-
This compound solution.
-
Vehicle solution.
Procedure:
-
Acclimation:
-
Acclimate the mice to the testing room for at least 30 minutes before the session.
-
-
Drug Administration:
-
Administer this compound or vehicle i.p. at the desired dose and pre-treatment time.
-
-
Test Session:
-
Place the mouse in the animal holder within the startle chamber.
-
Allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms).
-
Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 74, 78, or 82 dB for 20 ms) precedes the pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis:
-
The startle response is measured as the maximal amplitude of the motor response.
-
Calculate the percentage of PPI using the formula: %PPI = 100 * [(Startle response on pulse-alone trials - Startle response on prepulse-pulse trials) / Startle response on pulse-alone trials].
-
Analyze the data using repeated measures ANOVA.
-
Amphetamine-Induced Hyperlocomotion in Rats
Objective: To assess the potential antipsychotic-like properties of this compound by measuring its ability to attenuate dopamine agonist-induced hyperactivity, a model for the positive symptoms of schizophrenia.[10][11]
Materials:
-
Locomotor activity chambers equipped with infrared beams.
-
This compound solution.
-
Vehicle solution.
-
d-amphetamine sulfate solution.
Procedure:
-
Habituation:
-
Habituate the rats to the locomotor activity chambers for a period (e.g., 30-60 minutes) on one or more days prior to the test day.
-
-
Drug Administration:
-
On the test day, administer this compound or vehicle i.p. at the desired dose and pre-treatment time.
-
-
Baseline Activity:
-
Place the rats in the locomotor activity chambers and record their baseline activity for a set period (e.g., 30-60 minutes).
-
-
Amphetamine Challenge:
-
Administer d-amphetamine (e.g., 0.5-1.5 mg/kg, s.c. or i.p.).
-
-
Post-Amphetamine Activity:
-
Immediately return the rats to the chambers and record locomotor activity for an extended period (e.g., 90-120 minutes).
-
-
Data Analysis:
-
Locomotor activity is typically quantified as the number of beam breaks or distance traveled.
-
Analyze the data by comparing the total activity counts or distance traveled between treatment groups using ANOVA.
-
Visualizations
Caption: 5-HT7 Receptor Signaling Pathway and the Point of Intervention for this compound.
Caption: Workflow for the Novel Object Recognition (NOR) test.
Caption: Rationale for investigating this compound in schizophrenia research.
Clinical Status
To date, there is a lack of publicly available information on completed or ongoing clinical trials specifically investigating this compound for the treatment of schizophrenia in humans. Its application has been primarily in preclinical research to validate the 5-HT7 receptor as a therapeutic target.
Conclusion
This compound is an indispensable tool for elucidating the role of the 5-HT7 receptor in the complex neurobiology of schizophrenia. The preclinical data strongly suggest that antagonism of this receptor may offer a novel therapeutic strategy for addressing the unmet needs of cognitive and negative symptoms in schizophrenia. The provided protocols and data serve as a comprehensive resource for researchers aiming to utilize this compound in their investigations into novel treatments for this debilitating disorder.
References
- 1. med-associates.com [med-associates.com]
- 2. b-neuro.com [b-neuro.com]
- 3. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mmpc.org [mmpc.org]
- 6. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 8. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition [pubmed.ncbi.nlm.nih.gov]
- 10. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Dissolution of SB-269970 for Animal Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of SB-269970, a potent and selective 5-HT7 receptor antagonist, for use in animal experiments. The information compiled is based on publicly available data and is intended to guide researchers in preparing this compound for in vivo studies.
Summary of Quantitative Data
For ease of comparison, the following table summarizes the key quantitative data for this compound and its hydrochloride salt.
| Parameter | Value | Notes | Source(s) |
| This compound (Free Base) | |||
| Molecular Weight | 352.49 g/mol | ||
| In Vitro Solubility (DMSO) | 100 mg/mL (283.70 mM) | Ultrasonic assistance may be needed. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. | [1] |
| This compound Hydrochloride | |||
| Molecular Weight | 388.95 g/mol | [2] | |
| Solubility in Water | Up to 20 mM (approximately 7.78 mg/mL) | [2] | |
| Solubility in DMSO | Up to 100 mM (approximately 38.89 mg/mL) | [2] | |
| In Vivo Administration | |||
| Animal Models | Rats, Mice | [1][3] | |
| Dosing Range | 0.3 - 30 mg/kg | [1][3] | |
| Route of Administration | Intraperitoneal (i.p.) | [1][3] | |
| Vehicle (Published Studies) | Distilled water, 0.9% NaCl (Saline) | This compound hydrochloride is soluble in aqueous solutions. | [3][4] |
| Storage of Stock Solutions | |||
| In Solvent (-80°C) | Up to 6 months | [1] | |
| In Solvent (-20°C) | Up to 1 month | Following reconstitution, it is recommended to aliquot and freeze to avoid repeated freeze-thaw cycles. | [1] |
Signaling Pathway of this compound
This compound acts as an antagonist at the 5-HT7 receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), couples to a stimulatory G-protein (Gs). The activation of Gs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][6] By blocking this receptor, this compound prevents the downstream signaling cascade initiated by serotonin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin (5-HT7) receptor-stimulated activation of cAMP-PKA pathway in bovine corneal epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-269970 in Mouse Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of SB-269970, a selective 5-HT7 receptor antagonist, for studying anxiety-like behaviors in mouse models. The following sections detail the mechanism of action, dosage information, and standardized protocols for key behavioral assays.
Introduction
This compound is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, with a pKi of 8.3 and over 50-fold selectivity against other serotonin receptors.[1] The 5-HT7 receptor, a G-protein coupled receptor, is implicated in various physiological and pathological processes, including mood and anxiety disorders.[2][3][4] Preclinical studies have demonstrated the anxiolytic- and antidepressant-like effects of this compound, making it a valuable tool for investigating the therapeutic potential of 5-HT7 receptor antagonism.[2][5][6]
Mechanism of Action
This compound exerts its effects by blocking the 5-HT7 receptor. This receptor is primarily coupled to a stimulatory Gs-protein. Activation of the 5-HT7 receptor by serotonin leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). By antagonizing this receptor, this compound prevents this signaling cascade. The 5-HT7 receptor is also coupled to the G12-protein, which activates small GTPases of the Rho family.[5]
Quantitative Data Summary
The following table summarizes the effective dosages of this compound in various mouse anxiety models based on published literature. It is important to note that optimal doses may vary depending on the specific mouse strain, age, and experimental conditions.
| Behavioral Test | Mouse Strain | Dosage Range (mg/kg) | Administration Route | Observed Effect | Reference(s) |
| Four-Plate Test | Not Specified | 0.5 - 1 | Intraperitoneal (i.p.) | Anxiolytic-like effect | [6] |
| Locomotor Activity | Not Specified | 1 - 20 | Intraperitoneal (i.p.) | No change in spontaneous locomotor activity | [5][6] |
| Amphetamine-induced Hyperactivity | C57BL/6J | 3, 10, 30 | Intraperitoneal (i.p.) | Significant blockade of hyperactivity | [1][7] |
| Ketamine-induced Hyperactivity | C57BL/6J | 3, 10, 30 | Intraperitoneal (i.p.) | Significant blockade of hyperactivity | [1][7] |
Experimental Protocols
Detailed methodologies for key anxiety-related behavioral tests in mice are provided below. These are general protocols that should be adapted to include the administration of this compound or a vehicle control prior to testing.
General Administration Protocol
This compound is typically dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80 or DMSO) and administered via intraperitoneal (i.p.) injection. The injection is usually performed 30-60 minutes before the start of the behavioral test to allow for sufficient drug absorption and distribution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 5-HT7 receptor system as a treatment target for mood and anxiety disorders: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The 5-HT7 receptor and disorders of the nervous system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | 5-HT7 receptor signaling: improved therapeutic strategy in gut disorders [frontiersin.org]
- 5. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-269970 in Cognitive Function Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-269970 is a potent and selective antagonist of the serotonin 5-HT7 receptor, demonstrating significant potential as a tool for investigating cognitive function.[1][2][3] As a research chemical developed by GlaxoSmithKline, it is believed to act as a selective 5-HT7 receptor antagonist with an EC50 of 1.25 nM, and it may also function as an inverse agonist.[2] These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in preclinical models of cognitive assessment. The 5-HT7 receptor, a G-protein coupled receptor for serotonin, is implicated in the pathophysiology of various psychiatric and neurological disorders, including schizophrenia, anxiety, and depression.[4] The procognitive potential of 5-HT7 receptor antagonists like this compound warrants further exploration for their therapeutic potential.[4]
Mechanism of Action
This compound exerts its effects by selectively blocking the 5-HT7 receptor.[1][2] This receptor is coupled to a Gs protein and positively modulates adenylyl cyclase activity, leading to an increase in intracellular cyclic AMP (cAMP). By antagonizing this receptor, this compound inhibits these downstream signaling events. The 5-HT7 receptor is expressed in brain regions critical for learning and memory, including the hippocampus, thalamus, and cortex.[2][5][6] Blockade of this receptor has been shown to modulate glutamatergic neurotransmission, which is crucial for synaptic plasticity and cognitive processes.[7][8]
Data Presentation
Receptor Binding Affinity and Potency
| Compound | Receptor | Affinity (pKi) | Potency (pKB) | Notes |
| This compound | Human 5-HT7(a) | 8.3 | 8.3±0.1 | Exhibits >50-fold selectivity over other 5-HT receptors.[1][9] |
| This compound | Guinea-pig cortex 5-HT7 | 8.3±0.2 | - | Potent inhibitor of [3H]-5-CT binding.[6] |
In Vivo Efficacy in Cognitive Models
| Animal Model | Cognitive Task | This compound Dose (mg/kg, i.p.) | Effect on Cognition | Notes |
| Rat | Novel Object Recognition (NOR) | 1 | Ameliorated ketamine-induced recognition memory deficit.[10][11] | Attenuated a temporal deficit in NOR, improving recognition memory.[4] |
| Rat | Attentional Set-Shifting Task (ASST) | 1, 2 | Ameliorated ketamine- and MK-801-induced cognitive inflexibility.[8][9][10][11] | The strongest effect was observed in the reversal learning phases of the task.[8] |
| Rat | Radial Arm Maze | Not Specified | Improved reference memory by decreasing the number of errors.[5][12] | No significant effect was observed on working memory.[5] |
| Rat | Delayed Non-Matching to Position | 10 | Reversed working memory deficits induced by MK-801.[7] | Augmented deficits induced by scopolamine.[7] |
| Rat | Frontal Cortex Slice (ex vivo) | 1.25 (in vivo admin) | Counteracted restraint stress-induced attenuation of Long-Term Potentiation (LTP).[13] |
Mandatory Visualizations
Caption: Signaling pathway of this compound's antagonistic action on the 5-HT7 receptor.
Caption: Experimental workflow for the Novel Object Recognition (NOR) task.
Caption: this compound's role in reversing cognitive deficits from NMDA hypofunction.
Experimental Protocols
Novel Object Recognition (NOR) Task
The NOR task is widely used to assess recognition memory in rodents, leveraging their innate preference for novelty.[14][15]
Materials:
-
Open field arena (e.g., 50 x 50 x 40 cm)
-
Two sets of identical objects (e.g., plastic shapes, metal cubes) that are heavy enough to not be displaced by the animal.
-
A novel object, different in shape and texture from the familiarization objects.
-
Video recording and analysis software.
-
This compound solution.
Procedure:
-
Habituation (Day 1):
-
Place each animal in the empty arena for 5-10 minutes to allow for free exploration and adaptation to the new environment.[14]
-
-
Training/Familiarization (Day 2, T1):
-
Administer this compound (e.g., 1 mg/kg, i.p.) or vehicle control at a predetermined time before the training session (e.g., 30-60 minutes).
-
Place two identical objects in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore the objects for 10 minutes.[14]
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Testing (Day 2, T2):
-
After a defined inter-trial interval (e.g., 1 hour), return the animal to the arena.
-
The arena now contains one of the familiar objects from the training phase and one novel object, in the same locations.
-
Allow the animal to explore for 5-10 minutes and record the time spent exploring each object.[14]
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Morris Water Maze (MWM)
The MWM is a classic behavioral test to assess spatial learning and memory, which is highly dependent on hippocampal function.[16][17]
Materials:
-
A large circular pool (e.g., 1.5-2 m in diameter) filled with water made opaque with non-toxic paint.
-
An escape platform submerged 1-2 cm below the water surface.
-
Various distal visual cues placed around the room.
-
Video tracking system.
-
This compound solution.
Procedure:
-
Acquisition Training (Days 1-5):
-
Administer this compound or vehicle daily before the training trials.
-
Conduct 4 trials per day for 5 consecutive days.
-
For each trial, gently place the animal into the water at one of four randomized starting positions, facing the wall of the pool.
-
Allow the animal to swim and find the hidden platform. If the animal does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position and allow it to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location.
-
-
Data Analysis:
-
Acquisition: Analyze the learning curve by plotting the mean escape latency and path length across training days. A decrease in these measures indicates learning.
-
Probe Trial: A significant preference for the target quadrant indicates robust spatial memory.
-
Attentional Set-Shifting Task (ASST)
The ASST is a rodent analog of the Wisconsin Card Sorting Test, used to assess cognitive flexibility, including reversal learning and extradimensional set-shifting.[9][10]
Materials:
-
A testing apparatus with a starting compartment and a choice area with two digging pots.
-
Digging medium (e.g., sawdust, bedding).
-
A variety of digging media and odors to serve as different stimulus dimensions.
-
Food rewards (e.g., a small piece of a preferred food item).
-
This compound solution.
Procedure:
-
Habituation and Pre-training:
-
Habituate the animals to the testing apparatus and teach them to dig for a food reward.
-
-
Testing Stages: The task consists of a series of discrimination problems:
-
Simple Discrimination (SD): Animals learn to associate a reward with one of two stimuli (e.g., a specific digging medium).
-
Compound Discrimination (CD): A second, irrelevant stimulus dimension is introduced (e.g., an odor).
-
Intra-dimensional Shift (IDS): New stimuli from the same dimensions are introduced, but the relevant dimension remains the same.
-
Reversal Learning (REV): The previously rewarded stimulus within the same dimension becomes unrewarded, and vice versa.
-
Extra-dimensional Shift (EDS): The previously irrelevant dimension now becomes the relevant one for predicting the reward.
-
-
Drug Administration:
-
Data Analysis:
-
The primary measure is the number of trials required to reach a criterion of a set number of consecutive correct choices (e.g., 6 out of 8).
-
An increase in trials to criterion, particularly in the EDS and reversal stages, indicates cognitive inflexibility. The ability of this compound to reduce the number of trials in these stages demonstrates its pro-cognitive effects.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of 5-HT(7) antagonist this compound in the modulation of working and reference memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Blockade of Serotonin 5-HT7 Receptor Reverses Working Memory Deficits in Rats by Normalizing Cortical Glutamate Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of a 5-HT7 Receptor Antagonist on Reversal Learning in the Rat Attentional Set-Shifting Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The 5-HT7 receptor in learning and memory. Importance of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The 5-HT(7) receptor antagonist SB 269970 counteracts restraint stress-induced attenuation of long-term potentiation in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Object Recognition - Rodent Behavioral Testing - InnoSer [innoserlaboratories.com]
- 16. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SB-269970 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
SB-269970 is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor, with some studies suggesting it may also act as an inverse agonist.[1][2] It is a valuable research tool for investigating the physiological and pathological roles of the 5-HT7 receptor in various cellular processes. These application notes provide an overview of the utility of this compound in cell culture, along with detailed protocols for its use in key experimental paradigms.
Mechanism of Action
This compound exhibits high affinity and selectivity for the 5-HT7 receptor. The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), primarily couples to Gαs to stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. By blocking the binding of serotonin or other agonists to the 5-HT7 receptor, this compound inhibits this downstream signaling cascade.
Cell Culture Applications
This compound is widely used in cell culture to:
-
Investigate 5-HT7 receptor signaling: By antagonizing the receptor, researchers can elucidate the specific cellular responses mediated by 5-HT7 activation.
-
Study the role of 5-HT7 in disease models: this compound is employed in various cell-based models of neurological disorders and cancer to explore the therapeutic potential of 5-HT7 receptor modulation.
-
Characterize novel 5-HT7 receptor ligands: It serves as a reference antagonist in competitive binding assays and functional screens for new agonists or antagonists.
-
Explore cellular processes: The compound is used to study the involvement of the 5-HT7 receptor in neurite outgrowth, cell proliferation, and apoptosis.
Data Presentation
Table 1: In Vitro Pharmacology of this compound
| Parameter | Species/Cell Line | Value | Reference |
| pKi | Human 5-HT7A Receptor | 8.9 | [3] |
| Guinea-pig Cortex | 8.3 | [4] | |
| pA2 | 5-HT7(a)/HEK293 cells | 8.5 | [4] |
| IC50 | Gastric Cancer Primary Cells | 8.84 µM | [2] |
| KATO-III Gastric Cancer Cells | Not explicitly stated, but effective at 1 µM | [2] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Cell Line | Agonist Used | Effective Concentration of this compound | Observed Effect | Reference |
| Adenylyl Cyclase Assay | 5-HT7(a)/HEK293 | 5-CT | 0.03 - 1 µM | Inhibition of 5-CT-induced cAMP accumulation | [4] |
| Human Glioblastoma Cells | 5-CT | 10 nM - 1 µM | Inhibition of 5-CT-induced cAMP accumulation | [5] | |
| Cell Proliferation Assay | Gastric Cancer Primary Cells | - | 1 µM | Significant inhibition of cell proliferation | [2] |
| KATO-III Gastric Cancer Cells | - | 1 µM | Significant inhibition of cell proliferation | [2] | |
| Neurite Outgrowth Assay | SH-SY5Y Neuroblastoma Cells | - | 0.1 - 10 µM | Used as a control to block 5-HT7 agonist effects (no direct effect on its own) | [6] |
Experimental Protocols
Protocol 1: Inhibition of Agonist-Induced cAMP Accumulation in HEK293 Cells Expressing 5-HT7 Receptors
This protocol describes how to assess the antagonist activity of this compound by measuring its ability to inhibit cAMP production stimulated by a 5-HT7 receptor agonist, such as 5-carboxamidotryptamine (5-CT).
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
This compound hydrochloride (prepare stock solution in DMSO)
-
5-CT (prepare stock solution in sterile water or DMSO)
-
Stimulation buffer (e.g., HBSS or serum-free medium)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay Kit, or similar)
-
96-well or 384-well white opaque cell culture plates
Procedure:
-
Cell Seeding:
-
The day before the experiment, seed the 5-HT7-expressing HEK293 cells into a white opaque 96-well or 384-well plate at a density that will result in 80-90% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in stimulation buffer. A typical concentration range to test would be from 1 nM to 10 µM.
-
Prepare a solution of 5-CT in stimulation buffer at a concentration that elicits a submaximal response (e.g., EC80), as determined from a prior agonist dose-response experiment.
-
-
Antagonist Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the desired volume of the this compound dilutions to the respective wells. Include a vehicle control (stimulation buffer with the same final concentration of DMSO as the highest this compound concentration).
-
Pre-incubate the cells with this compound for 15-30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add the 5-CT solution to all wells except for the basal control wells (which receive only stimulation buffer).
-
Incubate for 15-30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the this compound concentration.
-
Calculate the IC50 value of this compound, which represents the concentration that inhibits 50% of the agonist-induced cAMP production.
-
Protocol 2: Assessment of Cell Proliferation Inhibition in Gastric Cancer Cells
This protocol outlines a method to evaluate the effect of this compound on the proliferation of gastric cancer cell lines, such as KATO-III.
Materials:
-
KATO-III gastric cancer cells (or other relevant cell line)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound hydrochloride
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well clear or opaque (for luminescent assays) cell culture plates
Procedure:
-
Cell Seeding:
-
Seed the KATO-III cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells per well) to allow for proliferation over the course of the experiment.
-
Allow the cells to adhere and recover overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration is 10 µM, with dilutions down to the nanomolar range.
-
Remove the old medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle control.
-
-
Incubation:
-
Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Proliferation Assay:
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/WST-1, 10 minutes for CellTiter-Glo®).
-
-
Data Measurement:
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Normalize the data to the vehicle control to determine the percentage of proliferation.
-
Plot the percentage of proliferation against the log of the this compound concentration to determine the IC50 value for proliferation inhibition.
-
Mandatory Visualizations
Caption: Signaling pathway of the 5-HT7 receptor and the antagonistic action of this compound.
Caption: Experimental workflow for the cAMP accumulation assay using this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Antagonism of 5‐HT7 Receptors as a Promising Target for Gastric Cancer via Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional expression of the serotonin 5-HT7 receptor in human glioblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective and Neurite Outgrowth Stimulating Effects of New Low-Basicity 5-HT7 Receptor Agonists: In Vitro Study in Human Neuroblastoma SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
SB-269970 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SB-269970. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective 5-HT7 receptor antagonist with a pKi of 8.3.[1] It is an experimental drug developed by GlaxoSmithKline that acts as a selective antagonist or inverse agonist of the serotonin 7 (5-HT7) receptor.[2] This compound is brain-penetrant and exhibits over 50-fold selectivity against other 5-HT receptors.[1][3] Its primary mechanism of action involves blocking the 5-HT7 receptor, which is involved in various physiological processes, including the regulation of adenylyl cyclase activity.[4][5]
Q2: In what solvents is this compound soluble?
The solubility of this compound can vary depending on whether you are using the free base or the hydrochloride salt. For This compound hydrochloride , it is soluble in water up to 50 mM and in DMSO up to 100 mM. Another source suggests a solubility of ≥ 30 mg/mL in DMSO and 10 mg/mL in water (with the aid of ultrasonication and warming to 60°C).[3] It is important to use fresh, anhydrous DMSO as hygroscopic DMSO can significantly reduce solubility.[3][5] The free base form is soluble in DMSO.
Q3: How should I prepare a stock solution of this compound?
For in vitro experiments, a common method is to prepare a stock solution in DMSO.[3] It is recommended to start with a high concentration stock, for example, 10 mM in fresh DMSO. When preparing aqueous solutions from a DMSO stock, it is crucial to add the DMSO stock to the aqueous buffer slowly while vortexing to avoid precipitation.
For in vivo studies, specific formulations are required. One protocol involves a three-solvent system:
-
Prepare a stock solution in DMSO (e.g., 50 mg/mL).[1]
-
Add the DMSO stock to PEG300 and mix.[1]
-
Add Tween-80 and mix.[1]
-
Finally, add saline to reach the desired final volume.[1]
Always ensure the final solution is clear before use. If precipitation occurs, gentle warming and/or sonication may help.[3]
Q4: What are the recommended storage conditions for this compound?
-
Solid Compound: The solid form of this compound hydrochloride should be stored at 4°C, sealed, and away from moisture.[3] Another source suggests storage at +4°C.[6]
-
Stock Solutions:
Troubleshooting Guides
Issue 1: this compound Precipitates Out of Solution
Possible Cause 1: Incorrect Solvent or Concentration
-
Solution: Verify the solubility of your specific form of this compound (free base vs. hydrochloride) in the chosen solvent. Refer to the solubility table below. Do not exceed the maximum recommended concentration.
Possible Cause 2: Poor Dissolution Technique
-
Solution: When preparing aqueous solutions from a DMSO stock, add the DMSO stock to the aqueous buffer slowly while mixing. For difficult-to-dissolve compounds, gentle warming (up to 60°C) and/or sonication can be employed.[3]
Possible Cause 3: Use of Hygroscopic DMSO
-
Solution: Use fresh, anhydrous DMSO for preparing stock solutions, as absorbed moisture can significantly decrease the solubility of this compound.[3][5]
Issue 2: Inconsistent Experimental Results
Possible Cause 1: Compound Degradation
-
Solution: Ensure proper storage of both the solid compound and stock solutions. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1] If possible, prepare fresh solutions for each experiment.[7]
Possible Cause 2: Incorrect Solution Preparation
-
Solution: Follow a validated protocol for solution preparation, especially for in vivo studies that require specific vehicle compositions. Ensure all components are fully dissolved and the solution is homogenous before administration.
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration | Notes | Reference |
| DMSO | ≥ 30 mg/mL (77.13 mM) | Use fresh, anhydrous DMSO. | [3] |
| DMSO | 100 mM | ||
| Water | 10 mg/mL (25.71 mM) | Requires ultrasonic and warming to 60°C. | [3] |
| Water | 50 mM |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Duration | Notes | Reference |
| Solid (Hydrochloride) | 4°C | Long-term | Sealed, away from moisture. | [3] |
| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. | [1][3][7] |
| Stock Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. | [1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh the required amount of this compound hydrochloride (MW: 388.95 g/mol ).
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
-
Store the stock solution in single-use aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is adapted from a commercially available datasheet and yields a solution of ≥ 5 mg/mL.[1]
-
Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
It is recommended to prepare this formulation fresh on the day of use.[1]
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Simplified 5-HT7 receptor signaling pathway and the action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. SB 269970 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 7. SB 269970 hydrochloride |this compound | Hello Bio [hellobio.com]
Optimizing SB-269970 concentration for cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-269970 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1][2][3] It is often used in research to investigate the physiological and pathological roles of this receptor. Some studies also suggest that this compound may act as an inverse agonist, meaning it can reduce the constitutive activity of the 5-HT7 receptor in the absence of an agonist.[2][4][5]
Q2: What is the selectivity profile of this compound?
A2: this compound exhibits high selectivity for the 5-HT7 receptor. It has been shown to have over 50-fold selectivity against other 5-HT receptors.[1] Specifically, its affinity for the 5-HT7A receptor is significantly higher than for other serotonin receptor subtypes such as 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2C, 5-HT5A, and 5-HT6.[3] However, at very high concentrations (e.g., 10 μM), it has been observed to also block the α2-adrenergic receptor.[2]
Q3: In which cell lines has this compound been used?
A3: this compound has been characterized in various cell lines, most notably in Human Embryonic Kidney (HEK293) cells stably expressing the human 5-HT7 receptor.[1][6][7] It has also been used in studies with the human neuroblastoma cell line SH-SY5Y, which endogenously expresses the 5-HT7 receptor.[8]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO, and a stock solution of 100 mg/mL can be prepared.[1] It is important to use freshly opened, hygroscopic DMSO for the best solubility. Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[1] For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound in my assay. | Incorrect Concentration: The concentration of this compound may be too low to effectively antagonize the 5-HT7 receptor in your specific cell system. | Consult the provided potency data (Table 1) to determine an appropriate starting concentration. Consider performing a concentration-response curve to determine the optimal concentration for your assay. A typical starting point for in vitro assays is in the low nanomolar to micromolar range. |
| Low Receptor Expression: The cell line you are using may have low or no expression of the 5-HT7 receptor. | Confirm 5-HT7 receptor expression in your cell line using techniques like qPCR, Western blot, or radioligand binding assays. Consider using a cell line known to express the 5-HT7 receptor, such as HEK293 cells stably expressing the receptor.[6][7] | |
| Compound Degradation: Improper storage may have led to the degradation of this compound. | Ensure that stock solutions are stored correctly at -20°C or -80°C and are not subjected to multiple freeze-thaw cycles.[1] Prepare fresh dilutions from the stock for each experiment. | |
| High background signal or off-target effects. | Concentration Too High: Using an excessively high concentration of this compound can lead to non-specific binding and off-target effects. At high concentrations (10 μM), it has been shown to interact with the α2-adrenergic receptor.[2] | Use the lowest effective concentration determined from your concentration-response experiments. Refer to the selectivity data to stay within a range where this compound is highly selective for the 5-HT7 receptor. |
| Cytotoxicity: At very high concentrations, this compound may induce cytotoxicity, leading to confounding results. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells. One study noted that related compounds could be cytotoxic at concentrations above 10 μM in SH-SY5Y cells.[8] | |
| Variability in experimental results. | Inconsistent Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can affect receptor expression and signaling. | Maintain consistent cell culture practices. Ensure cells are seeded at a uniform density and use cells within a defined passage number range for all experiments. |
| Inaccurate Pipetting: Small errors in pipetting can lead to significant variations in the final compound concentration, especially when working with potent compounds like this compound. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate final concentrations. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay System | Reference |
| pKi | 8.9 ± 0.1 | [3H]-5-CT binding to human 5-HT7(a) receptors in HEK293 cells | [6] |
| pKi | 8.3 | 5-HT7 Receptor | [1] |
| pKi | 8.3 ± 0.2 | [3H]-5-CT binding to 5-HT7 receptors in guinea-pig cortex | [6] |
| pA2 | 8.5 ± 0.2 | Adenylyl cyclase assay in HEK293 cells expressing human 5-HT7(a) | [6] |
| IC50 | 3.71 x 10-3 μM | Inhibition of serotonin-stimulated cAMP levels in HEK293 cells | [1] |
| EC50 | 1.25 nM | Antagonist activity at 5-HT7 receptor | [2] |
| KD | 1.25 ± 0.05 nM | [3H]-SB-269970 binding to h5-HT7(a)/HEK293 membranes | [7][9] |
| KD | 1.7 ± 0.3 nM | [3H]-SB-269970 binding to guinea-pig cortex membranes | [7][9] |
Experimental Protocols
Protocol 1: Determination of this compound Antagonist Potency using a cAMP Assay in HEK293 Cells
This protocol is based on the methodology used to assess the antagonism of agonist-stimulated cAMP production.
1. Cell Culture and Plating:
- Culture HEK293 cells stably expressing the human 5-HT7 receptor in appropriate growth medium.
- Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
- Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.
2. Compound Preparation:
- Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
- Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.03, 0.1, 0.3, and 1 μM).[6]
- Prepare a stock solution of a 5-HT7 receptor agonist (e.g., 5-CT).
- Perform serial dilutions of the agonist to create a concentration-response curve.
3. Antagonist Pre-incubation:
- Wash the cells with assay buffer.
- Add the different concentrations of this compound to the wells and pre-incubate for 10-30 minutes at 37°C.[1]
4. Agonist Stimulation:
- Add the various concentrations of the 5-HT7 agonist to the wells containing the pre-incubated this compound.
- Incubate for an additional 30 minutes at 37°C.[1]
5. cAMP Measurement:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
6. Data Analysis:
- Generate concentration-response curves for the agonist in the absence and presence of different concentrations of this compound.
- Calculate the pA2 value using a Schild plot analysis to quantify the antagonist potency of this compound.[6]
Protocol 2: Radioligand Binding Assay to Determine the Affinity of this compound
This protocol describes how to determine the binding affinity (Ki) of this compound for the 5-HT7 receptor.
1. Membrane Preparation:
- Prepare cell membranes from HEK293 cells expressing the human 5-HT7 receptor or from brain tissue (e.g., guinea-pig cortex).[6][7]
2. Binding Assay:
- In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled 5-HT7 receptor ligand (e.g., [3H]-5-CT or [3H]-SB-269970), and a range of concentrations of unlabeled this compound.[6][7]
- Incubate the mixture to allow binding to reach equilibrium (e.g., 40 minutes).[7][9]
3. Separation of Bound and Free Ligand:
- Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the free radioligand.
- Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.
4. Scintillation Counting:
- Place the filters in scintillation vials with scintillation fluid.
- Measure the radioactivity using a scintillation counter.
5. Data Analysis:
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]
Visualizations
Caption: 5-HT7 receptor signaling pathway and the antagonistic action of this compound.
Caption: Workflow for determining the antagonist potency of this compound.
Caption: Troubleshooting logic for a lack of this compound effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. SB 269970 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
SB-269970 Technical Support Center: Troubleshooting Guides & FAQs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing SB-269970 in their experiments. The information is tailored for scientists and drug development professionals to navigate common challenges and ensure reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor.[1][2] It may also act as an inverse agonist at this receptor.[2][3][4] This means that in addition to blocking the effects of agonists, it can also reduce the basal activity of the receptor.[2]
Q2: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C. For stock solutions in DMSO, storage at -20°C or -80°C is advisable to maintain stability.
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[5] To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO. For example, a 10 mM stock solution can be prepared and then further diluted in aqueous buffers for final experimental concentrations. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent effects.
Troubleshooting Guides
In Vitro Experiments: Radioligand Binding Assays
Problem: High non-specific binding in my [³H]this compound binding assay.
| Potential Cause | Troubleshooting Step |
| Radioligand concentration is too high. | Reduce the concentration of [³H]this compound to a level at or below its Kd value (approximately 1-2 nM).[6] |
| Insufficient washing. | Increase the number and/or volume of washes with ice-cold buffer to more effectively remove unbound radioligand. |
| Hydrophobic interactions with labware. | Pre-treat tubes and filter plates with a blocking agent like 0.1% bovine serum albumin (BSA) or polyethyleneimine (PEI). |
| Binding to non-receptor sites on membranes. | Include a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) in the wash buffer. |
Problem: Low or no specific binding observed.
| Potential Cause | Troubleshooting Step |
| Degraded radioligand. | Use a fresh batch of [³H]this compound and check its specific activity. |
| Insufficient receptor expression in the cell or tissue preparation. | Verify receptor expression levels using a validated positive control or another method (e.g., Western blot, qPCR). |
| Incorrect assay buffer composition. | Ensure the buffer pH and ionic strength are optimal for 5-HT7 receptor binding. A common buffer is 50 mM Tris-HCl, pH 7.4.[6] |
| Equilibrium not reached. | Increase the incubation time. For [³H]this compound, association is typically complete within 40-60 minutes at 37°C.[6] |
In Vitro Experiments: Functional Assays (Adenylyl Cyclase Activity)
Problem: No inhibition of agonist-stimulated cAMP production by this compound.
| Potential Cause | Troubleshooting Step |
| This compound concentration is too low. | Ensure the concentration range is appropriate to observe antagonism. The pA2 and pKB values are typically around 8.3-8.5.[2] |
| Agonist concentration is too high. | Use an agonist concentration at or near the EC80 to allow for competitive antagonism to be observed. |
| Cell health is compromised. | Ensure cells are healthy and not passaged too many times. Perform a cell viability assay. |
| Assay conditions are not optimal. | Verify the incubation time, temperature (typically 37°C), and the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. |
Problem: this compound is showing agonist activity (increasing cAMP).
This is highly unlikely as this compound is a known antagonist/inverse agonist. Re-evaluate the experimental setup, check for contamination of reagents, and verify the identity of the compound.
In Vivo Experiments: Behavioral Studies
Problem: Unexpected or inconsistent behavioral effects.
| Potential Cause | Troubleshooting Step |
| Poor brain penetration or rapid metabolism. | This compound has been shown to be CNS penetrant but can be rapidly cleared.[2][4] Consider the timing of behavioral testing relative to compound administration and the route of administration. |
| Off-target effects. | At higher concentrations (e.g., 10 µM), this compound can block α2-adrenergic receptors.[7] If using high doses, consider potential confounding effects and include appropriate controls. |
| Dose-response relationship. | The behavioral effects of this compound can be dose-dependent, with anxiolytic-like effects observed at lower doses (0.5-1 mg/kg) and antidepressant-like effects at higher doses (5-10 mg/kg) in rodents.[8] A full dose-response curve is recommended. |
| Animal model variability. | Ensure consistent animal strain, age, and housing conditions. Acclimatize animals to the testing environment. |
Quantitative Data Summary
Table 1: Binding Affinities and Functional Potencies of this compound
| Parameter | Species/System | Value | Reference |
| pKi | Human cloned 5-HT7 receptor | 8.9 ± 0.1 | [2] |
| pKi | Guinea-pig cortex | 8.3 ± 0.2 | [2] |
| KD | Human cloned 5-HT7(a) receptor | 1.25 ± 0.05 nM | [6] |
| KD | Guinea-pig cortex | 1.7 ± 0.3 nM | [6] |
| pA2 | Human cloned 5-HT7(a) receptor (adenylyl cyclase assay) | 8.5 ± 0.2 | [2] |
| pKB | Guinea-pig hippocampus (adenylyl cyclase assay) | 8.3 ± 0.1 | [2] |
Experimental Protocols & Visualizations
5-HT7 Receptor Signaling Pathway
Activation of the 5-HT7 receptor typically involves coupling to a Gs protein, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[9][10][11] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets.[9][10]
Caption: Canonical 5-HT7 receptor signaling pathway.
Radioligand Binding Assay Workflow
A typical radioligand binding assay involves incubating a radiolabeled ligand (e.g., [³H]this compound) with a source of receptors (e.g., cell membranes), followed by separation of bound and free ligand and quantification of radioactivity.
Caption: General workflow for a radioligand binding assay.
Adenylyl Cyclase Functional Assay Workflow
This assay measures the ability of a compound to modulate the production of cAMP in response to an agonist.
References
- 1. Serotonin/5‐HT7 receptor provides an adaptive signal to enhance pigmentation response to environmental stressors through cAMP‐PKA‐MAPK, Rab27a/RhoA, and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serotonin (5-HT7) receptor-stimulated activation of cAMP-PKA pathway in bovine corneal epithelial and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
SB-269970 In-Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective 5-HT7 receptor antagonist, SB-269970, in in-vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1][2][3] It is a research chemical developed by GlaxoSmithKline.[2] Its primary mechanism of action is to block the binding of serotonin to the 5-HT7 receptor, thereby inhibiting its downstream signaling. The 5-HT7 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels.[4][5] this compound can act as a competitive antagonist or, in some systems, an inverse agonist.[2][4][6]
2. What are the main challenges associated with the in-vivo delivery of this compound?
The primary challenge for in-vivo studies with this compound is its rapid clearance from the bloodstream.[4][5] This rapid elimination can make it difficult to maintain therapeutically relevant concentrations in the brain and other tissues over a sustained period. For example, in rats, blood concentrations of this compound decreased four-fold within the first 30 minutes following an intraperitoneal (i.p.) injection, and the compound was undetectable in the brain after one hour.[4]
3. What are some recommended formulations for in-vivo administration of this compound?
Several formulations can be used to administer this compound in-vivo, depending on the desired route of administration and experimental design. Here are a few examples:
-
Intravenous (i.v.) Infusion: For continuous delivery to achieve steady-state concentrations, this compound can be dissolved in a vehicle such as normal saline containing 2% (v/v) Dimethyl sulfoxide (DMSO) and 10% (w/v) Encapsin HPB™.[4]
-
Intraperitoneal (i.p.) Injection: For acute dosing studies, this compound can be dissolved in 0.9% NaCl (normal saline).[7] Other suitable vehicles for i.p. injection include:
-
Subcutaneous (s.c.) Injection: While less commonly reported for this compound, this route is a possibility, and formulations would be similar to those for i.p. injection, ensuring the solution is isotonic and non-irritating.
4. Is this compound brain penetrant?
Yes, this compound is a brain-penetrant compound.[1][3][4] Studies in rats have shown a steady-state brain-to-blood ratio of approximately 0.83:1.[4][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or undetectable brain concentrations of this compound. | 1. Rapid metabolism and clearance: this compound is known to be rapidly cleared from the blood.[4][5] 2. Inadequate dosage: The administered dose may be too low to achieve detectable levels in the brain. 3. Poor solubility or precipitation of the compound in the formulation: The compound may not have been fully dissolved or may have precipitated out of solution before or after administration. | 1. Optimize the dosing regimen: Consider more frequent dosing or continuous infusion to maintain therapeutic concentrations. 2. Increase the dose: Refer to literature for effective dose ranges in your animal model.[1][8][9] 3. Improve the formulation: Use a solubilizing agent such as DMSO, PEG300, Tween-80, or cyclodextrins.[1] Ensure the final solution is clear before administration. |
| High variability in experimental results between animals. | 1. Inconsistent administration technique: Variations in the volume or site of injection can lead to differences in absorption. 2. Individual differences in metabolism: Animals may metabolize the compound at different rates. 3. Instability of the formulation: The compound may be degrading in the vehicle over time. | 1. Standardize the administration protocol: Ensure all researchers are using the same, precise technique for injections. 2. Increase the number of animals per group: This will help to account for individual variability. 3. Prepare fresh formulations daily: Avoid storing prepared solutions for extended periods unless stability has been confirmed.[1] |
| Adverse effects or toxicity observed in animals. | 1. Vehicle toxicity: Some solubilizing agents, like high concentrations of DMSO, can be toxic. 2. High dose of this compound: The administered dose may be in the toxic range for the animal model. 3. Off-target effects: Although selective, at high concentrations, this compound may interact with other receptors. | 1. Run a vehicle control group: This will help to differentiate between vehicle effects and compound effects. Minimize the concentration of potentially toxic excipients. 2. Perform a dose-response study: Determine the optimal therapeutic window with minimal toxicity. 3. Review the literature for known off-target activities: Ensure the dose used is within the selective range for the 5-HT7 receptor. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value | Route of Administration | Reference |
| Brain:Blood Ratio (Steady-State) | Rat | ~0.83:1 | Intravenous Infusion | [4][5] |
| Brain Concentration (30 min post-dose) | Rat | 87 nM | 3 mg/kg i.p. | [4][5] |
| Brain Concentration (60 min post-dose) | Rat | 58 nM | 3 mg/kg i.p. | [4][5] |
| Brain Concentration (30 min post-dose) | Guinea Pig | 31 nM (average) | 3 mg/kg i.p. | [4][5] |
| Brain Concentration (60 min post-dose) | Guinea Pig | 51 nM (average) | 3 mg/kg i.p. | [4][5] |
| Blood Clearance (CLb) | Rat | ~140 ml min⁻¹ kg⁻¹ | Intravenous | [4][5] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (283.70 mM) | May require sonication. | [1] |
| Water (as hydrochloride salt) | 7.78 mg/mL (20 mM) | [3] |
Experimental Protocols
Protocol 1: Pharmacokinetic Study of this compound in Rats
This protocol is adapted from a study by Hagan et al. (2000).[4]
-
Animal Model: Adult male Sprague Dawley rats (approx. 250 g body weight).
-
Surgical Preparation (for i.v. infusion): Surgically implant cannulas in the jugular and femoral veins and allow for a 3-day recovery period.
-
Formulation Preparation:
-
Intravenous Infusion: Dissolve this compound hydrochloride salt in normal saline containing 2% (v/v) DMSO and 10% (w/v) Encapsin HPB™ to a final concentration of 100 µg/mL free base.
-
Intraperitoneal Injection: Dissolve this compound in normal saline to the desired concentration (e.g., for a 3 mg/kg dose).
-
-
Drug Administration:
-
Intravenous Infusion: Infuse the drug solution via the femoral vein at a constant rate (e.g., 0.5 mg/kg/h) for a duration sufficient to reach steady-state (e.g., 12 hours).
-
Intraperitoneal Injection: Administer a single bolus injection.
-
-
Sample Collection:
-
Blood: Collect blood samples at various time points from the jugular vein cannula (for infusion) or via cardiac puncture/tail vein sampling (for i.p. injection).
-
Brain: At the end of the experiment, euthanize the animals by exsanguination and immediately remove the brains.
-
-
Sample Processing:
-
Dilute blood samples with an equal volume of water.
-
Homogenize brain samples in two volumes of water.
-
Store all samples at -80°C until analysis.
-
-
Sample Analysis:
-
Perform protein precipitation on blood and brain homogenate samples using acetonitrile.
-
Analyze the concentration of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS).
-
Visualizations
Caption: Signaling pathway of the 5-HT7 receptor and the antagonistic action of this compound.
Caption: General workflow for an in-vivo experiment using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. SB 269970 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 4. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. The 5-HT7 receptor antagonist SB 269970 ameliorates corticosterone-induced alterations in 5-HT7 receptor-mediated modulation of GABAergic transmission in the rat dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 9. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: SB-269970 Radioligand Binding Assays
Welcome to the technical support center for SB-269970 radioligand binding assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the serotonin 5-HT7 receptor.[1][2][3] In many biological systems, it acts as an inverse agonist, meaning it can reduce the basal activity of the receptor in the absence of an agonist.[4][5]
Q2: Which radioligand should I use for my binding studies with this compound?
A2: The choice of radioligand depends on your experimental goals.
-
[3H]this compound: As a selective 5-HT7 antagonist radioligand, this is ideal for directly studying the binding of this compound and similar antagonists.[6][7]
-
[3H]5-CT: This is a high-affinity agonist radioligand for the 5-HT7 receptor. It is often used in competition binding assays to determine the affinity of unlabeled compounds like this compound.[6][8]
Q3: What are the expected binding affinity (Kd or Ki) and receptor density (Bmax) for this compound?
A3: The binding affinity of this compound is typically in the low nanomolar range. The Bmax will vary depending on the tissue or cell line being studied. Below are some reported values:
| Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| [3H]this compound | Human cloned 5-HT7(a) receptors in HEK293 cells | 1.25 ± 0.05 | 5780 ± 380 | [7] |
| [3H]this compound | Guinea-pig cerebral cortex membranes | 1.7 ± 0.3 | 125 ± 8.2 | [6][7] |
| [3H]5-CT | Human cloned 5-HT7(a) receptors in HEK293 cells | ~0.4 | 6190 ± 940 | [7][8] |
| [3H]5-CT | Guinea-pig cerebral cortex membranes | 0.67 ± 0.12 | 143 ± 19 | [6] |
Note: Ki values for this compound from competition assays are often reported as pKi, which is the negative logarithm of the Ki. A pKi of 8.3 corresponds to a Ki of approximately 5 nM.[3]
Troubleshooting Guides
Issue 1: Higher Than Expected Non-Specific Binding (NSB)
You are performing a saturation binding assay with [3H]this compound and find that the non-specific binding is greater than 50% of the total binding, making your specific binding signal unreliable.
Example Data with High NSB:
| [3H]this compound (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 550 | 300 | 250 |
| 0.5 | 1200 | 800 | 400 |
| 1.0 | 2100 | 1500 | 600 |
| 2.5 | 4500 | 3500 | 1000 |
| 5.0 | 8000 | 6800 | 1200 |
| 10.0 | 15000 | 13500 | 1500 |
Possible Causes and Solutions:
-
Cause: The radioligand is binding to non-receptor components like lipids or the filter itself.
-
Solution 1: Optimize Blocking Agents. Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer to reduce non-specific interactions.
-
Solution 2: Pre-soak Filters. If using a filtration assay, pre-soak the filters in a solution of a blocking agent like polyethyleneimine (PEI).
-
-
Cause: The concentration of your membrane preparation is too high.
-
Solution: Titrate Receptor Concentration. Reduce the amount of membrane protein in your assay. A typical range for most receptor assays is 100-500 µg of membrane protein.
-
-
Cause: Inadequate washing during a filtration assay.
-
Solution: Optimize Washing Steps. Increase the number of washes or the volume of ice-cold wash buffer to more effectively remove unbound radioligand.
-
Issue 2: Lower Than Expected Binding Affinity (Higher Kd or Ki)
In your competition binding assay using [3H]5-CT, the calculated Ki for this compound is significantly higher than the expected low nanomolar range.
Example Data Showing Low Affinity:
| This compound (nM) | Specific Binding (% of Control) |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 85 |
| 100 | 55 |
| 1000 | 20 |
| 10000 | 5 |
| Calculated Ki from this data would be in the high nanomolar or even micromolar range. |
Possible Causes and Solutions:
-
Cause: The assay has not reached equilibrium.
-
Cause: Incorrect buffer composition or temperature.
-
Solution: Optimize Assay Conditions. The affinity of antagonists like this compound can be sensitive to temperature and buffer components. A recent study showed that physiological temperature (37°C) and artificial brain extracellular fluid can increase the affinity of this compound compared to room temperature in standard binding buffers.[9]
-
-
Cause: Degradation of this compound.
-
Solution: Ensure Proper Storage and Handling. Store this compound stock solutions at -20°C or -80°C and prepare fresh dilutions for each experiment.[3]
-
Issue 3: Atypical Scatchard Plot or Non-linear Regression
Your saturation binding data, when transformed into a Scatchard plot, is not linear, or the non-linear regression fit has a very low R-squared value. This can indicate that the binding does not fit a simple one-site model.
Possible Causes and Solutions:
-
Cause: The presence of multiple binding sites with different affinities.
-
Cause: Inverse agonist effects of this compound.
-
Solution: Consider Receptor-G Protein Coupling. this compound is an inverse agonist and its binding can be influenced by the G-protein coupling state of the receptor.[4][5] In some systems, this can lead to complex binding kinetics. However, studies have shown that GTP analogs, which uncouple receptors from G-proteins, have little effect on [3H]this compound binding.[6]
-
-
Cause: Aggregation of receptors.
-
Solution: Review Receptor Preparation. Receptor aggregation can lead to non-linear Scatchard plots. Ensure proper homogenization and preparation of your cell membranes or tissue.
-
Experimental Protocols
Protocol 1: Saturation Binding Assay with [3H]this compound
This protocol is adapted from published literature.[6][10]
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human 5-HT7(a) receptor or from guinea-pig cerebral cortex.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a 96-well plate, combine:
-
50 µL of assay buffer
-
50 µL of [3H]this compound at various concentrations (e.g., 0.1 to 12 nM).
-
150 µL of membrane preparation (adjust protein concentration to be in the linear range of the assay).
-
-
Non-Specific Binding: For each concentration of [3H]this compound, prepare parallel wells containing 10 µM 5-HT to define non-specific binding.
-
Incubation: Incubate the plates for 60 minutes at 37°C.
-
Filtration: Rapidly filter the contents of each well through GF/B filters pre-soaked in assay buffer.
-
Washing: Wash the filters three times with 4 mL of ice-cold assay buffer.
-
Counting: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using non-linear regression to determine the Kd and Bmax.
Protocol 2: Competition Binding Assay with [3H]5-CT and unlabeled this compound
This protocol is adapted from published literature.[8]
-
Membrane and Buffer Preparation: As described in Protocol 1.
-
Incubation: In a 96-well plate, combine:
-
50 µL of assay buffer or unlabeled this compound at various concentrations (e.g., 10^-11 to 10^-5 M).
-
50 µL of [3H]5-CT at a fixed concentration (typically at or below its Kd, e.g., 0.5 nM).
-
150 µL of membrane preparation.
-
-
Non-Specific Binding: Prepare wells with 10 µM 5-HT to define non-specific binding.
-
Total Binding: Prepare wells with assay buffer instead of unlabeled this compound to define total binding.
-
Incubation, Filtration, and Counting: As described in Protocol 1.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Use non-linear regression to determine the IC50 and then calculate the Ki using the Cheng-Prusoff equation.
Visualizations
Caption: Radioligand Binding Assay Workflow
Caption: this compound Inverse Agonist Signaling
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential inverse agonist efficacies of SB-258719, SB-258741 and this compound at human recombinant serotonin 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Identification of essential residues for binding and activation in the human 5-HT7(a) serotonin receptor by molecular modeling and site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of SB-269970 to consider
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using SB-269970. The information is designed to help address specific issues that may arise during experiments due to the off-target effects of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am using this compound as a selective 5-HT₇ receptor antagonist, but I'm observing unexpected effects in my cellular assay. What could be the cause?
A1: While this compound is a potent and selective 5-HT₇ receptor antagonist, it can exhibit off-target activity at higher concentrations. The two most well-characterized off-target interactions are with the 5-HT₅ₐ receptor and the α₂-adrenergic receptor.[1][2] Review the concentration of this compound you are using. If it is in the micromolar range, you may be observing off-target effects. Consider performing a dose-response curve to determine if the unexpected effects are concentration-dependent.
Q2: What are the known off-target binding affinities for this compound?
A2: this compound has the highest affinity for the 5-HT₇ receptor. Its affinity for off-target receptors is significantly lower. The table below summarizes the known binding affinities.
Q3: My experimental results suggest modulation of adenylyl cyclase activity that is inconsistent with 5-HT₇ receptor blockade alone. What could be the explanation?
A3: This could be due to this compound's off-target effect on α₂-adrenergic receptors. The 5-HT₇ receptor is typically coupled to a Gs protein, which stimulates adenylyl cyclase. In contrast, the α₂-adrenergic receptor is coupled to a Gi protein, which inhibits adenylyl cyclase.[3] If your experimental system expresses α₂-adrenergic receptors, antagonism of these receptors by this compound could lead to a disinhibition of adenylyl cyclase, resulting in complex downstream signaling effects.
Q4: Are there any species-specific differences in this compound binding that I should be aware of?
A4: Yes, there can be differences in binding affinity between species. For example, the pKᵢ of this compound for the human 5-HT₇ receptor is reported to be around 8.9, while for the guinea-pig cortex 5-HT₇ receptor, it is approximately 8.3.[1][4] It is crucial to consider the species and tissue you are working with and to consult relevant literature for species-specific binding data.
Q5: I am observing an effect that looks like inverse agonism. Is this a known property of this compound?
A5: Yes, this compound has been reported to exhibit inverse agonist activity at the 5-HT₇ receptor.[1] This means that in the absence of an agonist, it can reduce the basal activity of the receptor. This is particularly relevant in systems with high constitutive receptor activity. The inhibition of basal adenylyl cyclase activity in some experimental systems is consistent with this inverse agonism.[1]
Quantitative Data Summary
The following table summarizes the binding affinities (pKᵢ) and functional potencies (pA₂/pK₋B) of this compound at its primary target and known off-target receptors.
| Receptor | Species | Assay Type | Value Type | Value | Reference |
| 5-HT₇ | Human | Radioligand Binding | pKᵢ | 8.9 ± 0.1 | [1][4] |
| 5-HT₇ | Guinea-pig | Radioligand Binding | pKᵢ | 8.3 ± 0.2 | [1][4] |
| 5-HT₇ | Human | Adenylyl Cyclase Assay | pA₂ | 8.5 ± 0.2 | [1] |
| 5-HT₇ | Guinea-pig | Adenylyl Cyclase Assay | pK₋B | 8.3 ± 0.1 | [1][4] |
| 5-HT₅ₐ | Human | Radioligand Binding | Selectivity | ~50-fold lower than 5-HT₇ | [1][5] |
| α₂-Adrenergic | Guinea-pig | Functional Assay | - | Blockade at 10 µM | [2] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of this compound. Specific parameters may need to be optimized for your system.
Objective: To determine the inhibition constant (Kᵢ) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-5-CT for 5-HT₇ receptors).
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Wash Buffer (ice-cold)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound or vehicle (for total binding) or a saturating concentration of a known non-radioactive ligand (for non-specific binding).
-
Radioligand at a concentration near its K₋d.
-
Cell membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using the filtration apparatus.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
Adenylyl Cyclase Activity Assay
This protocol provides a general framework for assessing the functional effect of this compound on adenylyl cyclase activity.
Objective: To determine the functional potency (pA₂ or pK₋B) of this compound.
Materials:
-
Cell membranes or whole cells expressing the receptor of interest.
-
This compound
-
A receptor agonist (e.g., 5-CT for 5-HT₇ receptors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX, pH 7.4).
-
cAMP assay kit (e.g., ELISA-based or radioimmunoassay).
Procedure:
-
Prepare various concentrations of the agonist and a fixed concentration of this compound.
-
Pre-incubate the cell membranes or whole cells with this compound or vehicle for a specified time (e.g., 15-30 minutes).
-
Initiate the adenylyl cyclase reaction by adding the agonist at various concentrations.
-
Incubate for a defined period (e.g., 10-15 minutes) at 37°C.
-
Terminate the reaction (e.g., by adding a stop solution or by boiling).
-
Measure the amount of cAMP produced using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Plot the concentration of cAMP produced against the logarithm of the agonist concentration in the presence and absence of this compound.
-
The rightward shift in the agonist dose-response curve caused by this compound can be used to calculate its functional potency (pA₂ or pK₋B) using the Schild equation.
Visualizations
References
- 1. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
SB-269970 Technical Support Center: A Guide for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the selection of appropriate vehicles for administering SB-269970 in animal studies. It includes troubleshooting advice and frequently asked questions to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and administration of this compound formulations.
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in solution | - Exceeding solubility limit in the chosen vehicle.- Temperature fluctuations.- pH of the final solution. | - Refer to the solubility data in Table 1 and ensure the concentration is within the acceptable range for the selected vehicle.- Prepare fresh solutions before each experiment.- If using aqueous-based vehicles, sonicate the solution gently to aid dissolution.- For DMSO-based stock solutions, ensure the DMSO is newly opened and anhydrous, as DMSO is hygroscopic and water content can reduce solubility[1]. |
| Difficulty in dissolving this compound powder | - Inadequate solvent or mixing technique. | - Use ultrasonic agitation for dissolving this compound in DMSO to create a stock solution[1].- When preparing formulations, add components sequentially and ensure complete mixing at each step as detailed in the Experimental Protocols section. |
| Inconsistent behavioral effects in animals | - Poor bioavailability due to vehicle choice.- Degradation of the compound.- Improper administration technique. | - Select a vehicle known to enhance bioavailability for the intended route of administration (see Table 2).- Prepare fresh formulations for each experiment as the stability of this compound in various vehicles over time is not extensively documented.- Ensure proper training in the chosen administration technique (e.g., intraperitoneal, subcutaneous) to guarantee accurate dosing. |
| Adverse reactions at the injection site | - Irritation caused by the vehicle or high drug concentration. | - Observe animals for any signs of irritation or inflammation at the injection site.- Consider diluting the formulation to a larger volume (within acceptable limits for the animal model) to reduce local concentration.- If using a vehicle with known irritant properties (e.g., high percentage of DMSO), consider alternative formulations. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It can be dissolved in DMSO at a concentration of 100 mg/mL, though this may require ultrasonic assistance[1]. For this compound hydrochloride, it is soluble in DMSO at 38.89 mg/mL and in water at 7.78 mg/mL.
Q2: What are some common vehicles used for in vivo administration of this compound?
A2: Several vehicles have been successfully used for administering this compound in animal studies. The choice of vehicle depends on the desired route of administration and experimental design. Commonly used vehicles include:
-
For Intraperitoneal (i.p.) injection:
-
For Subcutaneous (s.c.) injection:
-
A suspension in 1% Tween 80 in water has been used for similar compounds in related studies[2]. While not directly for this compound, this is a common vehicle for subcutaneous administration.
-
Q3: What is the brain penetrance of this compound?
A3: this compound is known to be brain-penetrant. Pharmacokinetic studies in rats have shown a steady-state brain-to-blood ratio of approximately 0.83:1[3][4]. However, it is also reported to be rapidly cleared from the blood[3][4].
Q4: What doses of this compound are typically effective in animal models?
A4: The effective dose of this compound can vary depending on the animal model and the specific behavioral paradigm being investigated. Reported effective doses for intraperitoneal (i.p.) administration range from 0.25 mg/kg to 30 mg/kg in rats and mice[2][5][6].
Q5: How should this compound be stored?
A5: As a powder, this compound should be stored at -20°C for up to 3 years[1]. In a solvent, it is recommended to store stock solutions at -80°C for up to 6 months, or at -20°C for up to 1 month[1].
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (283.70 mM) | Requires ultrasonic agitation. Use newly opened, anhydrous DMSO. | [1] |
| Water | 0.263 mg/mL (Predicted) | ALOGPS prediction. | [7] |
| Water (hydrochloride salt) | 7.78 mg/mL (20 mM) | - | |
| DMSO (hydrochloride salt) | 38.89 mg/mL (100 mM) | - |
Table 2: Example Formulations for In Vivo Studies
| Vehicle Composition | Final Concentration of this compound | Route of Administration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 5 mg/mL | Intraperitoneal (i.p.) | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 5 mg/mL | Intraperitoneal (i.p.) | [1] |
| 10% DMSO, 90% Corn oil | ≥ 5 mg/mL | Intraperitoneal (i.p.) | [1] |
| 0.9% NaCl (Saline) | 2.5 mg/kg dose | Intraperitoneal (i.p.) | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound in a DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is suitable for achieving a clear solution for intraperitoneal administration.
-
Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 5 mg/mL in the vehicle, a 50 mg/mL stock solution in DMSO is a convenient starting point.
-
To prepare 1 mL of the final formulation: a. Take 100 µL of the 50 mg/mL this compound stock solution in DMSO. b. Add 400 µL of PEG300 and mix thoroughly until the solution is homogenous. c. Add 50 µL of Tween-80 and mix again until fully incorporated. d. Add 450 µL of saline to bring the final volume to 1 mL. Mix until the solution is clear.
Protocol 2: Preparation of this compound in a Saline Vehicle
This protocol is simpler and has been used for intraperitoneal injections.
-
Directly dissolve this compound in 0.9% NaCl (saline). The solubility in saline may be limited, so this is suitable for lower doses. One study administered a dose of 2.5 mg/kg in a volume of 1 ml/kg, suggesting a final concentration of 2.5 mg/mL in the saline solution[2].
-
Aid dissolution if necessary. Gentle warming or brief sonication may be required to fully dissolve the compound, but care should be taken to avoid degradation.
Visualizations
Caption: Decision workflow for selecting an appropriate vehicle for this compound.
Caption: Simplified signaling pathway of the 5-HT7 receptor antagonized by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The 5-HT7 receptor antagonist SB 269970 ameliorates corticosterone-induced alterations in 5-HT7 receptor-mediated modulation of GABAergic transmission in the rat dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
Technical Support Center: Interpreting Unexpected Results with SB-269970
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments involving the 5-HT7 receptor antagonist, SB-269970.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the serotonin 7 (5-HT7) receptor.[1][2] It exhibits high affinity for this receptor, with reported pKi values around 8.3 to 8.9.[1] Some studies also suggest that this compound may act as an inverse agonist, meaning it can reduce the constitutive activity of the 5-HT7 receptor in the absence of an agonist.[2][3][4]
Q2: How selective is this compound for the 5-HT7 receptor?
This compound displays a high degree of selectivity for the 5-HT7 receptor, showing over 50-fold selectivity against other 5-HT receptors.[1] However, it is important to be aware of potential off-target effects at higher concentrations. For instance, at a concentration of 10 μM, it has been shown to block the α2-adrenergic receptor in guinea pig tissues.[3]
Q3: What are the known downstream signaling pathways of the 5-HT7 receptor that could be affected by this compound?
The 5-HT7 receptor primarily couples to the Gs-protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[5][6] This canonical pathway can activate Protein Kinase A (PKA) and subsequently influence downstream targets like the extracellular signal-regulated kinase (ERK) and Akt pathways.[5][7] Additionally, the 5-HT7 receptor can couple to the G12-protein, which activates small GTPases of the Rho family, influencing processes like neurite outgrowth and synaptogenesis.[5][7] Antagonism by this compound would be expected to inhibit these signaling events.
Troubleshooting Guides
Issue 1: Unexpected Lack of Effect in a Functional Assay
Potential Cause 1: Incorrect Concentration The effective concentration of this compound can vary significantly depending on the experimental system. Ensure that the concentration used is appropriate for the expected receptor affinity and the presence of competing endogenous ligands.
Potential Cause 2: Agonist-Independent Signaling (Constitutive Activity) If this compound is acting as an inverse agonist in your system, you might observe a decrease in basal signaling even without an agonist.[2][4] If you are expecting a simple blockade of an agonist-induced effect, this inverse agonism could be an unexpected result.
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a full concentration-response curve for this compound to determine its potency in your specific assay.
-
Agonist Challenge: Use a known 5-HT7 receptor agonist (e.g., 5-CT) to confirm that the receptor is functional in your system and can be blocked by this compound.
-
Basal Activity Measurement: Measure the basal activity of your signaling pathway in the presence and absence of this compound to assess for potential inverse agonist effects.
Issue 2: Off-Target Effects Observed at High Concentrations
Potential Cause: Non-Specific Binding At high concentrations (e.g., 10 μM), this compound has been reported to interact with other receptors, such as the α2-adrenergic receptor.[3] This can lead to confounding results that are not mediated by the 5-HT7 receptor.
Troubleshooting Steps:
-
Lower Concentration Range: Whenever possible, use this compound at the lowest effective concentration to maximize selectivity for the 5-HT7 receptor.
-
Use a structurally different 5-HT7 antagonist: To confirm that the observed effect is mediated by 5-HT7 receptor blockade, consider using a structurally unrelated 5-HT7 antagonist as a control.
-
Pharmacological Controls: If α2-adrenergic effects are suspected, use a selective α2-adrenergic antagonist to see if it can block the unexpected effect of high-concentration this compound.
Issue 3: Inconsistent Results in In Vivo Studies
Potential Cause 1: Pharmacokinetics this compound is brain-penetrant but has been shown to be rapidly cleared from the blood in rats.[4][8] The timing of administration relative to the behavioral or physiological measurement is critical.
Potential Cause 2: Route of Administration and Vehicle The solubility and stability of this compound can be influenced by the vehicle used for administration. Improper dissolution can lead to inaccurate dosing.
Troubleshooting Steps:
-
Review Pharmacokinetic Data: Consult literature for the pharmacokinetic profile of this compound in your animal model and adjust dosing and timing accordingly.[4][8]
-
Vehicle Optimization: Ensure proper dissolution of this compound. A common vehicle for in vivo use is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] It is recommended to prepare the working solution fresh on the day of the experiment.[1]
-
Dose-Response Study: Conduct a dose-response study to determine the optimal dose for the desired effect in your specific experimental paradigm. Doses in the range of 3-30 mg/kg (i.p.) have been shown to block amphetamine and ketamine-induced hyperactivity.[1]
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Receptor/Tissue | Ligand | Parameter | Value | Reference |
| Human 5-HT7 Receptor | This compound | pKi | 8.3 | [1] |
| Human 5-HT7(a) Receptor | This compound-A | pKi | 8.9 ± 0.1 | [4] |
| Guinea-pig Cortex 5-HT7 Receptor | This compound-A | pKi | 8.3 ± 0.2 | [4] |
| Human 5-HT7(a)/293 Membranes | [3H]-SB-269970 | KD | 1.25 ± 0.05 nM | [9] |
| Guinea-pig Cortex Membranes | [3H]-SB-269970 | KD | 1.7 ± 0.3 nM | [9] |
| Human 5-HT7A Receptor | SB 269970 hydrochloride | pKi | 8.9 | |
| Human 5-HT5A Receptor | SB 269970 hydrochloride | pKi | 7.2 | |
| Human 5-HT1B Receptor | SB 269970 hydrochloride | pKi | 6.0 |
Table 2: Functional Activity of this compound
| Assay System | Agonist | Parameter | Value | Reference |
| Adenylyl Cyclase in 5-HT7(a)/HEK293 Membranes | 5-CT | pA2 | 8.5 ± 0.2 | [4] |
| Adenylyl Cyclase in Guinea-pig Hippocampal Membranes | 5-CT | pKB | 8.3 ± 0.1 | [4][10] |
| HEK293 cells | - | IC50 | 3.71 x 10-3 μM | [1] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for 5-HT7 Receptor
This protocol is adapted from studies characterizing [3H]-SB-269970 binding.[9][11]
-
Membrane Preparation: Prepare membranes from HEK293 cells stably expressing the human 5-HT7(a) receptor or from guinea-pig cerebral cortex.
-
Incubation: Incubate the membranes (8-10 μg protein per tube) with varying concentrations of [3H]-SB-269970 (e.g., 0.1–10 nM) in Tris-HCl buffer (50 mM, pH 7.4).
-
Non-Specific Binding: Determine non-specific binding in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 μM methiothepin).
-
Equilibrium: Incubate for a sufficient time to reach equilibrium (e.g., 40 minutes at room temperature).
-
Termination: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Analyze the data using non-linear regression to determine KD and Bmax values. For competition binding assays, use a fixed concentration of [3H]-SB-269970 and varying concentrations of the unlabeled test compound to determine Ki values using the Cheng-Prusoff equation.
Protocol 2: In Vivo Administration of this compound
This protocol is a general guideline for intraperitoneal (i.p.) administration in rodents.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare the final vehicle solution. A commonly used vehicle consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
-
Working Solution Preparation: On the day of the experiment, dilute the DMSO stock solution with the other vehicle components sequentially to achieve the final desired concentration. Ensure the solution is clear and free of precipitation. Gentle heating or sonication may be used to aid dissolution if necessary.[1]
-
Administration: Administer the solution via intraperitoneal injection at the desired dose (e.g., 3-30 mg/kg). The volume of injection should be appropriate for the animal's weight.
-
Timing: The timing of administration before the behavioral or physiological test is crucial and should be based on the known pharmacokinetics of the compound.[4][8]
Visualizations
Caption: 5-HT7 Receptor Signaling Pathways and the Action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT7 receptor - Wikipedia [en.wikipedia.org]
- 7. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 11. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Target Engagement: A Technical Guide to SB-269970 Selectivity
For researchers and drug development professionals utilizing the selective 5-HT₇ receptor antagonist, SB-269970, ensuring its specific interaction with the intended target is paramount for the validity and reproducibility of experimental findings. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered when working with this compound, ensuring that its effects are accurately attributed to the blockade of the 5-HT₇ receptor.
Frequently Asked Questions (FAQs)
Q1: How can I be confident that the observed effects in my experiment are due to 5-HT₇ receptor antagonism by this compound?
A1: Confidence in the selectivity of this compound is achieved through a multi-faceted approach. This includes utilizing appropriate controls, conducting counter-screening against likely off-target receptors, and employing functional assays to confirm antagonism. A primary concern is the potential for this compound to interact with other serotonin receptor subtypes or different classes of receptors.
Q2: What are the known off-target activities of this compound?
A2: While this compound is highly selective for the 5-HT₇ receptor, some studies have indicated potential off-target effects, particularly at higher concentrations. For instance, at a concentration of 10 μM, it has been shown to block the α₂-adrenergic receptor[1]. It also has a measurable affinity for the 5-HT₅ₐ receptor, although its selectivity for the 5-HT₇ receptor is approximately 50-fold higher[2]. Therefore, it is crucial to use the lowest effective concentration of this compound and to perform control experiments to rule out contributions from these off-target interactions.
Q3: What is the recommended concentration range for using this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the specific cell type, receptor expression levels, and the assay being performed. Generally, concentrations should be chosen based on its high affinity for the 5-HT₇ receptor (pKi of 8.9)[3]. It is advisable to perform a concentration-response curve to determine the EC₅₀ for its antagonistic effect in your specific experimental system. Starting with concentrations around its Ki value and titrating up is a standard approach. For example, in studies inhibiting 5-CT-stimulated adenylyl cyclase activity, concentrations ranging from 0.03 to 1 μM have been effectively used[3].
Q4: How can I confirm the selectivity of this compound in my in vivo model?
A4: In vivo selectivity can be assessed by several methods. One powerful approach is to use 5-HT₇ receptor knockout animals as a negative control[4][5]. If this compound produces an effect in wild-type animals but not in knockout animals, it strongly suggests that the effect is mediated by the 5-HT₇ receptor. Additionally, co-administration of this compound with a selective 5-HT₇ receptor agonist can demonstrate competitive antagonism, further confirming its mechanism of action. Pharmacokinetic analysis to ensure that brain concentrations of this compound are within a range consistent with 5-HT₇ receptor occupancy and below concentrations known to cause off-target effects is also recommended[6].
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or unexpected results with this compound. | 1. Off-target effects: The concentration of this compound may be too high, leading to interactions with other receptors (e.g., α₂-adrenergic, 5-HT₅ₐ).2. Poor compound stability or solubility: this compound may have degraded or precipitated out of solution.3. Cell line or tissue variability: Differences in receptor expression levels or downstream signaling components between experimental preparations. | 1. Perform a dose-response curve to identify the lowest effective concentration. Include control experiments with antagonists for potential off-target receptors.[1][7]2. Prepare fresh stock solutions of this compound for each experiment. Ensure proper storage conditions (-20°C for one month or -80°C for six months)[8]. Confirm solubility in the experimental buffer.3. Characterize 5-HT₇ receptor expression in your system (e.g., via qPCR or radioligand binding). Standardize cell passage numbers and tissue preparation methods. |
| Lack of an observable effect with this compound. | 1. Insufficient concentration: The concentration of this compound may be too low to effectively antagonize the 5-HT₇ receptor in your system.2. Poor CNS penetration (in vivo): this compound may not be reaching the target tissue in sufficient concentrations.3. Experimental design flaw: The chosen agonist or downstream readout may not be appropriate for detecting 5-HT₇ receptor antagonism. | 1. Increase the concentration of this compound in a stepwise manner. Ensure the agonist concentration is not excessively high, which would require higher antagonist concentrations for blockade.2. While this compound is CNS penetrant, its clearance is rapid[2][3]. Consider the dosing regimen and timing of behavioral assessments. Measure brain and plasma concentrations if possible.[6]3. Confirm that the agonist used (e.g., 5-CT) effectively activates the 5-HT₇ receptor in your system. Ensure the functional assay (e.g., cAMP measurement) is sensitive enough to detect changes in receptor activity. |
| This compound shows agonist-like activity. | 1. Inverse agonism: this compound has been reported to exhibit inverse agonist properties in some systems, reducing basal adenylyl cyclase activity.[1][2]2. Experimental artifact: The observed effect may not be a direct agonist effect but an indirect consequence of receptor blockade in a system with high constitutive activity. | 1. Measure the effect of this compound on basal signaling in the absence of an agonist. Compare its effect to known inverse agonists for the 5-HT₇ receptor.2. Carefully analyze the experimental conditions. Use appropriate controls, including vehicle-only and antagonist-only groups, to dissect the nature of the observed response. |
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for the 5-HT₇ receptor and its selectivity over other receptors.
| Receptor | Species | Assay Type | Affinity (pKi/pA₂) | Selectivity Fold (vs. 5-HT₇) | Reference |
| 5-HT₇ | Human | Radioligand Binding ([³H]-5-CT) | 8.9 ± 0.1 | - | [3] |
| 5-HT₇ | Guinea Pig | Radioligand Binding ([³H]-5-CT) | 8.3 ± 0.2 | - | [3] |
| 5-HT₇ | Human | Adenylyl Cyclase Functional Assay | 8.5 ± 0.2 (pA₂) | - | [3] |
| 5-HT₅ₐ | Human | Radioligand Binding | - | ~50-fold | [2] |
| α₂-adrenergic | Guinea Pig | Functional Assay | - | Significant blockade at 10 µM | [1] |
| Other 5-HT Receptors | Various | Radioligand Binding | - | >50-fold | [8] |
Key Experimental Protocols
Radioligand Binding Assay to Determine this compound Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT₇ receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT₇ receptor (e.g., HEK293 cells) or from brain tissue known to express the receptor (e.g., guinea pig cortex).
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled 5-HT₇ receptor ligand (e.g., [³H]-5-CT or [³H]-SB-269970) and varying concentrations of unlabeled this compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Calculate the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.
Adenylyl Cyclase Functional Assay to Confirm Antagonism
This protocol confirms the antagonistic activity of this compound by measuring its ability to inhibit agonist-induced cAMP production.
Methodology:
-
Cell Culture: Culture cells expressing the 5-HT₇ receptor (e.g., HEK293-5-HT₇ cells).
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration (e.g., EC₈₀) of a 5-HT₇ receptor agonist, such as 5-carboxamidotryptamine (5-CT).
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the cAMP concentration against the concentration of this compound to generate a dose-response curve and calculate the IC₅₀. A Schild analysis can be performed to determine the pA₂ value, which provides a measure of the antagonist's affinity.[2]
Visualizations
Caption: Canonical 5-HT₇ receptor signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of this compound-A, a selective 5-HT(7) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of 5-HT7 Receptor Agonists Selectivity Using Nociceptive and Thermoregulation Tests in Knockout versus Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: SB-269970 Behavioral Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using SB-269970 in behavioral studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Lack of Expected Behavioral Effect
| Potential Cause | Troubleshooting Step |
| Improper Drug Preparation/Storage | Ensure this compound stock solutions are stored at -20°C for up to 1 month or -80°C for up to 6 months.[1] Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2] Prepare fresh working solutions for in vivo experiments on the day of use.[1] Confirm the correct solvent was used (e.g., DMSO for stock, with further dilution in vehicles like saline, PEG300, Tween-80, or corn oil for in vivo administration).[1] If precipitation occurs during preparation, gentle heating and/or sonication can aid dissolution.[1][3] |
| Incorrect Dosage | Review the literature for effective dose ranges in your specific animal model and behavioral paradigm. Doses can range from 0.25 mg/kg to 30 mg/kg depending on the study.[1][4][5] Perform a dose-response study to determine the optimal dose for your experimental conditions. |
| Suboptimal Administration Protocol | The most common route of administration is intraperitoneal (i.p.).[1][6] Ensure the pre-treatment time aligns with the pharmacokinetic profile of this compound. While brain penetrant, it is rapidly cleared.[7][8] Peak plasma and brain concentrations are typically observed around 30-60 minutes post-injection.[7] |
| Metabolic Instability | This compound is rapidly metabolized and cleared in vivo.[7][8] Consider the timing of your behavioral test in relation to the drug's short half-life. For longer-duration experiments, a different administration schedule or a more metabolically stable 5-HT7 antagonist might be necessary. |
| Animal Strain or Species Differences | Be aware that behavioral and physiological responses to this compound can vary between different strains and species of rodents. |
Issue 2: Unexplained Variability in Behavioral Data
| Potential Cause | Troubleshooting Step |
| Inconsistent Drug Administration | Ensure consistent injection volumes and techniques across all animals. For intraperitoneal injections, be careful to avoid injection into the intestines or other organs. |
| Environmental Factors | Maintain a consistent and controlled testing environment (e.g., lighting, temperature, noise levels) to minimize stress and variability in animal behavior. |
| Animal Handling | Handle animals consistently and gently to reduce stress, which can significantly impact behavioral outcomes. |
| Health Status of Animals | Monitor the health of your animals. Illness or distress can alter their behavior and response to the drug. |
| Improper Baseline Measurements | Ensure that baseline behavioral measurements are stable before initiating the drug treatment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist or inverse agonist of the serotonin 7 (5-HT7) receptor.[9][10] It has a high affinity for the 5-HT7 receptor (pKi of 8.3-8.9) and exhibits over 50-fold selectivity against other 5-HT receptor subtypes.[1][11]
Q2: How should I prepare this compound for in vivo studies?
A2: A common method for preparing this compound for intraperitoneal (i.p.) injection involves dissolving it in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is to dissolve it in distilled water, sometimes with a drop of acetic acid followed by neutralization if using the hydrochloride salt.[6] Always prepare fresh working solutions on the day of the experiment.[1]
Q3: What are some common behavioral tests where this compound has been used?
A3: this compound has been utilized in a variety of behavioral models, including:
-
Anxiety and Depression: Vogel drinking test, elevated plus-maze, four-plate test, forced swimming test, and tail suspension test.[4][12]
-
Psychosis and Schizophrenia models: Amphetamine- or ketamine-induced hyperactivity, prepulse inhibition (PPI), and social interaction tests.[1][5][6][13]
-
Cognition and Memory: Novel object recognition, attentional set-shifting task, and radial arm maze.[14][15][16]
Q4: Are there any known side effects of this compound in animal models?
A4: At effective doses in many behavioral paradigms, this compound has been noted to be devoid of visible motor side effects and does not typically alter spontaneous locomotor activity.[4] However, it's always crucial to include a vehicle-treated control group to assess any potential effects of the drug or vehicle on baseline behavior.
Q5: What is the pharmacokinetic profile of this compound?
A5: this compound is brain penetrant but is also rapidly cleared from the body.[7][8] In rats, after an i.p. injection, the compound is rapidly distributed to the brain, with measurable concentrations at 30 and 60 minutes, but it is quickly eliminated.[7] This rapid clearance should be a key consideration when designing the timing of behavioral experiments.
Data Presentation
Table 1: In Vivo Efficacy of this compound in Rodent Behavioral Models
| Behavioral Model | Species | Dose Range (mg/kg, i.p.) | Observed Effect | Reference |
| Amphetamine-induced Hyperactivity | Mouse | 3-30 | Significant blockade of hyperactivity. | [1] |
| Ketamine-induced Hyperactivity | Mouse | 3-30 | Significant blockade of hyperactivity. | [1][5] |
| Vogel Drinking Test (Anxiety) | Rat | 0.5 - 1 | Anxiolytic-like effect. | [4] |
| Elevated Plus-Maze (Anxiety) | Rat | 0.5 - 1 | Anxiolytic-like effect. | [4] |
| Forced Swimming Test (Depression) | Mouse | 5 - 10 | Antidepressant-like activity. | [4] |
| Tail Suspension Test (Depression) | Mouse | 5 - 10 | Antidepressant-like activity. | [4] |
| Social Interaction Test (Schizophrenia) | Rat | 0.3 - 1 | Ameliorated ketamine-induced deficits. | [6][13] |
| Novel Object Recognition (Cognition) | Rat | 1 - 3 | Attenuated temporal deficits. | [15] |
| Attentional Set-Shifting Task (Cognition) | Rat | 1 - 2 | Ameliorated ketamine- or MK-801-induced deficits. | [6] |
Table 2: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Route | Reference |
| Brain:Blood Ratio (steady-state) | ~0.83 : 1 | i.v. infusion | [7] |
| Clearance (CLb) | ~140 ml/min/kg | i.v. infusion | [7] |
| Brain Concentration (3 mg/kg) | 87 nM (at 30 min), 58 nM (at 60 min) | i.p. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection
-
Stock Solution Preparation:
-
Dissolve this compound hydrochloride in DMSO to create a concentrated stock solution (e.g., 50 mg/mL).
-
Store the stock solution at -20°C for up to one month or -80°C for up to six months.[1]
-
-
Working Solution Preparation (Example Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline):
-
For a 1 mL working solution, start with 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL DMSO stock solution and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
This protocol yields a clear solution of ≥ 5 mg/mL.[1]
-
Prepare this working solution fresh on the day of the experiment.[1]
-
Protocol 2: Forced Swimming Test (Mouse)
-
Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Administer this compound (e.g., 5 or 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.
-
Gently place each mouse individually into the cylinder for a 6-minute session.
-
Record the entire session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the this compound-treated groups and the vehicle-treated control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).[4][17]
Visualizations
Caption: Signaling pathway of the 5-HT7 receptor and the antagonistic action of this compound.
Caption: General experimental workflow for a behavioral study using this compound.
Caption: A logical workflow for troubleshooting the absence of an expected drug effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. bio-techne.com [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 14. Effect of a 5-HT7 Receptor Antagonist on Reversal Learning in the Rat Attentional Set-Shifting Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effect of 5-HT(7) antagonist this compound in the modulation of working and reference memory in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to SB-269970 and Other 5-HT7 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the 5-HT7 receptor antagonist SB-269970 with other notable alternatives. The following sections detail the pharmacological profiles, supported by experimental data and methodologies, to aid in the selection of appropriate research tools.
The 5-HT7 receptor, a G-protein coupled receptor, is a significant target in neuroscience research due to its role in a variety of physiological processes, including mood regulation, circadian rhythms, and cognition.[1] Antagonists of this receptor are valuable tools for investigating its function and hold therapeutic potential for various central nervous system disorders. This guide focuses on this compound, a potent and selective 5-HT7 antagonist, and compares it with other widely used compounds: Amisulpride, Lurasidone, and Vortioxetine.[2][3][4]
Comparative Pharmacological Data
The following table summarizes the binding affinities (Ki in nM) of this compound and other selected 5-HT7 antagonists for the 5-HT7 receptor and a panel of other receptors to illustrate their selectivity profiles. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (pKi) | This compound (Ki, nM) | Amisulpride (Ki, nM) | Lurasidone (Ki, nM) | Vortioxetine (Ki, nM) |
| 5-HT7 | 8.3 - 8.9 | ~1.25 | 11.5 - 22 | 0.5 - 2.1 | 19 |
| 5-HT1A | < 6.0 | >1000 | >10,000 | 6.4 | 15 |
| 5-HT1B | 6.0 | 1000 | 1744 | - | 33 |
| 5-HT1D | < 6.0 | >1000 | - | - | 54 |
| 5-HT2A | < 6.0 | >1000 | - | 0.5 | - |
| 5-HT2B | - | - | 13 | - | - |
| 5-HT2C | < 6.0 | >1000 | - | - | 180[5] |
| 5-HT3 | - | - | - | - | 3.7 |
| 5-HT5A | 7.2 | 63 | - | - | - |
| 5-HT6 | < 6.0 | >1000 | - | - | - |
| D2 | - | - | 2.8 - 3 | 1 | - |
| D3 | - | - | 3.2 - 3.5 | - | - |
| SERT | - | - | - | - | 1.6 |
Data compiled from multiple sources.[2][3][4][6][7][8][9][10][11][12][13][14][15][16][17][18] Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher affinity.
5-HT7 Receptor Signaling Pathways
Activation of the 5-HT7 receptor primarily initiates a canonical signaling cascade through the Gs alpha subunit, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic AMP (cAMP).[19][20] This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including transcription factors like CREB. Additionally, a non-canonical pathway involving the G12 alpha subunit can activate Rho GTPases, influencing cytoskeletal organization.[19][20] Downstream of these initial events, signaling can diverge to influence other important cellular pathways, such as the ERK and Akt pathways.[19][21]
References
- 1. researchgate.net [researchgate.net]
- 2. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. SB 269970 hydrochloride | 5-HT7 Receptors | Tocris Bioscience [tocris.com]
- 5. vortioxetine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Vortioxetine (Brintellix): A New Serotonergic Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Vortioxetine Subchronically Activates Serotonergic Transmission via Desensitization of Serotonin 5-HT1A Receptor with 5-HT3 Receptor Inhibition in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lmc.uab.cat [lmc.uab.cat]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy [frontiersin.org]
- 18. Binding of lurasidone, a novel antipsychotic, to rat 5-HT7 receptor: analysis by [3H]this compound autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Role of 5-HT7 receptors in the immune system in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Cellular mechanisms of the 5-HT7 receptor-mediated signaling [frontiersin.org]
- 21. Serotonin/5‐HT7 receptor provides an adaptive signal to enhance pigmentation response to environmental stressors through cAMP‐PKA‐MAPK, Rab27a/RhoA, and PI3K/AKT signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SB-269970 Effects: A Comparative Guide for Researchers
An Objective Analysis of the 5-HT7 Receptor Antagonist SB-269970 Across Diverse Animal Models
The selective 5-HT7 receptor antagonist, this compound, has garnered significant attention for its therapeutic potential in a range of disorders, primarily those affecting the central nervous system. Its efficacy, however, requires rigorous cross-validation in various preclinical models to establish a robust pharmacological profile. This guide provides a comprehensive comparison of this compound's effects in different animal models, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Mechanism of Action: The 5-HT7 Receptor Signaling Pathway
This compound exerts its effects by acting as a potent and selective antagonist or inverse agonist at the 5-HT7 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) primarily linked to the stimulatory Gs-protein.[2] Upon activation by serotonin (5-HT), the 5-HT7 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), ultimately modulating gene expression and neuronal function. By blocking this pathway, this compound can influence a variety of physiological and pathological processes.
Neuropsychiatric Models: Psychosis, Cognition, Anxiety, and Depression
This compound has been extensively studied in rodent models relevant to various neuropsychiatric disorders. The following sections summarize the key findings and experimental protocols.
Models of Psychosis and Cognitive Deficits
In rodent models, this compound has demonstrated antipsychotic-like and pro-cognitive effects.
Data Summary: this compound in Psychosis and Cognition Models
| Animal Model | Species | Behavioral Assay | This compound Dose (mg/kg, i.p.) | Key Findings | Comparator Drug | Comparator Findings |
| Amphetamine-induced Hyperlocomotion | Rat | Locomotor Activity | 10, 30 | Significantly attenuated amphetamine-induced rearing and circling.[3] | MDL100,907 | Robustly reversed amphetamine-induced hyperlocomotion.[3] |
| Phencyclidine (PCP)-induced Hyperlocomotion | Rat | Locomotor Activity | 10, 30 | Significantly reversed PCP-induced hyperlocomotion, rearing, and circling.[3] | MDL100,907 | More robust reversal of PCP-induced behaviors compared to this compound.[3] |
| Novel Object Recognition (NOR) | Rat | Recognition Memory | 10 | Attenuated a temporal deficit in NOR, improving recognition memory.[3] | N/A | N/A |
Experimental Protocols
-
Amphetamine-Induced Hyperlocomotion in Rats:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats are habituated to the testing environment (e.g., open-field arena) for a set period. This compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the administration of d-amphetamine. Locomotor activity, including distance traveled, rearing, and circling behavior, is then recorded for a defined period using an automated tracking system.
-
Rationale: This model mimics the hyperdopaminergic state associated with psychosis.
-
-
Novel Object Recognition (NOR) in Rats:
-
Animals: Male Lister Hooded or Sprague-Dawley rats.
-
Procedure: The test consists of three phases: habituation, familiarization (T1), and test (T2). During habituation, rats are allowed to explore an empty arena. In T1, two identical objects are placed in the arena, and the rat is allowed to explore them for a set time. After a retention interval, in T2, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object indicates intact recognition memory.
-
Rationale: This assay assesses cognitive function, specifically recognition memory, which is often impaired in schizophrenia.
-
Models of Anxiety and Depression
This compound has also shown anxiolytic and antidepressant-like properties in various behavioral paradigms.
Data Summary: this compound in Anxiety and Depression Models
| Animal Model | Species | Behavioral Assay | This compound Dose (mg/kg, i.p.) | Key Findings | Comparator Drug | Comparator Findings |
| Elevated Plus-Maze | Rat | Anxiety-like Behavior | 1 | Exerted a specific anxiolytic-like effect.[4] | Diazepam | Potent anxiolytic effects.[4] |
| Four-Plate Test | Mouse | Anxiety-like Behavior | 0.5 | Showed anxiolytic-like activity.[4] | Diazepam | Potent anxiolytic effects.[4] |
| Forced Swim Test | Mouse | Depressive-like Behavior | 5, 10 | Showed antidepressant-like activity by reducing immobility time.[5] | Imipramine | Potent antidepressant effects.[5] |
| Tail Suspension Test | Mouse | Depressive-like Behavior | 5, 10 | Showed antidepressant-like activity by reducing immobility time.[5] | Imipramine | Potent antidepressant effects.[5] |
Experimental Protocols
-
Elevated Plus-Maze in Rats:
-
Animals: Male Wistar rats.
-
Procedure: The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Rats are placed in the center of the maze and allowed to explore for a set period. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
-
Rationale: This test is based on the natural aversion of rodents to open and elevated spaces.
-
-
Forced Swim Test in Mice:
-
Animals: Male Swiss mice.
-
Procedure: Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating) is recorded over a set period. Antidepressant treatments are expected to reduce the time of immobility.
-
Rationale: This model is widely used to screen for antidepressant efficacy, based on the principle of "behavioral despair."
-
Gastrointestinal Models: Visceral Hypersensitivity
Recent evidence suggests a role for the 5-HT7 receptor in gastrointestinal function, particularly in the context of visceral pain, a key symptom of Irritable Bowel Syndrome (IBS).
Model of Visceral Hypersensitivity
This compound has been shown to alleviate visceral hypersensitivity in a mouse model of IBS.[6]
Data Summary: this compound in a Visceral Hypersensitivity Model
| Animal Model | Species | Behavioral Assay | This compound Dose (mg/kg, i.p.) | Key Findings |
| Post-inflammatory Visceral Hypersensitivity | Mouse | Visceromotor Response to Colorectal Distension | Not specified in abstract | Inhibited the increased visceromotor response, indicating a reduction in visceral pain.[6] |
Experimental Protocol
-
Visceromotor Response to Colorectal Distension in Mice:
-
Animals: Male mice.
-
Procedure: A small balloon catheter is inserted into the colorectum of the mouse. The balloon is then inflated to various pressures to elicit a visceromotor response, which is a reflex contraction of the abdominal and hindlimb musculature. This response is quantified, often by measuring the electromyographic (EMG) activity of the abdominal muscles. A reduction in the visceromotor response at a given distension pressure indicates an analgesic effect.
-
Rationale: This is a standard method for assessing visceral sensitivity and is used to model the abdominal pain associated with IBS.
-
Conclusion
The collective evidence from these diverse animal models suggests that this compound holds promise as a therapeutic agent for a spectrum of disorders. Its consistent efficacy in models of psychosis, cognitive deficits, anxiety, and depression underscores its potential in treating complex neuropsychiatric conditions. Furthermore, the emerging data from gastrointestinal models, particularly in the context of visceral hypersensitivity, opens new avenues for its therapeutic application in disorders like Irritable Bowel Syndrome. The detailed protocols and comparative data presented in this guide are intended to facilitate further research and a deeper understanding of the pharmacological profile of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 5‐HT7 antagonists confer analgesia via suppression of neurotrophin overproduction in submucosal nerves of mouse models with visceral hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 5. Irritable bowel syndrome - Wikipedia [en.wikipedia.org]
- 6. 5-HT7 receptor-dependent intestinal neurite outgrowth contributes to visceral hypersensitivity in irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SB-269970 and Atypical Antipsychotics: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the selective 5-HT₇ receptor antagonist, SB-269970, and a range of commonly prescribed atypical antipsychotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data, preclinical evidence, and mechanistic insights to facilitate an objective evaluation of these compounds. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for cited studies are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual understanding.
Introduction
This compound is a potent and selective antagonist of the serotonin 7 (5-HT₇) receptor, a target of growing interest in the field of psychopharmacology.[1][2] Atypical antipsychotics, also known as second-generation antipsychotics, represent a cornerstone in the management of schizophrenia and other psychotic disorders. Their mechanism of action is complex, primarily involving antagonism at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3][4][5][6][7] This guide aims to provide a side-by-side comparison of the pharmacological and preclinical profiles of this compound and key atypical antipsychotics, highlighting their distinct and overlapping properties.
Pharmacological Profile: Receptor Binding Affinities
The interaction of a drug with various neurotransmitter receptors dictates its therapeutic efficacy and side-effect profile. The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and several atypical antipsychotics for a range of relevant receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT₇ (nM) | D₂ (nM) | 5-HT₂ₐ (nM) | 5-HT₁ₐ (nM) | α₁ (nM) | H₁ (nM) | M₁ (nM) |
| This compound | ~1.3 [1][2][8] | >1000 | >1000 | >1000 | - | - | - |
| Amisulpride | 11.5 - 44[9][10][11] | 2.8 - 3.0[10][11][12] | >1000 | >1000 | >1000 | >1000 | >1000 |
| Aripiprazole | 3.8[13] | 0.34[14][15] | 3.4[7] | 1.7[7] | 57[7] | 61[7] | >10,000[7] |
| Clozapine | 6.3 - 18[5][16] | 125 - 160[5][7][17] | 5.4[5] | 120[5] | 1.6[5] | 1.1[5] | 6.2[5] |
| Lurasidone | 0.49 - 0.5[18][19][20][21][22] | 0.994 - 1.68[18][19][21][22] | 0.47 - 2.03[18][19][21][22] | 6.38 - 6.75[18][19][21][22] | 48[18][21][22] | >1000[18][21][22] | >1000[18][21][22] |
| Olanzapine | - | 11[7] | 4[7] | >1000 | 19[7] | 7[7] | 1.9[7] |
| Quetiapine | 307[16] | 160 - 380[3][7] | 640[3] | 390[3] | - | 11[16][23] | >5000 |
| Risperidone | - | 3.13 - 3.2[4][6][7] | 0.16 - 0.2[4][6] | 420[4] | 0.8[6] | 2.23[6] | >10,000[4] |
| Sertindole | - | - | - | - | - | - | - |
| Ziprasidone | - | 4.8[7][24] | 0.4[7][24] | 3.4[7][24] | 10[24] | 47[24] | >10,000[7] |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.
Preclinical Efficacy in Animal Models of Psychosis
Preclinical animal models are instrumental in evaluating the potential therapeutic efficacy of novel compounds. This section compares the effects of this compound and atypical antipsychotics in established rodent models of psychosis-like behaviors.
Amphetamine-Induced Hyperactivity
This model is widely used to screen for antipsychotic potential and is based on the ability of amphetamine to increase dopamine levels, leading to hyperlocomotion.
This compound: Studies have shown that this compound can attenuate amphetamine-induced hyperlocomotion in rats, suggesting a potential modulatory role on dopamine-mediated behaviors.
Atypical Antipsychotics: Atypical antipsychotics, such as haloperidol and clozapine, have been demonstrated to reverse amphetamine-induced hyperactivity.[24]
Ketamine-Induced Hyperactivity
Ketamine, an NMDA receptor antagonist, induces a hyperlocomotive state in rodents that is considered to model certain aspects of psychosis.
This compound: Pretreatment with this compound has been shown to block ketamine-induced hyperlocomotion in mice.
Atypical Antipsychotics: Atypical antipsychotics like risperidone and haloperidol have been shown to block the hyperlocomotion caused by ketamine in mice.[3]
Prepulse Inhibition (PPI) Deficits
PPI is a measure of sensorimotor gating, the ability to filter out irrelevant sensory information, which is often deficient in individuals with schizophrenia.
This compound: The effects of this compound on PPI deficits are less consistent across studies, with some showing no effect on ketamine-disrupted PPI.
Atypical Antipsychotics: Antipsychotic drugs are known to be effective in restoring PPI deficits in various animal models.[12][21]
Conditioned Avoidance Response (CAR)
The CAR test is a predictive model for antipsychotic efficacy, where a compound's ability to selectively suppress a learned avoidance response without impairing escape behavior is measured.[4][19]
This compound: Data on the effects of this compound in the CAR model is limited.
Atypical Antipsychotics: Clinically effective antipsychotics, including atypicals like olanzapine and risperidone, consistently disrupt conditioned avoidance responding.[14]
Mechanism of Action: Signaling Pathways
The distinct pharmacological profiles of this compound and atypical antipsychotics translate into different intracellular signaling cascades.
This compound and the 5-HT₇ Receptor Pathway
This compound acts as a selective antagonist at the 5-HT₇ receptor. The 5-HT₇ receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, influencing gene transcription and neuronal function. Additionally, the 5-HT₇ receptor can couple to G₁₂, activating the Rho/Rac pathway, which is involved in regulating cell morphology and cytoskeletal dynamics.
Atypical Antipsychotics: D₂ and 5-HT₂ₐ Receptor Pathways
Atypical antipsychotics exert their effects through a complex interplay of actions at multiple receptors, most notably D₂ and 5-HT₂ₐ receptors.
Dopamine D₂ Receptor Antagonism: Atypical antipsychotics are antagonists or partial agonists at the D₂ receptor. The D₂ receptor is a Gi-coupled GPCR. Its activation by dopamine inhibits adenylyl cyclase, leading to decreased cAMP levels and reduced PKA activity. By blocking this receptor, atypical antipsychotics increase cAMP levels, thereby modulating neuronal excitability and gene expression.
Serotonin 5-HT₂ₐ Receptor Antagonism: Atypical antipsychotics are also potent antagonists at the 5-HT₂ₐ receptor. This receptor is a Gq-coupled GPCR. Its activation by serotonin stimulates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). By blocking this pathway, atypical antipsychotics can modulate calcium signaling and PKC activity. The antagonism of 5-HT₂ₐ receptors in the prefrontal cortex is thought to indirectly increase dopamine release, which may contribute to the improvement of negative and cognitive symptoms.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
These assays are used to determine the binding affinity of a compound for a specific receptor.
Protocol for 5-HT₇ Receptor Binding Assay:
-
Tissue/Cell Preparation: Membranes from HEK293 cells stably expressing the human 5-HT₇ receptor.[16][20]
-
Incubation Buffer: 50 mM Tris-HCl buffer (pH 7.4) containing 4 mM CaCl₂, 0.1 mM pargyline, and 1 mM ascorbic acid.[20]
-
Incubation Conditions: Membranes are incubated with [³H]this compound (e.g., 1 nM) and various concentrations of the test compound for 60 minutes at 37°C.[20]
-
Non-specific Binding: Determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM methiothepin).[20]
-
Separation and Counting: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. The radioactivity retained on the filters is then measured by liquid scintillation spectrometry.
Protocol for Dopamine D₂ Receptor Binding Assay:
-
Radioligand: [³H]Raclopride.[25]
-
Tissue/Cell Preparation: Membranes from rat striatum or cells expressing the human D₂ receptor.
-
Incubation Buffer: Typically a Tris-based buffer.
-
Incubation Conditions: Membranes are incubated with [³H]raclopride and test compounds.
-
Non-specific Binding: Determined using a high concentration of a D₂ antagonist like haloperidol.
Protocol for Serotonin 5-HT₂ₐ Receptor Binding Assay:
-
Radioligand: [³H]Ketanserin.[18]
-
Tissue/Cell Preparation: Membranes from CHO cells expressing the human 5-HT₂ₐ receptor.[18]
-
Incubation Buffer: HEPES assay buffer (pH 7.4).[18]
-
Incubation Conditions: Incubation with [³H]ketanserin and test compounds.
-
Non-specific Binding: Determined using a masking ligand such as methysergide.[18]
Amphetamine-Induced Hyperactivity in Rats
-
Animals: Male Lister-hooded or Sprague-Dawley rats.[11][23][24]
-
Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., photobeam breaks).[24]
-
Procedure:
-
Animals are habituated to the testing environment for several days.[24]
-
On the test day, animals are placed in the open-field for a baseline activity recording (e.g., 30 minutes).[24]
-
The test compound (e.g., this compound or an atypical antipsychotic) or vehicle is administered (e.g., intraperitoneally, i.p.).
-
After a pretreatment period (e.g., 30-60 minutes), amphetamine (e.g., 0.5-1.5 mg/kg, subcutaneous, s.c.) is administered.[11][23]
-
Locomotor activity is then recorded for a subsequent period (e.g., 60-90 minutes).[11][12][23][24]
-
-
Data Analysis: The total distance traveled or the number of beam breaks are analyzed and compared between treatment groups.
Prepulse Inhibition (PPI) Test in Rodents
-
Apparatus: Startle response chambers equipped with a loudspeaker for delivering acoustic stimuli and a sensor to measure the startle response.[22][26]
-
Procedure:
-
Animals are placed in the startle chamber for an acclimation period with background white noise (e.g., 65-70 dB).[22]
-
The test session consists of a series of trials presented in a pseudorandom order, including:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).[12][26]
-
Prepulse-alone trials: A weak acoustic stimulus (e.g., 73-82 dB) that does not elicit a significant startle response.[26]
-
Prepulse-pulse trials: The prepulse is presented shortly before the pulse (e.g., 30-100 ms inter-stimulus interval).[22]
-
No-stimulus trials: Only background noise is presented.[12]
-
-
Test compounds are administered prior to the test session.
-
-
Data Analysis: The percentage of PPI is calculated as: %PPI = 100 × [(startle amplitude on pulse-alone trial) - (startle amplitude on prepulse-pulse trial)] / (startle amplitude on pulse-alone trial).[12]
Conclusion
This comparative guide highlights the distinct pharmacological profile of this compound as a selective 5-HT₇ receptor antagonist, in contrast to the multi-receptor engagement of atypical antipsychotics. Preclinical data suggests that this compound may possess antipsychotic-like properties, particularly in models of dopamine hyperactivity. However, its efficacy profile appears to differ from that of established atypical antipsychotics, especially concerning sensorimotor gating deficits. The detailed experimental protocols and signaling pathway diagrams provided herein serve as a valuable resource for researchers investigating novel therapeutic strategies for psychotic disorders. Further research is warranted to fully elucidate the therapeutic potential of selective 5-HT₇ receptor antagonism in comparison to and in combination with existing antipsychotic agents.
References
- 1. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. mdpi.com [mdpi.com]
- 4. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ketamine-induced hyperlocomotion associated with alteration of presynaptic components of dopamine neurons in the nucleus accumbens of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Hadassah BrainLabs | Ketamine -induced hyperlocomotion [brainlabs.org.il]
- 11. Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Radiolabelling of the human 5-HT2A receptor with an agonist, a partial agonist and an antagonist: effects on apparent agonist affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 19. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 20. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pre-pulse Inhibition [augusta.edu]
- 22. Habituation and Prepulse Inhibition of Acoustic Startle in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. imrpress.com [imrpress.com]
- 24. b-neuro.com [b-neuro.com]
- 25. Raclopride, a new selective ligand for the dopamine-D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
SB-269970: A Premier Tool for Validating 5-HT7 Receptor Targets
For researchers, scientists, and drug development professionals, the selective antagonism of the 5-HT7 receptor is crucial for elucidating its physiological roles and validating it as a therapeutic target. SB-269970 has emerged as a potent and selective tool compound for these investigations. This guide provides a comprehensive comparison of this compound with other 5-HT7 receptor antagonists, supported by experimental data and detailed protocols.
This compound, or (R)-3-(2-(2-(4-Methyl-piperidin-1-yl)ethyl)-pyrrolidine-1-sulphonyl)-phenol, is a high-affinity 5-HT7 receptor antagonist that has been instrumental in characterizing the function of this receptor.[1][2] Its utility is underscored by its high selectivity over other serotonin receptor subtypes and other G-protein coupled receptors (GPCRs), making it an invaluable tool for precise target validation.[2]
Comparative Analysis of 5-HT7 Receptor Antagonists
The efficacy of a tool compound is determined by its potency, selectivity, and applicability in various experimental models. The following table summarizes the quantitative data for this compound and other commonly used 5-HT7 receptor antagonists.
| Compound | pKi (human 5-HT7) | KD (nM) (human 5-HT7) | Selectivity Profile | Key Features |
| This compound | 8.9 ± 0.1[2] | 1.25 ± 0.05[1][3] | >50-fold selectivity against other 5-HT receptors, with the exception of the human 5-HT5A receptor (50-fold selectivity).[1][2] Also blocks the α2-adrenergic receptor at high concentrations (10 μM).[4] | Brain penetrant, suitable for in vivo studies.[2][5] Available as a radiolabeled antagonist ([3H]-SB-269970) for binding assays.[1] |
| SB-258719 | ~8.2 | Not explicitly stated | High selectivity for 5-HT7 over other 5-HT receptors.[1] | An analogue of this compound, often used in early 5-HT7 receptor research.[1] |
| DR-4004 | Not explicitly stated | Not explicitly stated | Selective 5-HT7 antagonist.[6][7] | Used in behavioral studies to investigate the role of 5-HT7 receptors in circadian rhythm.[8] |
| JNJ-18038683 | Not explicitly stated | Not explicitly stated | Selective 5-HT7 antagonist.[9] | Used in sleep studies.[6] |
| Amisulpride | Not explicitly stated | Not explicitly stated | Antipsychotic drug with high affinity for 5-HT7 receptors.[10] | Used in preclinical models of schizophrenia to investigate the therapeutic potential of 5-HT7 antagonism.[10] |
| Lurasidone | 9.3 (pKi) | Not explicitly stated | Antipsychotic with high affinity for 5-HT7 receptors.[11] | Used in radioligand binding assays to study antagonist interactions.[11] |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are protocols for key experiments utilizing this compound.
1. Radioligand Binding Assay for 5-HT7 Receptor
This protocol is used to determine the binding affinity of compounds for the 5-HT7 receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
[3H]-SB-269970 (radioligand).
-
This compound (unlabeled competitor).
-
Binding buffer (50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 5 mM MgCl2, 0.1 mM pargyline, 0.5 mM ascorbic acid).[1]
-
Wash buffer (50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare cell membranes from HEK293-h5-HT7 cells.
-
For competition binding assays, incubate cell membranes (40-55 μg protein) with a fixed concentration of [3H]-SB-269970 (e.g., 1 nM) and varying concentrations of the unlabeled test compound.[1]
-
For saturation binding assays, incubate cell membranes with varying concentrations of [3H]-SB-269970 (e.g., 0.1-12 nM).[1]
-
Incubate at 37°C for 60 minutes.[1]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the Ki (for competition assays) or KD and Bmax (for saturation assays) values.[1]
-
2. Adenylyl Cyclase Functional Assay
This assay measures the ability of a compound to antagonize the 5-HT-induced activation of adenylyl cyclase, a key downstream signaling event of the 5-HT7 receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT7 receptor.
-
5-Carboxamidotryptamine (5-CT, a 5-HT7 agonist).
-
This compound.
-
Assay buffer (e.g., Tris buffer with ATP and a phosphodiesterase inhibitor).
-
cAMP detection kit (e.g., LANCE cAMP kit).
-
-
Procedure:
-
Culture HEK293-h5-HT7 cells to an appropriate density.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of 5-CT (e.g., corresponding to its EC50).
-
Incubate for a specified time to allow for cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Analyze the data to determine the potency of this compound in antagonizing the 5-CT-induced response, often expressed as a pA2 value.[2]
-
3. In Vivo Model of 5-CT-Induced Hypothermia
This behavioral model in guinea pigs is used to assess the in vivo efficacy of 5-HT7 receptor antagonists.
-
Animals:
-
Male Dunkin Hartley guinea pigs (240-350 g).[2]
-
-
Procedure:
-
House the animals individually or in pairs at a controlled room temperature (20-22°C).[2]
-
Administer this compound (e.g., 1, 5, 10, 30 mg/kg, i.p.) 60 minutes before the administration of 5-CT (0.3 mg/kg, i.p.).[2]
-
Measure the core body temperature at baseline and at various time points after 5-CT administration (e.g., 55, 85, and 115 minutes).[2]
-
Analyze the data to determine the ability of this compound to block the hypothermic effect of 5-CT.[2]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Caption: Canonical 5-HT7 Receptor Signaling Pathway.
Caption: Experimental Workflow for 5-HT7 Target Validation.
References
- 1. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [(3)H]-SB-269970--A selective antagonist radioligand for 5-HT(7) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. usdbiology.com [usdbiology.com]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats | PLOS One [journals.plos.org]
- 11. biorxiv.org [biorxiv.org]
The Novel Antidepressant Candidate SB-269970: A Comparative Analysis Against Standard Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel antidepressant candidate SB-269970 and standard antidepressant medications. Drawing upon preclinical data, this document outlines the efficacy, mechanistic pathways, and experimental protocols related to these compounds, offering a valuable resource for researchers in the field of neuropsychopharmacology and drug development.
Executive Summary
Major depressive disorder (MDD) remains a significant global health challenge, with a substantial portion of patients exhibiting inadequate responses to conventional antidepressant therapies. This has spurred the investigation of novel therapeutic agents with distinct mechanisms of action. One such compound is this compound, a selective antagonist of the serotonin 7 (5-HT7) receptor. Preclinical evidence suggests that this compound may offer a promising alternative or adjunctive therapeutic strategy. This guide synthesizes the available preclinical data to compare the efficacy and underlying mechanisms of this compound with those of established standard antidepressants, including tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and serotonin-norepinephrine reuptake inhibitors (SNRIs).
Mechanism of Action: A Tale of Two Pathways
Standard antidepressants primarily function by increasing the synaptic availability of monoamine neurotransmitters such as serotonin and norepinephrine.[1][2] This is achieved through the inhibition of their respective reuptake transporters (SERT and NET).[3][4] The prolonged presence of these neurotransmitters in the synaptic cleft is believed to initiate downstream signaling cascades that promote neuroplasticity, involving molecules like brain-derived neurotrophic factor (BDNF) and cAMP response element-binding protein (CREB), ultimately leading to the alleviation of depressive symptoms.[5][6][7]
In contrast, this compound exerts its effects through a more targeted mechanism: the blockade of the 5-HT7 receptor.[5] The 5-HT7 receptor is a G-protein coupled receptor (GPCR) linked to a stimulatory Gs-protein.[8] Activation of this receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA).[8] By antagonizing this receptor, this compound modulates this signaling pathway, which is implicated in the regulation of mood, circadian rhythms, and cognitive processes.[8][9]
Preclinical Efficacy: A Head-to-Head Comparison
The antidepressant potential of this compound has been evaluated in various animal models of depression, most notably the Forced Swim Test (FST) and the Tail Suspension Test (TST). These tests are widely used to screen for antidepressant efficacy by measuring the duration of immobility in rodents subjected to an inescapable stressor. A reduction in immobility time is indicative of an antidepressant-like effect.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound and standard antidepressants in the Forced Swim Test and Tail Suspension Test based on available preclinical studies.
Table 1: Efficacy in the Forced Swim Test (FST) in Mice
| Compound | Dose Range (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| This compound | 5 - 10 | Significant decrease | [10][11] |
| Imipramine (TCA) | 15 - 30 | Significant decrease | [12][13] |
| Citalopram (SSRI) | 4 - 16 | Significant decrease | [14][15] |
Table 2: Efficacy in the Tail Suspension Test (TST) in Mice
| Compound | Dose Range (mg/kg, i.p.) | Effect on Immobility Time | Reference |
| This compound | 5 - 10 | Significant decrease | [10][11] |
| Imipramine (TCA) | 15 - 30 | Significant decrease | |
| Citalopram (SSRI) | 10 | Significant decrease | [16] |
Note: The effective dose ranges can vary depending on the specific experimental conditions and animal strain used.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key behavioral assays are provided below.
Forced Swim Test (FST) Protocol for Mice
The Forced Swim Test is a widely used behavioral paradigm to assess antidepressant-like activity.[17][18]
-
Apparatus: A transparent cylindrical tank (e.g., 20 cm in diameter and 30 cm in height) is filled with water (23-25°C) to a depth of approximately 15 cm, preventing the mouse from touching the bottom or escaping.[17][19]
-
Procedure:
-
Mice are individually placed into the cylinder for a 6-minute session.[17][19]
-
The behavior of the mouse is typically recorded by a video camera for later analysis.
-
The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is scored, usually during the last 4 minutes of the test.[17][20]
-
-
Drug Administration: Test compounds or vehicle are administered intraperitoneally (i.p.) at a specified time (e.g., 30-60 minutes) before the test.
Tail Suspension Test (TST) Protocol for Mice
The Tail Suspension Test is another common behavioral despair model used for screening antidepressant drugs.[21][22]
-
Apparatus: A suspension bar is placed at a height that prevents the mouse from reaching any surfaces (e.g., 50 cm from the floor).[22]
-
Procedure:
-
A piece of adhesive tape is attached to the tail of the mouse, approximately 1-2 cm from the tip.[22][23]
-
The mouse is then suspended by its tail from the suspension bar.[24][25]
-
The total duration of the test is typically 6 minutes.[24][25]
-
The duration of immobility (defined as the absence of any limb or body movements, except for respiration) is recorded.[24]
-
-
Drug Administration: Similar to the FST, compounds are administered prior to the test session.
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Workflow of the Forced Swim Test.
Simplified signaling pathway of this compound.
General signaling pathway of standard antidepressants.
Clinical Perspectives and Future Directions
It is important to note that while preclinical data for this compound are promising, there is currently a lack of published clinical trial data directly comparing its efficacy against standard antidepressants in human populations with MDD. The translation of findings from animal models to clinical effectiveness is a critical and often challenging step in drug development. Future research should focus on well-controlled clinical trials to ascertain the therapeutic potential, safety, and tolerability of this compound in patients with depression.
Conclusion
This compound, a selective 5-HT7 receptor antagonist, demonstrates significant antidepressant-like effects in preclinical models, comparable to those of standard antidepressants such as imipramine and citalopram. Its distinct mechanism of action, targeting the 5-HT7 receptor signaling pathway, offers a novel approach that may be beneficial for patients who do not respond to conventional monoamine reuptake inhibitors. The data presented in this guide underscore the potential of this compound as a future therapeutic agent for depression and highlight the importance of continued research into its clinical utility.
References
- 1. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. animal.research.wvu.edu [animal.research.wvu.edu]
- 3. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]
- 4. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 5. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The 5-HT7 receptor and disorders of the nervous system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The 5-HT7 receptor as a mediator and modulator of antidepressant-like behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antidepressant-like effects in various mice strains in the forced swimming test - ProQuest [proquest.com]
- 16. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 18. conductscience.com [conductscience.com]
- 19. jove.com [jove.com]
- 20. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 21. Behavioral Assessment of Antidepressant Activity in Rodents - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
Replicating Key Findings with SB-269970: A Comparative Guide for Researchers
For researchers in neuroscience and drug development, SB-269970 has emerged as a critical tool for elucidating the role of the serotonin 7 (5-HT7) receptor in various physiological and pathological processes. This guide provides a comprehensive comparison of key findings, experimental data, and methodologies related to this compound, offering a valuable resource for replicating and expanding upon this important research.
This compound is a potent, selective, and brain-penetrant antagonist of the 5-HT7 receptor.[1][2] It has been instrumental in studies investigating the receptor's involvement in disorders such as anxiety, depression, and schizophrenia.[3][4][5] This guide will delve into the foundational data supporting its mechanism of action and its effects in established preclinical models.
Comparative Data on this compound and Alternatives
To provide a clear overview for researchers, the following tables summarize the binding affinities of this compound and compare its efficacy in key behavioral models with other relevant compounds.
Table 1: Receptor Binding Affinity of this compound
| Receptor/Transporter | pKi (mean ± SEM) | Selectivity vs. 5-HT7 |
| Human 5-HT7 | 8.9 ± 0.1 | - |
| Human 5-ht5A | 7.2 ± 0.1 | ~50-fold |
| Other 5-HT Receptors | - | >100-fold |
Source: Characterization of this compound-A, a selective 5-HT7 receptor antagonist.[6]
Table 2: Efficacy of this compound in Animal Models of Anxiety and Depression
| Model | Species | This compound Dose (mg/kg) | Effect | Reference Compound |
| Vogel Drinking Test | Rat | 0.5 - 1 | Anxiolytic-like | Diazepam |
| Elevated Plus-Maze | Rat | 0.5 - 1 | Anxiolytic-like | Diazepam |
| Four-Plate Test | Mouse | 0.5 - 1 | Anxiolytic-like | Diazepam |
| Forced Swimming Test | Mouse | 5 - 10 | Antidepressant-like | Imipramine |
| Tail Suspension Test | Mouse | 5 - 10 | Antidepressant-like | Imipramine |
Source: Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression.[3]
Table 3: Efficacy of this compound in Animal Models of Psychosis
| Model | Species | This compound Dose (mg/kg, i.p.) | Effect | Reference Compound |
| Amphetamine-induced Hyperactivity | Mouse | 3, 10, 30 | Significant blockade | - |
| Ketamine-induced Hyperactivity | Mouse | 3, 10, 30 | Significant blockade | - |
| Amphetamine-induced PPI Deficits | Mouse | 10 | Reversal | - |
| Ketamine-induced PPI Deficits | Mouse | 30 | No reversal | - |
Source: Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity.[5]
Key Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: 5-HT7 Receptor Signaling Pathways.
Caption: General Experimental Workflow for Behavioral Studies.
Detailed Experimental Protocols
To facilitate the replication of key findings, detailed methodologies for commonly cited experiments are provided below.
Radioligand Binding Assay for 5-HT7 Receptor
-
Objective: To determine the binding affinity (pKi) of this compound for the human 5-HT7 receptor.
-
Preparation: Membranes from HEK293 cells stably expressing the human 5-HT7(a) receptor are used.[7]
-
Radioligand: [³H]-5-CT (5-carboxamidotryptamine) is a commonly used radioligand for the 5-HT7 receptor.
-
Procedure:
-
Cell membranes (8-10 µg protein) are incubated with a fixed concentration of [³H]-5-CT (e.g., 0.5 nM) and varying concentrations of this compound.[7]
-
Incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl) at 37°C for 60 minutes.[7]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM 5-HT).[7]
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
Radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-5-CT (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Model: Forced Swimming Test (Mouse)
-
Objective: To assess the antidepressant-like effects of this compound.
-
Animals: Male mice are typically used.
-
Procedure:
-
Mice are individually placed in a transparent cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
This compound (e.g., 5 or 10 mg/kg) or vehicle is administered intraperitoneally (i.p.) 60 minutes before the test.[3]
-
The total duration of immobility during the last 4 minutes of a 6-minute test session is recorded. Immobility is defined as the absence of any movement except for those required to keep the head above water.
-
-
Data Analysis: The duration of immobility is compared between the this compound-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
In Vivo Model: Amphetamine-Induced Hyperactivity (Mouse)
-
Objective: To evaluate the potential antipsychotic-like activity of this compound.
-
Animals: Male mice are commonly used.
-
Procedure:
-
Mice are habituated to an open-field arena.
-
This compound (e.g., 3, 10, or 30 mg/kg) or vehicle is administered i.p. at a specified time before amphetamine administration.
-
Amphetamine (e.g., 3 mg/kg, s.c.) is administered to induce hyperlocomotion.[5]
-
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-90 minutes) using an automated activity monitoring system.
-
-
Data Analysis: Locomotor activity is compared between the group receiving amphetamine alone and the groups receiving this compound plus amphetamine. A significant attenuation of amphetamine-induced hyperactivity by this compound suggests antipsychotic-like properties.
Conclusion
The data and protocols presented in this guide provide a solid foundation for researchers seeking to replicate and build upon the key findings associated with this compound. The consistent demonstration of its potent and selective antagonism of the 5-HT7 receptor, coupled with its clear behavioral effects in well-established animal models, underscores its value as a pharmacological tool. By adhering to these detailed methodologies, the scientific community can continue to unravel the complex roles of the 5-HT7 receptor in health and disease, paving the way for novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [3H]-SB-269970 – A selective antagonist radioligand for 5-HT7 receptors - PMC [pmc.ncbi.nlm.nih.gov]
SB-269970 vs. Placebo: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical data for SB-269970 versus placebo, focusing on its efficacy in animal models relevant to neuropsychiatric disorders. This compound is a potent and selective antagonist of the serotonin 5-HT7 receptor. Preclinical studies have explored its potential therapeutic applications in psychosis, cognitive deficits, anxiety, and depression.
Executive Summary
This compound has demonstrated significant efficacy compared to placebo in a variety of preclinical models. In animal models of psychosis, it has been shown to attenuate hyperactivity induced by psychostimulants.[1][2] Furthermore, it has exhibited cognitive-enhancing effects, particularly in models of recognition memory.[1][3] Studies investigating its anxiolytic and antidepressant-like properties have also reported positive outcomes, with this compound showing effects comparable to established drugs in some paradigms.[4][5]
Important Note: While extensive efficacy data is available, a comprehensive preclinical safety and toxicology profile for this compound, including dedicated cardiovascular, respiratory, and genotoxicity studies, was not identified in the public domain through the conducted searches. This information is critical for a complete risk-benefit assessment.
Mechanism of Action
This compound acts as a selective antagonist or inverse agonist at the 5-HT7 receptor. This receptor is widely expressed in brain regions implicated in mood, cognition, and psychosis, such as the thalamus, hippocampus, and prefrontal cortex. The therapeutic effects of this compound are believed to be mediated through the modulation of serotonergic and other neurotransmitter systems, including the glutamatergic and dopaminergic pathways.[2]
Caption: Mechanism of action for this compound.
Efficacy Data
Antipsychotic-like Activity
In rodent models of psychosis, this compound has been shown to reduce behaviors considered analogous to the positive symptoms of schizophrenia.
Table 1: Effects of this compound on Psychostimulant-Induced Hyperactivity
| Animal Model | Psychostimulant | Doses of this compound (mg/kg, i.p.) | Outcome vs. Placebo/Vehicle | Reference |
| Rat | Amphetamine | 1, 3, 10 | Significant attenuation of rearing and circling behavior. | [1] |
| Rat | Phencyclidine (PCP) | 1, 3, 10 | Significant reversal of hyperlocomotion, rearing, and circling. | [1] |
| Mouse | Amphetamine | 3, 10, 30 | Significant blockade of hyperactivity. | [2] |
| Mouse | Ketamine | 3, 10, 30 | Significant blockade of hyperactivity. | [2] |
Cognitive Enhancement
This compound has demonstrated pro-cognitive effects in animal models, particularly in tasks assessing recognition memory.
Table 2: Effects of this compound on Cognitive Performance
| Animal Model | Cognitive Task | Doses of this compound (mg/kg, i.p.) | Outcome vs. Placebo/Vehicle | Reference |
| Rat | Novel Object Recognition (NOR) | 1, 3, 10 | Attenuated a temporal deficit in recognition memory. | [1] |
| Rat (Ketamine-induced deficit) | Novel Object Recognition (NOR) | 1 | Ameliorated ketamine-induced deficit in recognition memory. | [3] |
| Rat (Ketamine-induced deficit) | Attentional Set-Shifting Task (ASST) | 1 | Ameliorated ketamine-induced cognitive inflexibility. | [3] |
Anxiolytic-like Activity
Preclinical studies suggest that this compound possesses anxiolytic-like properties in various behavioral paradigms.
Table 3: Effects of this compound in Animal Models of Anxiety
| Animal Model | Behavioral Test | Doses of this compound (mg/kg) | Outcome vs. Placebo/Vehicle | Reference |
| Rat | Elevated Plus Maze | 0.5, 1 | Exerted a specific anxiolytic-like effect. | [4] |
| Rat | Vogel Drinking Test | 0.5, 1 | Exerted a specific anxiolytic-like effect. | [4] |
| Mouse | Four-Plate Test | 0.5, 1 | Exerted a specific anxiolytic-like effect. | [4] |
| Rat (intrahippocampal admin.) | Conflict Drinking Test | 0.3, 1, 3 µg | Showed an anticonflict effect. | [5] |
Antidepressant-like Activity
This compound has also been evaluated in models predictive of antidepressant efficacy.
Table 4: Effects of this compound in Animal Models of Depression
| Animal Model | Behavioral Test | Doses of this compound (mg/kg) | Outcome vs. Placebo/Vehicle | Reference |
| Mouse | Forced Swim Test | 5, 10 | Showed antidepressant-like activity. | [4] |
| Mouse | Tail Suspension Test | 5, 10 | Showed antidepressant-like activity. | [4] |
| Rat (intrahippocampal admin.) | Forced Swim Test | 3, 10 µg | Had a marked anti-immobility action. | [5] |
Experimental Protocols
Novel Object Recognition (NOR) Test
The NOR test assesses an animal's ability to recognize a novel object in a familiar environment. The protocol generally consists of three phases:
-
Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects.[6]
-
Familiarization/Training: The animal is placed back in the arena, which now contains two identical objects, and is allowed to explore them for a set period.[6][7]
-
Testing: After a retention interval, one of the familiar objects is replaced with a novel object, and the time spent exploring each object is recorded. A preference for the novel object is indicative of intact recognition memory.[6][7]
Caption: Workflow for the Novel Object Recognition test.
Elevated Plus Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Acclimation: The animal is habituated to the testing room prior to the experiment.[8]
-
Testing: The animal is placed in the center of the maze and allowed to freely explore for a defined period (typically 5 minutes).[8]
-
Data Collection: The number of entries into and the time spent in the open and closed arms are recorded. An increase in the exploration of the open arms is interpreted as an anxiolytic-like effect.[8]
References
- 1. Effects of the selective 5-HT(7) receptor antagonist this compound in animal models of psychosis and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a 5-HT7 receptor antagonist, in mouse models predictive of antipsychotic-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Selective 5-HT7 Receptor Antagonist this compound and Amisulpride on Ketamine-Induced Schizophrenia-like Deficits in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the selective 5-HT7 receptor antagonist SB 269970 in animal models of anxiety and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential anxiolytic and antidepressant effects of the selective 5-HT7 receptor antagonist SB 269970 after intrahippocampal administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
A Head-to-Head Comparison of SB-269970 and Other Serotonergic Compounds for 5-HT7 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of SB-269970 with other key serotonergic compounds, focusing on their interaction with the 5-HT7 receptor. The information presented is intended to assist researchers in selecting the most appropriate pharmacological tools for their in vitro and in vivo studies.
Introduction to this compound
This compound is a potent and selective antagonist of the 5-HT7 serotonin receptor.[1] It has been widely used as a research tool to elucidate the physiological and pathological roles of this receptor, which is implicated in a variety of central nervous system functions, including mood regulation, cognition, and sleep.[2][3] Some studies also suggest it may act as an inverse agonist, reducing the basal activity of constitutively active 5-HT7 receptors.
Comparative Binding Affinity at the 5-HT7 Receptor
The binding affinity of a compound for its target receptor is a critical parameter in assessing its potency and potential for off-target effects. The data below summarizes the binding affinities (Ki, pKi) of this compound and other relevant serotonergic compounds for the 5-HT7 receptor.
| Compound | Class | Species | Ki (nM) | pKi | Reference |
| This compound | Antagonist/Inverse Agonist | Human | ~0.5 | ~9.3 | [1] |
| SB-258719 | Antagonist | Human | - | 7.5 | [4][5][6] |
| Amisulpride | Antagonist | Human | 11.5 | - | [7] |
| (R)-Amisulpride | Antagonist | Human | 47 | - | [8][9] |
| (S)-Amisulpride | Antagonist | Human | 1900 | - | [8][9] |
| Lurasidone | Antagonist | Human | 0.495 | - | [10] |
| 5-CT | Agonist | Human | - | - | |
| WAY-100635 | 5-HT1A Antagonist | Rat | No significant affinity | - | [11] |
Note: Ki values can vary between different experimental setups and radioligands used.
Functional Activity Comparison
Beyond binding, the functional activity of a compound determines its effect on receptor signaling. The following table compares the functional potencies (e.g., pA2, pKB, EC50, IC50) of this compound and other compounds at the 5-HT7 receptor, primarily through adenylyl cyclase assays, as the 5-HT7 receptor is known to be positively coupled to this enzyme.
| Compound | Functional Assay | Parameter | Value | Species | Reference |
| This compound | Adenylyl Cyclase | pA2 | 8.5 | Human | [12] |
| This compound | Adenylyl Cyclase | pKB | 8.3 | Guinea Pig | [12] |
| SB-258719 | Adenylyl Cyclase | pA2 | 7.2 | Human | [5][6] |
| 5-CT | Adenylyl Cyclase | pEC50 | 7.5 | Human | [12] |
| 5-CT | Adenylyl Cyclase | pEC50 | 8.4 | Guinea Pig | [12] |
| Amisulpride | Tail Suspension Test | - | Antidepressant effect mediated by 5-HT7 antagonism | Mouse | [7][13] |
| Lurasidone | Passive Avoidance Test | - | Pro-cognitive effect via 5-HT7 antagonism | Rat | [14] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental approaches, the following diagrams are provided in DOT language for use with Graphviz.
5-HT7 Receptor Signaling Pathway
The 5-HT7 receptor primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets.
Caption: Canonical 5-HT7 receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
This diagram outlines a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: Workflow for determining binding affinity.
Detailed Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure for determining the binding affinity of a test compound for the 5-HT7 receptor.
1. Membrane Preparation:
-
Culture cells stably expressing the human 5-HT7 receptor (e.g., HEK293 cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [3H]5-CT or [3H]this compound), typically at or below its Kd value.
-
Varying concentrations of the unlabeled test compound (e.g., this compound).
-
For determining non-specific binding, use a high concentration of a known 5-HT7 ligand (e.g., 10 µM 5-CT).
-
Cell membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
3. Separation and Quantification:
-
Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Functional Assay
This protocol outlines a method to assess the functional activity of compounds at the 5-HT7 receptor by measuring their effect on adenylyl cyclase activity.
1. Membrane Preparation:
-
Prepare cell membranes from cells expressing the 5-HT7 receptor as described in the radioligand binding assay protocol.
2. Assay Reaction:
-
In a reaction tube, combine:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM ATP, 0.1 mM GTP, a GTP-regenerating system, and a phosphodiesterase inhibitor like IBMX).
-
Varying concentrations of the test compound (agonist or antagonist).
-
For antagonist studies, include a fixed concentration of a 5-HT7 agonist (e.g., 5-CT).
-
Cell membrane preparation.
-
-
Initiate the reaction by adding the membranes and incubate at 37°C for a defined period (e.g., 15-30 minutes).
3. cAMP Quantification:
-
Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl or by heating).
-
Centrifuge the tubes to pellet the membranes.
-
Measure the amount of cAMP produced in the supernatant using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).
4. Data Analysis:
-
For agonists, plot the amount of cAMP produced against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect).
-
For antagonists, plot the response to the agonist in the presence of different antagonist concentrations. A rightward shift in the agonist dose-response curve indicates competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, which is a measure of the antagonist's potency.
Conclusion
This compound remains a valuable and widely utilized tool for investigating the 5-HT7 receptor due to its high potency and selectivity. This guide provides a comparative framework to aid researchers in selecting the most appropriate serotonergic compounds for their specific experimental needs. The provided data, protocols, and visualizations are intended to facilitate a more informed and efficient research process in the dynamic field of serotonin pharmacology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Current Limitations and Candidate Potential of 5-HT7 Receptor Antagonism in Psychiatric Pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional characterisation of the human cloned 5-HT7 receptor (long form); antagonist profile of SB-258719 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amisulpride is a potent 5-HT7 antagonist: relevance for antidepressant actions in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amisulpride - Wikipedia [en.wikipedia.org]
- 9. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of this compound-A, a selective 5-HT7 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. The role of 5-HT7 receptor antagonism in the amelioration of MK-801-induced learning and memory deficits by the novel atypical antipsychotic drug lurasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of SB-269970: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and a step-by-step plan for the safe disposal of SB-269970, a potent and selective 5-HT7 receptor antagonist used in scientific research.[1][2] While specific institutional and local regulations must always be prioritized, this document outlines the core procedures for managing this compound waste.
Essential Safety and Handling Information
Prior to disposal, it is crucial to be aware of the known properties and handling requirements of this compound. This information, summarized from supplier data, informs the necessary precautions.
| Property | Specification | Source |
| Physical Form | Solid, powder | [1] |
| Storage Class | 11 - Combustible Solids | |
| Storage Temperature | 2-8°C (short-term), -20°C or -80°C (long-term) | [1] |
| Solubility | Soluble in DMSO | |
| Personal Protective Equipment (PPE) | Standard laboratory attire, including safety glasses, gloves, and a lab coat, is required. |
Step-by-Step Disposal Protocol
The disposal of this compound, as with many research chemicals, should be treated as hazardous waste unless explicitly stated otherwise by a comprehensive safety data sheet (SDS) and local regulations. Direct disposal into the sanitary sewer system is not recommended for pharmaceutical compounds due to potential environmental persistence and impact on aquatic life.[3][4]
1. Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired this compound powder in its original container or a clearly labeled, sealed waste container. This includes any contaminated items such as weighing paper or disposable spatulas.
-
Liquid Waste: Solutions of this compound, for instance, dissolved in DMSO, should be collected in a designated, sealed, and clearly labeled hazardous waste container for organic solvents. Do not mix with aqueous waste streams unless specifically permitted by your institution's waste management plan.
-
Contaminated Labware: Disposable labware (e.g., pipette tips, centrifuge tubes) that has come into contact with this compound should be collected in a designated solid hazardous waste container. Reusable glassware must be decontaminated according to established laboratory procedures before washing.
2. Packaging and Labeling:
-
All waste containers must be in good condition and compatible with the waste they hold.
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Combustible Solid"). Include the date of waste generation and the responsible researcher's name.
3. Storage of Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from heat sources and incompatible materials.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[5] These entities are equipped to handle the transportation, treatment, and final disposal in compliance with all regulations.[5]
-
Never dispose of this compound down the drain or in the regular trash.[6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antidepressants surveillance in wastewater: Overview extraction and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmental risk assessment of three selective serotonin reuptake inhibitors in the aquatic environment: a case study including a cocktail scenario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. nems.nih.gov [nems.nih.gov]
Personal protective equipment for handling SB-269970
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of SB-269970, a potent and selective 5-HT7 receptor antagonist. Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
This compound is a research chemical with significant biological activity.[1][2] While some supplier Safety Data Sheets (SDS) do not classify it as hazardous under GHS or EC directives, its potent pharmacological nature necessitates careful handling to minimize exposure.[3]
Personal Protective Equipment (PPE)
Due to its potent and brain-penetrant characteristics, a comprehensive PPE protocol is mandatory when handling this compound in its solid form or in solution.[1][2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from dust particles and splashes. |
| Respiratory Protection | N95-rated respirator or higher | Minimizes inhalation of the powdered compound. |
| Body Protection | Disposable lab coat or gown | Prevents contamination of personal clothing. |
Operational Plan: From Receipt to Disposal
A structured workflow is critical to safely manage this compound throughout its lifecycle in the laboratory.
Step-by-Step Handling Procedures
3.1. Receiving and Storage
-
Upon receipt, verify the container's integrity.
-
Store the solid compound at -20°C.[4]
-
Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1][2]
3.2. Preparation of Stock Solutions
-
All handling of the solid compound must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Wear the full recommended PPE.
-
This compound is soluble in DMSO.[4]
-
For aqueous solutions, ensure the final concentration of any organic solvent is minimal to avoid physiological effects in experiments.[4]
3.3. Experimental Use
-
When working with solutions, continue to wear appropriate PPE, including gloves and eye protection.
-
Conduct all procedures that may generate aerosols within a fume hood.
First Aid and Emergency Procedures
In the event of exposure, follow these immediate steps:
| Exposure Route | First Aid Measures |
| Inhalation | Move to fresh air. If breathing is difficult, seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Consult a physician if irritation develops.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3] |
| Ingestion | Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
5.1. Waste Segregation and Collection
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, pipette tips, vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused or expired solutions of this compound must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of down the drain.
5.2. Final Disposal
-
All waste containing this compound must be disposed of through a licensed hazardous waste management company in accordance with local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
